Product packaging for Cyclobutrifluram(Cat. No.:CAS No. 2192196-56-6)

Cyclobutrifluram

Cat. No.: B12774785
CAS No.: 2192196-56-6
M. Wt: 389.2 g/mol
InChI Key: GBFKIHJZPMECCF-BXUZGUMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclobutrifluram (CAS 1460292-16-3) is a novel succinate dehydrogenase inhibitor (SDHI) belonging to the pyridinecarboxamide chemical class, developed as a broad-spectrum nematicide and fungicide . Its unique molecular structure, featuring a cyclobutyl ring, is recognized as a significant advancement in pesticide chemistry . The compound operates by inhibiting mitochondrial complex II (succinate dehydrogenase) in the electron transport chain, competitively binding to the ubiquinone site (Q site). This action disrupts cellular respiration and energy production, ultimately leading to the death of target pests and pathogens . In research settings, this compound has demonstrated high efficacy against a wide range of plant-parasitic nematodes, including root-knot, cyst, and sting nematodes, as well as soil-borne diseases caused by fungi such as Fusarium . Studies against the pine wood nematode ( Bursaphelenchus xylophilus ), a major forestry pest, have shown that this compound is not only highly toxic to the nematodes but also significantly suppresses their reproduction by reducing egg-laying and hatching rates, and impeding developmental progress . This makes it a valuable compound for investigating new integrated pest management strategies, particularly in the context of soil health and conservation tillage systems . This product is offered as a high-purity certified reference material, intended for research and development purposes only. These include but are not limited to: analytical method development, environmental fate studies, resistance mechanism research, and ecotoxicological investigations. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13Cl2F3N2O B12774785 Cyclobutrifluram CAS No. 2192196-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2192196-56-6

Molecular Formula

C17H13Cl2F3N2O

Molecular Weight

389.2 g/mol

IUPAC Name

N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H13Cl2F3N2O/c18-9-3-4-10(13(19)8-9)11-5-6-14(11)24-16(25)12-2-1-7-23-15(12)17(20,21)22/h1-4,7-8,11,14H,5-6H2,(H,24,25)/t11-,14-/m1/s1

InChI Key

GBFKIHJZPMECCF-BXUZGUMPSA-N

Isomeric SMILES

C1C[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F

Canonical SMILES

C1CC(C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclobutrifluram on Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) with potent nematicidal and fungicidal activity. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (respiratory complex II). The document details the molecular basis of its inhibitory action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and discusses the mechanisms of resistance. This guide is intended to be a valuable resource for researchers and professionals involved in the development of new pesticides and the study of mitochondrial respiration.

Introduction

This compound is a carboxamide derivative developed by Syngenta that effectively controls a broad spectrum of plant-parasitic nematodes and fungal pathogens.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme for cellular respiration in aerobic organisms.[2][3] By targeting SDH, this compound disrupts the production of ATP, leading to paralysis and death of the target organisms.[2] This guide will delve into the core aspects of this compound's interaction with SDH, providing a detailed understanding of its biochemical and molecular effects.

Mechanism of Action

This compound acts as a potent and specific inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[3] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate and the reduction of ubiquinone to ubiquinol.[4]

The binding site of this compound is the ubiquinone-binding pocket (Qp site) of the SDH enzyme complex.[5][6] This binding is non-competitive with respect to succinate but competitive with ubiquinone. By occupying the Qp site, this compound physically blocks the access of ubiquinone, thereby inhibiting the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[5] This interruption of the electron flow halts the entire respiratory chain, leading to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis.[2]

Molecular docking studies have revealed that this compound forms hydrogen bonds with key amino acid residues within the Qp site, particularly in the SDHC and SDHD subunits, which anchor the catalytic subunits (SDHA and SDHB) to the inner mitochondrial membrane.[5][7] In the nematode Bursaphelenchus xylophilus, molecular docking suggests a hydrogen bond formation between this compound and the Arg70 residue of the SDHC subunit.[7]

The following diagram illustrates the inhibitory action of this compound on the mitochondrial electron transport chain:

cluster_Mitochondrion Inner Mitochondrial Membrane cluster_SDH Succinate Dehydrogenase (SDH) ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate UQH2 UQH2 ComplexII->UQH2 ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient SdhA SdhA SdhB SdhB SdhC SdhC SdhD SdhD Succinate Succinate Succinate->ComplexII oxidized UQ UQ UQ->ComplexII This compound This compound This compound->ComplexII inhibits

Caption: Inhibition of mitochondrial respiration by this compound.

Quantitative Data

The efficacy of this compound has been quantified against a range of fungal and nematode species. The following tables summarize the available data on its inhibitory activity.

Table 1: Nematicidal Activity of this compound

OrganismParameterValueReference(s)
Bursaphelenchus xylophilusLC500.1078 mg/L[2][6][7]
Caenorhabditis elegansLC500.026 mg/L (0.069 µM)[3]

Table 2: Antifungal Activity of this compound

OrganismParameterValue (µg/mL)Reference(s)
Fusarium pseudograminearumMean EC500.0248[8]
Corynespora cassiicolaMean EC500.98 ± 1.26[9][10]
Fusarium fujikuroiMean EC500.025[11]

Mechanisms of Resistance

Resistance to this compound, as with other SDHIs, is primarily associated with point mutations in the genes encoding the subunits of the SDH complex. These mutations alter the structure of the Qp binding site, reducing the binding affinity of the inhibitor.

Table 3: Known Resistance Mutations to this compound

OrganismSDH SubunitAmino Acid SubstitutionReference(s)
Fusarium pseudograminearumSdhBH248Y[8]
Fusarium pseudograminearumSdhC1A83V[8]
Fusarium pseudograminearumSdhC1R86K[8]
Corynespora cassiicolaSdhBH278Y[11]
Corynespora cassiicolaSdhBI280V[11]
Corynespora cassiicolaSdhCS73P[11]
Corynespora cassiicolaSdhCN75S[11]
Corynespora cassiicolaSdhCH134R[11]
Corynespora cassiicolaSdhCH134Q[11]
Corynespora cassiicolaSdhCS135R[11]
Corynespora cassiicolaSdhDD121E[11]
Corynespora cassiicolaSdhDG135V[11]

The following diagram illustrates the workflow for identifying resistance mutations:

cluster_Workflow Resistance Mutation Identification Workflow Start Isolate resistant individuals (fungicide adaptation) DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR amplification of SdhB, SdhC, SdhD genes DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence analysis and comparison to wild-type Sequencing->Analysis Mutation_ID Identification of point mutations Analysis->Mutation_ID Validation Functional validation (e.g., site-directed mutagenesis) Mutation_ID->Validation End Confirmed resistance mutation Validation->End cluster_RNAi_Workflow RNAi Workflow for Target Validation in Nematodes Start Synthesize dsRNA for SDH subunit genes Treatment Treat nematodes with dsRNA solution Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Knockdown_Analysis Assess gene knockdown (RT-qPCR) Incubation->Knockdown_Analysis Exposure Expose treated and control nematodes to This compound Incubation->Exposure Conclusion Compare mortality to validate SDH as target Knockdown_Analysis->Conclusion Mortality_Assay Determine mortality rates Exposure->Mortality_Assay Mortality_Assay->Conclusion End Target Validated Conclusion->End

References

The Discovery and Synthesis of Cyclobutrifluram: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Cyclobutrifluram, a novel nematicide and fungicide, has emerged as a significant advancement in crop protection. Developed by Syngenta, its discovery was driven by a modern, structure-based design approach, leading to a potent molecule with a dual mode of action. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the fields of agrochemical research and development.

Discovery Process: A Structure-Based Approach

The development of this compound, commercially known as Tymirium, began in the 2000s, employing a pioneering "structure-based pesticide design" methodology.[1] This approach utilizes computational molecular modeling to predict and identify compounds with desired biological activities before their actual chemical synthesis.[1] This strategy allowed researchers to map the specific molecular interactions between potential active ingredients and their biological targets, thereby optimizing for both efficacy and a favorable safety profile.[1]

The discovery cascade involved several key stages:

  • High-Throughput Screening: The process began with the screening of extensive chemical libraries to identify initial "hit" compounds that exhibited nematicidal or fungicidal activity.

  • Lead Identification and Optimization: Promising hits were then subjected to structural optimization. Researchers focused on developing specific inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of target organisms.[1]

  • Scaffold Hopping and Structure-Activity Relationship (SAR) Studies: Various chemical scaffolds were explored to identify the most promising core structure. This iterative process led to the identification of the phenylcyclobutylpyridineamide chemical class as a highly effective scaffold.

  • Candidate Selection: Through meticulous refinement of the chemical structure, this compound was selected as the lead candidate, demonstrating potent and broad-spectrum activity. The official announcement of the Tymirium technology, based on this compound, occurred in 2020, with the first commercial registrations obtained in 2022.[1]

Discovery_Process cluster_discovery Discovery and Optimization Workflow Screening High-Throughput Screening of Chemical Libraries Hit_ID Hit Identification Screening->Hit_ID Initial Activity Lead_Exp Lead Exploration and Scaffold Hopping Hit_ID->Lead_Exp SAR Structure-Activity Relationship (SAR) Analysis Lead_Exp->SAR Structure_Design Structure-Based Design (Homology Modeling) SAR->Structure_Design Optimization Lead Optimization Structure_Design->Optimization Candidate This compound (Candidate Selection) Optimization->Candidate Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP This compound This compound This compound->SDH Inhibition Nematicide_Bioassay cluster_workflow Nematicide Toxicity Bioassay Workflow Prep Prepare Test Solutions (this compound dilutions, controls) Exposure Expose Nematodes to Test Solutions in Plates Prep->Exposure Culture Culture and Synchronize Nematodes Culture->Exposure Incubate Incubate at Controlled Temperature Exposure->Incubate Assess Assess Mortality/Mobility (Microscopic Observation) Incubate->Assess Analyze Data Analysis (Calculate LC50/EC50) Assess->Analyze

References

Cyclobutrifluram: A Technical Guide to its Dual Nematicidal and Fungicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel active ingredient demonstrating a potent dual mechanism of action against a broad spectrum of plant-parasitic nematodes and pathogenic fungi.[1][2][3] Developed by Syngenta under the trade name TYMIRIUM® technology, this molecule belongs to the chemical class of chiral phenyl‐cyclobutyl‐pyridineamides and is classified as a succinate dehydrogenase inhibitor (SDHI).[1][4] Its unique mode of action, targeting the mitochondrial respiratory chain of these pests, offers a valuable tool for integrated pest management (IPM) strategies in various agricultural systems.[2][4] This technical guide provides an in-depth overview of this compound's core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation workflows.

Data Presentation: Nematicidal and Fungicidal Efficacy

The following tables summarize the quantitative data on the efficacy of this compound against key nematode and fungal species.

Table 1: Nematicidal Activity of this compound

Target Nematode SpeciesAssay TypeMetricValue (µg/mL or mg/L)Exposure TimeReference
Bursaphelenchus xylophilusIn vitroLC500.1078 mg/L24 hours[2][5][6]
Caenorhabditis elegansIn vitroLC500.069 µM (approx. 0.026 mg/L)24 hours[7]
Meloidogyne incognitaIn vitro motilityEC500.48 µg/mL2 hours
Rotylenchulus reniformisIn vitro motilityEC501.07 µg/mL2 hours

Table 2: Fungicidal Activity of this compound

Target Fungal SpeciesMetricValue (µg/mL)Reference
Fusarium pseudograminearumEC500.016 - 0.142[8]
Fusarium asiaticumEC500.010 - 0.041[8]
Fusarium graminearumEC500.012 - 0.059[8]
Corynespora cassiicolaEC50 (mean)0.98 ± 1.26[3]
Various Fusarium speciesEC500.0021 - 0.0647[9]
Broad range of anamorphic fungi and selected ascomycetesEC500.0042 - 0.9663[3]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of both nematodes and fungi.[10][11] This inhibition disrupts cellular respiration and energy production (ATP synthesis), leading to paralysis and eventual death of the target organisms.[10] The binding of this compound to the Q-site of the SDH enzyme complex prevents the oxidation of succinate to fumarate, a critical step in the Krebs cycle and the respiratory chain.

cluster_mitochondrion Mitochondrial Inner Membrane cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ Reduction ComplexIII Complex III CoQ->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->SDH Inhibition

Mechanism of Action of this compound.

Experimental Protocols

In Vitro Nematicidal Activity Assay (Motility Inhibition)

This protocol is adapted from methodologies used for evaluating the efficacy of nematicides.

  • Nematode Culture and Extraction:

    • Culture the target nematode species (e.g., Meloidogyne incognita, Bursaphelenchus xylophilus) on a suitable host or artificial medium.

    • Extract second-stage juveniles (J2s) or mixed life stages using standard methods such as the Baermann funnel technique.

    • Wash and suspend the nematodes in sterile water to a known concentration (e.g., 100-200 nematodes per 100 µL).

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Perform serial dilutions in sterile water to obtain a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent control (water with the same concentration of acetone) and a negative control (water only) should be included.

  • Assay Procedure:

    • Aliquot 100 µL of the nematode suspension into each well of a 96-well microtiter plate.

    • Add 100 µL of the corresponding this compound dilution or control solution to each well.

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, 72 hours).

  • Data Collection and Analysis:

    • After the incubation period, observe the nematodes under an inverted microscope.

    • Classify nematodes as motile (normal movement), immobile (paralyzed but not straight), or dead (straight and unresponsive to probing with a fine needle).

    • Calculate the percentage of immobile or dead nematodes for each concentration.

    • Determine the EC50 or LC50 values using probit analysis or other suitable statistical software.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is based on standard methods for assessing the antifungal activity of chemical compounds.

  • Fungal Culture:

    • Culture the target fungal species (e.g., Fusarium spp., Corynespora cassiicola) on a suitable agar medium, such as Potato Dextrose Agar (PDA).

  • Preparation of Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Incorporate the stock solution into molten PDA at various concentrations to create a dilution series (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A control plate with the solvent and a negative control plate with PDA only should be prepared.

    • Pour the amended and control media into sterile Petri dishes.

  • Assay Procedure:

    • Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing fungal culture onto the center of each agar plate.

    • Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using regression analysis.

cluster_nematicidal Nematicidal Assay Workflow cluster_fungicidal Fungicidal Assay Workflow N_Culture 1. Nematode Culture (& Extraction) N_Solution 2. Prepare this compound Solutions N_Culture->N_Solution N_Incubation 3. Incubation in 96-well plates N_Solution->N_Incubation N_Analysis 4. Microscopic Analysis (& Data Collection) N_Incubation->N_Analysis N_EC50 5. EC50/LC50 Determination N_Analysis->N_EC50 F_Culture 1. Fungal Culture F_Media 2. Prepare Amended Agar Media F_Culture->F_Media F_Inoculation 3. Inoculation & Incubation F_Media->F_Inoculation F_Measurement 4. Measure Colony Diameter F_Inoculation->F_Measurement F_EC50 5. EC50 Determination F_Measurement->F_EC50

In Vitro Assay Workflows.

Greenhouse and Field Trial Evaluation

Following promising in vitro results, the efficacy of this compound is further evaluated in greenhouse and field trials to assess its performance under more realistic conditions.[12]

Greenhouse Trials:

  • Objective: To determine the dose-response relationship and the protective and curative activity of this compound in a controlled environment.

  • Methodology:

    • Potting and Inoculation: Plants are grown in pots with sterilized soil and artificially inoculated with a known number of nematodes or a specific fungal pathogen.

    • Treatment Application: this compound is applied at various rates and timings (pre- or post-inoculation) as a soil drench, seed treatment, or foliar spray.

    • Data Collection: Parameters such as nematode population density in roots and soil, root galling index, disease severity, and plant growth metrics (e.g., height, biomass) are recorded.

    • Analysis: The efficacy of different application rates and timings is compared to untreated and standard chemical controls.

Field Trials:

  • Objective: To evaluate the performance of this compound under diverse environmental conditions and natural pest pressure.[12]

  • Methodology:

    • Site Selection: Fields with a history of nematode and/or fungal disease problems are selected.

    • Experimental Design: A randomized complete block design is typically used with multiple replicates for each treatment.

    • Treatments: this compound is applied at proposed label rates and compared with untreated controls and commercial standard products.[12]

    • Data Collection: Similar to greenhouse trials, data on pest populations, disease incidence and severity, and crop yield are collected throughout the growing season.

    • Analysis: Statistical analysis is performed to determine the significance of treatment effects on pest control and crop yield.

InVitro In Vitro Screening Greenhouse Greenhouse Trials InVitro->Greenhouse Promising Candidates Field Field Trials Greenhouse->Field Efficacy Confirmation Registration Product Registration Field->Registration Performance Validation

Drug Development and Evaluation Pipeline.

Conclusion

This compound represents a significant advancement in the management of nematode and fungal diseases in agriculture. Its dual activity, coupled with a novel mode of action, provides a much-needed tool for resistance management and sustainable crop protection. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the study and development of new pest management solutions. Further research into the long-term efficacy and potential for resistance development will be crucial for optimizing the use of this promising molecule.

References

Cyclobutrifluram: A Technical Guide to its Nematicidal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel nematicide and fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[1][2] Developed by Syngenta under the brand name TYMIRIUM® technology, it represents a significant advancement in the management of plant-parasitic nematodes.[3] This technical guide provides an in-depth overview of the spectrum of activity of this compound against key plant-parasitic nematodes, details the experimental protocols used to determine its efficacy, and illustrates its mechanism of action.

Mechanism of Action

This compound's mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[4][5] This enzyme is crucial for cellular respiration in both fungi and nematodes.[5] By binding to the ubiquinone binding site (Q-site) of the SDH complex, this compound blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and electron transport chain.[6][7][8][9] This disruption of ATP production leads to reduced motility, cessation of feeding, paralysis, and ultimately, the death of the nematode.[5]

Signaling Pathway of this compound's Action

Cyclobutrifluram_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_krebs Krebs Cycle ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q e- H_plus_ims H+ ComplexI->H_plus_ims H+ pump ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_plus_ims H+ pump ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- ComplexIV->H_plus_ims H+ pump ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate NADH NADH NADH->ComplexI e- FADH2 FADH2 Q->ComplexIII e- QH2 Ubiquinol (QH2) CytC->ComplexIV e- H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase H_plus_matrix H+ H_plus_ims->ATP_Synthase Proton Motive Force This compound This compound This compound->ComplexII Inhibition

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Spectrum of Nematicidal Activity

This compound has demonstrated a broad spectrum of activity against numerous economically important plant-parasitic nematodes. Efficacy has been documented through in vitro bioassays and greenhouse trials.

Quantitative Efficacy Data
Nematode SpeciesCommon NameAssay TypeEfficacy MetricValue (µg/mL or mg/L)Reference
Meloidogyne incognitaSouthern Root-Knot NematodeMotility2-hr EC₅₀0.48[10]
Rotylenchulus reniformisReniform NematodeMotility2-hr EC₅₀1.07[10]
Bursaphelenchus xylophilusPine Wood NematodeMortalityLC₅₀0.1078 (mg/L)[1][3][5]
Caenorhabditis elegans(Model Organism)Mortality24-hr LC₅₀0.026 (mg/L)[11]
Qualitative Spectrum of Activity

In addition to the species with detailed quantitative data, this compound has shown efficacy against the following plant-parasitic nematodes:

  • Lance Nematodes (Hoplolaimus spp.)[12]

  • Lesion Nematodes (Pratylenchus spp.)[13]

  • Sting Nematodes (Belonolaimus longicaudatus)[4]

  • Ring Nematodes (Mesocriconema spp.)

  • Dagger Nematodes (Xiphinema spp.)

  • Stubby-Root Nematodes (Trichodorus and Paratrichodorus spp.)

  • Cyst Nematodes (Heterodera and Globodera spp.)

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the nematicidal activity of this compound.

In Vitro Nematode Motility and Mortality Bioassay

This protocol is adapted from standard nematicide screening procedures.[14]

1. Nematode Culture and Extraction:

  • Target plant-parasitic nematodes are cultured on susceptible host plants in a greenhouse environment.

  • Nematodes (e.g., second-stage juveniles, J2s) are extracted from soil or plant roots using standard methods such as the Baermann funnel technique or centrifugal flotation.

  • Extracted nematodes are rinsed with sterile deionized water and their concentration is adjusted to a known density (e.g., 100-200 J2s per 100 µL).

2. Preparation of Test Solutions:

  • A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then serially diluted with deionized water containing a surfactant (e.g., 0.1% Tween 80) to achieve the desired test concentrations.[11]

  • A control solution is prepared with the same concentration of the solvent and surfactant but without this compound.

3. Bioassay Procedure:

  • The bioassay is conducted in multi-well plates (e.g., 24- or 96-well).

  • Each well receives a specific volume of the test solution (e.g., 900 µL) and the nematode suspension (e.g., 100 µL).

  • Each treatment (concentration) is replicated at least three to four times.

  • The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

4. Data Collection and Analysis:

  • After the incubation period, nematode motility is assessed under an inverted microscope. Nematodes are categorized as motile or immotile (paralyzed or dead). Probing with a fine needle can be used to confirm immobility.

  • The percentage of immotile nematodes is calculated for each replicate.

  • The data are corrected for control mortality using Abbott's formula.

  • EC₅₀ (median effective concentration for immobilization) or LC₅₀ (median lethal concentration) values are determined using probit or log-logistic regression analysis.

Greenhouse Efficacy Trial

This protocol outlines a general procedure for evaluating the efficacy of this compound in a controlled greenhouse environment.[15][16]

1. Experimental Setup:

  • Pots are filled with a sterilized soil mix (e.g., sand, soil, and peat).

  • The soil is infested with a known number of plant-parasitic nematodes (e.g., eggs or J2s). The inoculum level should be sufficient to cause measurable damage to the host plant.

  • Susceptible host plant seedlings are transplanted into the pots.

2. Nematicide Application:

  • This compound is applied to the soil as a drench or incorporated into the soil mix at various rates.

  • An untreated, nematode-infested control group and a non-infested, untreated control group are included.

  • Treatments are arranged in a completely randomized design or a randomized complete block design with multiple replications.

3. Plant Maintenance and Growth Conditions:

  • Plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Standard agronomic practices for the specific crop are followed, including watering and fertilization.

4. Data Collection and Assessment:

  • After a predetermined period (e.g., 45-60 days), the experiment is terminated.

  • Plant growth parameters are measured, including shoot height, fresh and dry shoot weight, and fresh and dry root weight.

  • Nematode populations in the soil and roots are quantified. Soil nematodes are extracted using methods like centrifugal flotation, and root nematodes are extracted by maceration or Baermann funnel.

  • Root galling index (for root-knot nematodes) or other measures of root damage are assessed.

  • Data are subjected to analysis of variance (ANOVA), and treatment means are compared using a suitable post-hoc test (e.g., Tukey's HSD or Fisher's LSD).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Bioassay cluster_greenhouse Greenhouse Trial Nematode_Culture Nematode Culture & Extraction Bioassay Multi-well Plate Incubation Nematode_Culture->Bioassay Test_Solution Preparation of This compound Solutions Test_Solution->Bioassay Data_Collection_invitro Microscopic Assessment of Motility/Mortality Bioassay->Data_Collection_invitro Data_Analysis_invitro EC50 / LC50 Calculation Data_Collection_invitro->Data_Analysis_invitro End Efficacy Profile Data_Analysis_invitro->End Pot_Setup Potting and Soil Infestation Nematicide_App This compound Application Pot_Setup->Nematicide_App Plant_Growth Plant Maintenance Nematicide_App->Plant_Growth Data_Collection_greenhouse Assessment of Plant Growth & Nematode Populations Plant_Growth->Data_Collection_greenhouse Data_Analysis_greenhouse Statistical Analysis (ANOVA) Data_Collection_greenhouse->Data_Analysis_greenhouse Data_Analysis_greenhouse->End Start Start Start->Nematode_Culture Start->Pot_Setup

Caption: Experimental workflow for determining the nematicidal efficacy of this compound.

Conclusion

This compound is a potent, broad-spectrum nematicide with a well-defined mechanism of action. Its efficacy against a wide range of economically important plant-parasitic nematodes, coupled with its novel mode of action, makes it a valuable tool for integrated pest management programs. Further research will likely continue to expand the understanding of its full spectrum of activity and optimize its use in various agricultural systems.

References

Cyclobutrifluram: A Technical Guide to its Fungicidal Spectrum Against Soil-Borne Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide developed by Syngenta, belonging to the chemical class of pyridine-3-carboxamide.[1] It exhibits a dual mode of action, targeting the mitochondrial complex II (succinate dehydrogenase) in both nematodes and fungi, thereby disrupting ATP production and inhibiting essential metabolic processes.[2] This technical guide provides an in-depth overview of the fungicidal spectrum of this compound against key soil-borne pathogens, presenting available quantitative data, detailed experimental protocols for efficacy testing, and visualizations of its mode of action and experimental workflows.

Fungicidal Spectrum and Efficacy

This compound has demonstrated significant in vitro and in vivo activity against a range of economically important soil-borne fungal pathogens. Its efficacy is particularly pronounced against various species of Fusarium, the causal agents of Fusarium crown rot and other debilitating diseases in major crops.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound against various soil-borne fungal pathogens.

Table 1: In Vitro Efficacy of this compound Against Fusarium Species

Fungal SpeciesNumber of Isolates TestedEC50 Range (mg L⁻¹)Reference
Fusarium pseudograminearum600.016 - 0.142[3][4]
Fusarium asiaticum300.010 - 0.041[3][4]
Fusarium graminearum300.012 - 0.059[3][4]

Table 2: Efficacy of this compound Against Other Soil-Borne Pathogens

PathogenDiseaseEfficacyReference
Rhizoctonia solaniRoot and Crown RotEffective control reported, specific EC50 values not publicly available.
Sclerotinia sclerotiorumWhite MoldEffective control reported, specific EC50 values not publicly available.
Various soil-borne pathogensRoot Rot, Damping-offBroad-spectrum activity claimed.

Mode of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate. This disruption halts the production of ATP, the cell's primary energy currency, leading to the inhibition of mycelial growth and spore germination in susceptible fungi.[2]

SDHI Mode of Action cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- transfer This compound This compound This compound->Complex_II Inhibition Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP

Caption: Mode of action of this compound as an SDHI fungicide.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a fungicide's efficacy. The following sections outline standardized methodologies for in vitro and greenhouse-based evaluation of fungicides like this compound against soil-borne pathogens.

In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)

This protocol determines the direct inhibitory effect of a fungicide on the mycelial growth of a target pathogen.

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of the target soil-borne pathogen (e.g., Fusarium graminearum, Rhizoctonia solani).
  • Culture the fungus on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (e.g., 25°C) until the colony reaches a desired diameter.

2. Fungicide Stock Solution and Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg L⁻¹).

3. Poisoned Agar Plate Preparation:

  • Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 50-55°C.
  • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.
  • Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

4. Inoculation and Incubation:

  • Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the actively growing edge of the fungal culture.
  • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
  • Seal the plates and incubate them at the optimal growth temperature for the pathogen in the dark.

5. Data Collection and Analysis:

  • Measure the colony diameter in two perpendicular directions at regular intervals until the mycelial growth in the control plates reaches the edge of the dish.
  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
  • Inhibition (%) = [(C - T) / C] * 100
  • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
  • Determine the EC50 value (the effective concentration that inhibits mycelial growth by 50%) by probit analysis of the inhibition data.

A[label="Fungal Culture Preparation\n(e.g., PDA)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Fungicide Stock & Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Poisoned Agar Plate Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Inoculation with Mycelial Plugs", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Incubation", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Data Collection\n(Colony Diameter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Data Analysis\n(EC50 Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Generalized workflow for in vitro fungicide efficacy testing.

Greenhouse Efficacy Testing (Seed Treatment for Damping-off Control)

This protocol evaluates the protective efficacy of a fungicide applied as a seed treatment against seed and soil-borne pathogens causing damping-off.

1. Pathogen Inoculum Preparation:

  • Grow the target pathogen (e.g., Pythium aphanidermatum, Rhizoctonia solani) on a suitable substrate (e.g., sand-cornmeal medium) to produce a high concentration of inoculum.
  • Incorporate the inoculum into a sterile soil mix at a predetermined concentration known to cause significant disease in untreated controls.

2. Seed Treatment:

  • Treat seeds of a susceptible plant species with this compound at various application rates (e.g., g a.i./100 kg seed).
  • Include an untreated control and a positive control treated with a standard commercial fungicide.
  • Allow the treated seeds to dry completely before planting.

3. Planting and Greenhouse Conditions:

  • Fill pots or trays with the infested soil mix.
  • Sow a specific number of treated and untreated seeds in each pot.
  • Arrange the pots in a randomized complete block design in a greenhouse with controlled temperature, humidity, and lighting conditions optimal for both the plant and the pathogen.

4. Disease Assessment:

  • Assess pre-emergence damping-off by counting the number of emerged seedlings at a specific time point after planting.
  • Assess post-emergence damping-off by counting the number of healthy and diseased seedlings at regular intervals.
  • Disease severity can also be rated on a scale (e.g., 0-5, where 0 = healthy and 5 = dead).

5. Data Collection and Analysis:

  • Calculate the percentage of seedling emergence and the percentage of disease control for each treatment.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Conclusion

This compound is a promising new active ingredient with a potent fungicidal activity against a range of soil-borne pathogens, particularly within the Fusarium genus. Its mode of action as an SDHI provides a valuable tool for integrated disease management programs. While further research is required to fully quantify its efficacy against a broader spectrum of soil-borne pathogens and to understand the potential for resistance development, the available data indicates that this compound will be an important component in the management of key soil-borne diseases in modern agriculture. The standardized experimental protocols outlined in this guide provide a framework for continued research and development in this area.

References

Toxicological Profile of Cyclobutrifluram on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide, is undergoing global registration for use on a variety of crops and turf.[1] Its mode of action involves the disruption of mitochondrial respiration in target pests.[2] Understanding the potential impact of this active ingredient on non-target organisms is crucial for a comprehensive environmental risk assessment and to ensure its safe and sustainable use. This technical guide provides a detailed toxicological profile of this compound on a range of non-target organisms, based on data from regulatory assessments and scientific studies.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity endpoints for this compound across various non-target organisms. These values are essential for risk quotient calculations and for comparing the relative sensitivity of different species.

Table 1: Avian Toxicity of this compound

Test SpeciesEndpointValue (mg a.i./kg bw/day)Toxicity ClassificationReference
Bobwhite Quail (Colinus virginianus)Acute Oral LD50>2000Practically Non-toxic[3]
Mallard Duck (Anas platyrhynchos)Acute Oral LD50>2000Practically Non-toxic[3]
Bobwhite Quail (Colinus virginianus)Sub-acute Dietary LC50>5200 ppmPractically Non-toxic[3]
Mallard Duck (Anas platyrhynchos)Sub-acute Dietary LC50>5200 ppmPractically Non-toxic[3]
Bobwhite Quail (Colinus virginianus)Chronic Reproduction NOAEC1000 ppm-[3]
Mallard Duck (Anas platyrhynchos)Chronic Reproduction NOAEC1000 ppm-[3]

Table 2: Aquatic Toxicity of this compound

Test SpeciesEndpointValue (mg a.i./L)Toxicity ClassificationReference
Fish
Rainbow Trout (Oncorhynchus mykiss)Acute LC50 (96-hr)1.8Moderately Toxic[3]
Bluegill Sunfish (Lepomis macrochirus)Acute LC50 (96-hr)2.5Moderately Toxic[3]
Sheepshead Minnow (Cyprinodon variegatus)Acute LC50 (96-hr)1.5Moderately Toxic[3]
Fathead Minnow (Pimephales promelas)Chronic NOEC (Early Life-Stage)0.18-[3]
Aquatic Invertebrates
Daphnia magna (Water Flea)Acute EC50 (48-hr)1.2Moderately Toxic[3]
Mysid Shrimp (Americamysis bahia)Acute LC50 (96-hr)0.11Highly Toxic[3]
Daphnia magna (Water Flea)Chronic NOEC (21-day)0.056-[3]

Table 3: Terrestrial Invertebrate Toxicity of this compound

Test SpeciesEndpointValueToxicity ClassificationReference
Honey Bee (Apis mellifera)
Acute Contact LD50 (48-hr)>100 µg a.i./beePractically Non-toxic[3]
Acute Oral LD50 (48-hr)>100 µg a.i./beePractically Non-toxic[3]
Chronic Oral NOEC (10-day, adult)400 mg/kg dietNo adverse effects observed[4]
Chronic Oral NOED (larval)24.6 µg a.i./larvaNo adverse effects observed[5]
Earthworm (Eisenia fetida)
Acute LC50 (14-day)>500 mg a.i./kg soil-[3]
Chronic Reproduction NOEC125 mg a.i./kg soil-[3]
Soil Mites (Hypoaspis aculeifer)
Chronic Reproduction NOEC1000 mg/kg dry soilNo effects on reproduction[4]

Table 4: Soil Microorganism Toxicity of this compound

ProcessEndpointValue (mg a.i./kg dry soil)EffectReference
Nitrogen TransformationNOEC4.15No adverse effects[6]
Carbon TransformationNOEC4.15No adverse effects[6]

Experimental Protocols

The ecotoxicological studies for this compound were conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data generated.

Avian Toxicity Testing
  • Acute Oral Toxicity (OECD 223): This test determines the median lethal dose (LD50) of a substance after a single oral dose. Birds, typically one gallinaceous species (e.g., Bobwhite Quail) and one waterfowl species (e.g., Mallard Duck), are dosed via gavage. They are then observed for 14 days for mortality and clinical signs of toxicity.

  • Dietary Toxicity (OECD 205): This study assesses the median lethal concentration (LC50) in the diet. Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet.

  • Reproductive Toxicity (OECD 206): This long-term study evaluates the effects of the test substance on the reproductive success of birds. Adult birds are exposed to the treated diet for an extended period, and endpoints such as egg production, fertility, and chick survival are monitored.

Aquatic Toxicity Testing
  • Fish Acute Toxicity (OECD 203): This test determines the concentration that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Commonly used species include Rainbow Trout (cold water) and Bluegill Sunfish (warm water).

  • Aquatic Invertebrate Acute Immobilisation Test (OECD 202): This study assesses the concentration that causes 50% of the daphnids (Daphnia magna) to become immobilized (EC50) within a 48-hour exposure period.

  • Fish Early-life Stage Toxicity Test (OECD 210): This is a chronic test that exposes the early life stages of fish (eggs, larvae, and juveniles) to the test substance to determine the No-Observed-Effect-Concentration (NOEC).

  • Daphnia magna Reproduction Test (OECD 211): This chronic study evaluates the impact of the test substance on the reproductive output of Daphnia magna over a 21-day period.

Terrestrial Invertebrate Toxicity Testing
  • Honey Bee Acute Contact and Oral Toxicity (OECD 213 & 214): These tests determine the acute contact and oral LD50 values for adult honey bees. For the contact test, the substance is applied directly to the thorax of the bees. For the oral test, bees are fed a treated sucrose solution.

  • Honey Bee Larval Toxicity Test (OECD 237): This study assesses the effects of the test substance on honey bee larvae development and survival. Larvae are fed a diet containing the test substance for several days.

  • Earthworm Acute Toxicity Test (OECD 207): This test determines the LC50 of a substance in artificial soil over a 14-day period using the earthworm species Eisenia fetida.

  • Earthworm Reproduction Test (OECD 222): This chronic study evaluates the effects of the test substance on the reproductive output (cocoon production and hatchling success) of Eisenia fetida.

Soil Microorganism Testing
  • Soil Microorganisms: Nitrogen and Carbon Transformation Tests (OECD 216 & 217): These studies assess the potential impact of a substance on key microbial processes in the soil. The rates of nitrogen transformation (nitrification) and carbon transformation (glucose-induced respiration) are measured in treated soil samples over a period of 28 days.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for assessing the toxicity of a pesticide like this compound on key non-target organisms.

Avian_Toxicity_Workflow cluster_acute Acute Toxicity cluster_chronic Chronic Toxicity Acute_Oral Acute Oral LD50 (OECD 223) Endpoint_Acute Mortality, Clinical Signs Acute_Oral->Endpoint_Acute Dietary Sub-acute Dietary LC50 (OECD 205) Dietary->Endpoint_Acute Repro Reproductive Study (OECD 206) Endpoint_Chronic Reproductive Success Repro->Endpoint_Chronic Test_Substance This compound Test_Substance->Acute_Oral Test_Substance->Dietary Test_Substance->Repro Test_Species Bobwhite Quail & Mallard Duck Test_Species->Acute_Oral Test_Species->Dietary Test_Species->Repro Risk_Assessment Avian Risk Assessment Endpoint_Acute->Risk_Assessment Endpoint_Chronic->Risk_Assessment

Caption: Workflow for Avian Toxicity Assessment of this compound.

Aquatic_Toxicity_Workflow cluster_acute Acute Toxicity cluster_chronic Chronic Toxicity Fish_Acute Fish LC50 (96-hr) (OECD 203) Endpoint_Acute Mortality, Immobilization Fish_Acute->Endpoint_Acute Daphnia_Acute Daphnia EC50 (48-hr) (OECD 202) Daphnia_Acute->Endpoint_Acute Fish_ELS Fish Early Life-Stage (OECD 210) Endpoint_Chronic Growth, Survival, Reproduction Fish_ELS->Endpoint_Chronic Daphnia_Repro Daphnia Reproduction (OECD 211) Daphnia_Repro->Endpoint_Chronic Test_Substance This compound Test_Substance->Fish_Acute Test_Substance->Daphnia_Acute Test_Substance->Fish_ELS Test_Substance->Daphnia_Repro Test_Species_Fish Rainbow Trout, Bluegill Sunfish Test_Species_Fish->Fish_Acute Test_Species_Fish->Fish_ELS Test_Species_Invert Daphnia magna Test_Species_Invert->Daphnia_Acute Test_Species_Invert->Daphnia_Repro Risk_Assessment Aquatic Risk Assessment Endpoint_Acute->Risk_Assessment Endpoint_Chronic->Risk_Assessment

Caption: Workflow for Aquatic Toxicity Assessment of this compound.

Terrestrial_Invertebrate_Toxicity_Workflow cluster_bees Honey Bees (Apis mellifera) cluster_soil_inverts Soil Invertebrates Test_Substance This compound Bee_Contact Acute Contact LD50 (OECD 213) Test_Substance->Bee_Contact Bee_Oral Acute Oral LD50 (OECD 214) Test_Substance->Bee_Oral Bee_Larval Larval Toxicity (OECD 237) Test_Substance->Bee_Larval Earthworm_Acute Earthworm Acute LC50 (OECD 207) Test_Substance->Earthworm_Acute Earthworm_Repro Earthworm Reproduction (OECD 222) Test_Substance->Earthworm_Repro Endpoint_Bees Mortality, Larval Development Bee_Contact->Endpoint_Bees Bee_Oral->Endpoint_Bees Bee_Larval->Endpoint_Bees Endpoint_Soil Mortality, Reproduction Earthworm_Acute->Endpoint_Soil Earthworm_Repro->Endpoint_Soil Risk_Assessment Terrestrial Invertebrate Risk Assessment Endpoint_Bees->Risk_Assessment Endpoint_Soil->Risk_Assessment

Caption: Workflow for Terrestrial Invertebrate Toxicity Assessment.

Conclusion

Based on the available ecotoxicological data, this compound generally demonstrates a low to moderate toxicity profile for many non-target organisms. It is classified as practically non-toxic to birds and honey bees on an acute basis.[3] For aquatic organisms, it ranges from moderately toxic to fish and daphnids to highly toxic to mysid shrimp.[3] In the soil compartment, this compound shows low toxicity to earthworms and does not adversely affect key microbial processes at expected environmental concentrations.[3][6]

A comprehensive risk assessment integrates this toxicity data with exposure estimates to determine the potential for adverse effects under realistic field conditions. The information presented in this guide provides the foundational toxicological data for such assessments, enabling researchers, scientists, and drug development professionals to better understand the environmental profile of this compound.

References

Cyclobutrifluram: A Technical Guide to Its Solubility and Stability in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide. Understanding these fundamental physicochemical properties is critical for developing stable formulations, predicting environmental fate, and ensuring efficacy and safety in agricultural applications. This document summarizes key quantitative data, outlines detailed experimental protocols based on established guidelines, and provides visual representations of degradation pathways and experimental workflows.

Core Physicochemical Properties

This compound is an off-white crystalline solid with a melting point of approximately 125°C.[1] It is a mixture of the 1S,2S and 1R,2R enantiomers, with the 1S,2S isomer being the more active component.[1] Its mode of action involves the inhibition of succinate dehydrogenase (complex II) in the mitochondrial respiratory chain, disrupting ATP production in target nematodes and fungi.[1]

Solubility Profile

The solubility of this compound has been determined in water and a range of organic solvents at 20°C. The data indicates that it is slightly soluble in water but exhibits high solubility in several organic solvents.

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)Reference
Water0.019 - 0.033[1][2]
Acetone>500[1][2]
Dichloromethane430[1][2]
Methanol420[1][2]
Ethyl acetate390[1][2]
n-Octanol69[1][2]
Toluene53[1][2]
n-Hexane0.27[1][2]

Stability Characteristics

The stability of this compound has been assessed under various environmental conditions, including hydrolysis, photolysis, and aerobic and anaerobic degradation in soil and aquatic systems.

Table 2: Stability of this compound under Different Conditions

ConditionFindingHalf-life (DT50)Reference
Hydrolysis Stable at pH 4, 7, and 9 at 50°C, 60°C, and 70°C in the absence of light.Not applicable[1]
Aqueous Photolysis Degradation by direct photolysis in pH 7 buffer is relatively fast under summer sunlight.11 to 24 days[1]
Soil Photolysis Degradation is faster in moist soil compared to dry soil.14.7 days (moist), 52.8 days (dry)[1]
Aerobic Soil Metabolism Degradation is slow under dark aerobic conditions.Geomean of 456 days[1]
Field Dissipation (Soil) Varies depending on conditions.27.1 to 248 days[1]
Aerobic Aquatic Metabolism Slow transformation in water-sediment systems.713 to 776 days
Anaerobic Aquatic Metabolism Very slow transformation in water-sediment systems.676 to 1230 days

Experimental Protocols

While specific, detailed experimental parameters for the studies on this compound are not exhaustively available in the public domain, the methodologies likely followed standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The analytical determination of this compound and its metabolites in these studies is often performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

Determination of Water Solubility (Based on OECD Guideline 105)

The water solubility of this compound was likely determined using the flask method, suitable for substances with solubilities above 10⁻² g/L.

  • Preparation: A surplus of crystalline this compound is added to a flask containing purified water (e.g., deionized or distilled).

  • Equilibration: The flask is agitated at a constant temperature (20°C) for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved substance. This can take 24 hours or longer, and preliminary tests are conducted to determine the necessary equilibration time.

  • Phase Separation: The suspension is centrifuged or filtered to separate the solid phase from the aqueous solution.

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-MS/MS. The analysis is performed in replicate.

Hydrolysis as a Function of pH (Based on OECD Guideline 111)

This study evaluates the abiotic degradation of this compound in water at different pH levels.

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Incubation: A known concentration of this compound is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by other temperatures if hydrolysis is observed).

  • Sampling: Aliquots are taken from each solution at various time intervals.

  • Analysis: The concentration of the parent this compound and any significant degradation products in each sample is determined by HPLC-MS/MS.

  • Data Evaluation: The rate of hydrolysis and the half-life (DT50) are calculated for each pH and temperature.

Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)

This study assesses the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

  • Soil Selection and Preparation: Representative agricultural soils are collected and characterized (e.g., texture, organic carbon content, pH). The soil is typically sieved and its moisture content adjusted.

  • Application: A known amount of ¹⁴C-labeled this compound is applied to the soil samples to facilitate the tracking of the parent compound and its transformation products.

  • Incubation:

    • Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. A continuous stream of humidified air is passed through the incubation vessels to maintain aerobic conditions. Volatile degradation products (like ¹⁴CO₂) are trapped.

    • Anaerobic: The soil is incubated under aerobic conditions for a period before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling and Extraction: Soil samples are collected at various time intervals. The soil is extracted with appropriate solvents (e.g., acetonitrile/water mixtures) to recover this compound and its degradation products.

  • Analysis: The extracts are analyzed by techniques such as liquid scintillation counting (for total radioactivity) and HPLC with radiometric and mass spectrometric detection to identify and quantify the parent compound and its metabolites.

  • Data Evaluation: The degradation kinetics (DT50 and DT90) of this compound are determined, and a degradation pathway is proposed.

Visualizations

Proposed Photodegradation Pathway in Soil

The following diagram illustrates the proposed pathway for the photodegradation of this compound in soil, leading to the formation of several degradation products.

This compound This compound SYN549522 SYN549522 This compound->SYN549522 Photodegradation SYN510275 SYN510275 (Predominant) SYN549522->SYN510275 CGA177291 CGA177291 SYN549522->CGA177291 EXC8199 EXC8199 SYN549522->EXC8199

Caption: Proposed photodegradation pathway of this compound in soil.

General Experimental Workflow for Stability Studies

This diagram outlines a typical workflow for conducting a pesticide stability study, from preparation to data analysis.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Matrix (e.g., soil, buffer) Spike Spike with this compound Prep->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Extract Extract Analytes (QuEChERS) Sample->Extract Analyze Analyze via HPLC-MS/MS Extract->Analyze Data Calculate DT50 & Propose Pathway Analyze->Data

Caption: Generalized workflow for a this compound stability study.

References

Early Studies on Cyclobutrifluram's Effects in Caenorhabditis elegans: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies investigating the nematicidal agent Cyclobutrifluram, utilizing the model organism Caenorhabditis elegans. The following sections provide an in-depth summary of the toxicological effects, the elucidated mechanism of action, and the detailed experimental protocols used in this research. The quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Toxicological Impact of this compound on C. elegans

Initial research demonstrates that this compound significantly impacts the survival and reproductive capabilities of C. elegans.[1][2][3] Exposure to this compound leads to a dose-dependent decrease in lifespan and fertility.[4]

Lethality and Lifespan Reduction

This compound exhibits potent lethal effects on C. elegans. The median lethal concentration (LC50) after 24 hours of exposure has been determined, indicating its high toxicity compared to other nematicides like fluopyram.[5] Furthermore, continuous exposure to micromolar concentrations of this compound significantly shortens the lifespan of the nematodes.[5]

Table 1: Lifespan of Wild-Type C. elegans Exposed to this compound

Concentration (µM)Mean Lifespan (days)Statistical Significance (p-value)
0 (Control)16.5-
0.02510≤ 0.001
0.11≤ 0.001
0.252≤ 0.001

Data sourced from Heydari et al., 2023.[5][6]

Effects on Reproduction

The reproductive capacity of C. elegans is severely hampered by this compound. Exposure results in a significant reduction in the number of offspring (brood size), with higher concentrations leading to complete sterility.[4] This is attributed to a decrease in the number of germ cells, caused by an increase in apoptosis and a reduction in germ cell proliferation.[4]

Table 2: Fertility of Wild-Type C. elegans Exposed to this compound

Concentration (µM)Mean Brood Size
0 (Control)247 ± 70
0.025144 ± 95
0.250

Data sourced from Heydari et al., 2023.[7]

Mechanism of Action: Inhibition of Mitochondrial Succinate Dehydrogenase (SDH)

Genetic and transcriptomic analyses have revealed that this compound's primary mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II of the electron transport chain.[1][2][6] This is supported by the observation that C. elegans strains with mutations in the sdhc-1 gene, which encodes a subunit of the SDH complex, exhibit resistance to this compound.[4]

The inhibition of the SDH complex disrupts mitochondrial respiration, leading to impaired energy metabolism. This disruption is a key factor in the observed toxicological effects, including reduced lifespan and reproductive failure.[8]

cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain SDH Succinate Dehydrogenase (Complex II) ATP ATP Production SDH->ATP e- transfer Impact Reduced Lifespan & Reproductive Failure SDH->Impact Inhibition leads to CB This compound CB->Inhibition CB This compound Exposure Cell C. elegans Cell CB->Cell Detox Detoxification Pathways Cell->Detox triggers P450 Cytochrome P450s Detox->P450 upregulates UGT UDP-glucuronosyl transferases (UGTs) Detox->UGT upregulates cluster_Setup Experiment Setup cluster_Assays Toxicity Assays Sync Synchronize Worms (Bleaching) Exposure Expose L1 Larvae to This compound Sync->Exposure Lifespan Lifespan Assay (Daily Scoring) Exposure->Lifespan Fertility Fertility Assay (Brood Size Count) Exposure->Fertility Germline Germline Analysis (DAPI Staining) Exposure->Germline Data Data Analysis Lifespan->Data Fertility->Data Germline->Data

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel active ingredient with potent nematicidal and fungicidal properties. Developed by Syngenta, it has been disclosed in patent literature, notably in documents WO2013/143811 and WO2015/003951.[1] This technical guide provides a comprehensive survey of the patent literature for this compound and its related compounds, focusing on its synthesis, mechanism of action, biological efficacy, and the experimental protocols used in its evaluation.

This compound belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which target mitochondrial complex II in the electron transport chain of fungi and nematodes.[2][3] This mode of action disrupts cellular respiration and energy production in the target organisms. It has demonstrated broad-spectrum activity against various plant-parasitic nematodes and soil-borne fungal pathogens, particularly Fusarium species.[1]

Chemical Structure and Properties

  • Chemical Name: N-[2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)nicotinamide

  • CAS Registry Number: 1460292-16-3 (for the (1R, 2R) enantiomer)

  • Molecular Formula: C₁₇H₁₃Cl₂F₃N₂O

  • Molecular Weight: 389.20 g/mol

The commercial product is a mixture of enantiomers, typically containing 80-100% of the (1S,2S)-enantiomer and 0-20% of the (1R,2R)-enantiomer.[4]

Synthesis of this compound and Key Intermediates

The synthesis of this compound involves a multi-step process. A key intermediate in its production is cis-2-(2,4-dichlorophenyl)cyclobutanamine. The general synthetic pathway is outlined below, based on information from patent literature.

General Synthetic Workflow

G A m-Dichlorobenzene C Friedel-Crafts Acylation A->C B Bromoacetyl bromide B->C D α-Bromoacetophenone derivative C->D F Ketalization D->F E Glycerol E->F G Dioxolane derivative F->G I Esterification G->I H Benzoyl chloride H->I J Benzoate ester I->J L Condensation J->L K 1,2,4-Triazole K->L M Triazole derivative L->M N Hydrolysis M->N O cis-2-(2,4-dichlorophenyl)-2-([1,2,4]triazol-1-ylmethyl)-[1,3]dioxolan-4-yl)methanol N->O P Recrystallization & Mesylation O->P Q cis-2-(2,4-dichlorophenyl)-2-([1,2,4]triazol-1-ylmethyl)-[1,3]dioxolane-4-methyl methanesulfonate P->Q R cis-2-(2,4-dichlorophenyl)cyclobutanamine Q->R Further steps T Amide Coupling R->T S 2-(Trifluoromethyl)nicotinoyl chloride S->T U This compound T->U

Caption: General synthetic pathway for this compound, starting from m-dichlorobenzene.

Experimental Protocols

Preparation of cis-2-(2,4-dichlorophenyl)-2-([1][5][6]-triazole-1-methyl)-[4][5] dioxolane-4-Methyl methanesulfonate

This key intermediate is synthesized through a process that includes a Friedel-Crafts reaction with m-dichlorobenzene and bromoacetyl bromide, followed by condensation with glycerin, esterification with benzoyl chloride, condensation with 1,2,4-triazole, hydrolysis, recrystallization, and finally esterification with methylsulfonyl chloride.[7]

  • Step 1: Friedel-Crafts Reaction: m-Dichlorobenzene is reacted with bromoacetyl bromide.

  • Step 2: Ketalization: The product from Step 1 is condensed with glycerin in the presence of a heteropoly acid catalyst (TiSiW₁₂O₄₀/SiO₂).

  • Step 3: Esterification: The resulting ketal is esterified with benzoyl chloride.

  • Step 4: Condensation with 1,2,4-Triazole: The esterified product is then condensed with 1,2,4-triazole using sodium carbonate as an acid binding agent.

  • Step 5: Hydrolysis and Recrystallization: The triazole derivative is hydrolyzed and purified by recrystallization.

  • Step 6: Mesylation: The purified alcohol is reacted with methanesulfonyl chloride in the presence of triethylamine to yield the final methanesulfonate active ester.[7]

Final Amide Coupling to form this compound

The final step in the synthesis of this compound involves the amide coupling of the key intermediate, cis-2-(2,4-dichlorophenyl)cyclobutanamine, with 2-(trifluoromethyl)nicotinoyl chloride. This reaction is a standard procedure in organic synthesis, typically carried out in the presence of a base to neutralize the HCl byproduct.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions as a succinate dehydrogenase inhibitor (SDHI). SDH, also known as mitochondrial complex II, is a key enzyme complex in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. By inhibiting this enzyme, this compound effectively blocks cellular respiration, leading to a depletion of ATP and ultimately cell death in the target nematodes and fungi.

G cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate Q Ubiquinone (Q) Complex_II->Q 2e⁻ QH2 Ubihydroquinone (QH₂) Q->QH2 Complex_III Complex III QH2->Complex_III 2e⁻ This compound This compound This compound->Complex_II Inhibition

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor in the mitochondrial electron transport chain.

Biological Activity and Efficacy

This compound has demonstrated significant in vitro and in vivo activity against a broad spectrum of plant-parasitic nematodes and fungal pathogens.

Nematicidal Activity

In Vitro Efficacy:

Target Nematode SpeciesAssay TypeParameterValue (µg/mL)Patent/Reference
Meloidogyne incognitaMotility2-hr EC₅₀0.48[8]
Rotylenchulus reniformisMotility2-hr EC₅₀1.07[8]

In Vivo Efficacy:

A study on peanuts demonstrated the in vivo efficacy of a 2% fluopyram-Cyclobutrifluram granule formulation. The treatment resulted in a significant reduction in the number of root knots compared to the untreated control.[6]

TreatmentApplication RateTime After Application (Days)Field Control Effect (%)Patent/Reference
2% Fluopyram-Cyclobutrifluram granules-2589.4[6]
4580.7[6]
6073.2[6]
2% Fluopyram granules-2580.3[6]
4572.2[6]
6062.7[6]
2% this compound granules-2578.5[6]
4565.4[6]
6058.5[6]
Fungicidal Activity

In Vitro Efficacy:

This compound has shown excellent inhibitory activity against a range of Fusarium species.

Target Fungal SpeciesParameterValue (µg/mL)Patent/Reference
Fusarium spp.EC₅₀0.0021 - 0.0647[9]
F. pseudograminearum (60 isolates)EC₅₀0.016 - 0.142[10]
F. asiaticum (30 isolates)EC₅₀0.010 - 0.041[10]
F. graminearum (30 isolates)EC₅₀0.012 - 0.059[10]

In Vivo Efficacy:

In vivo tests have confirmed the protective and curative activity of this compound against various fungal diseases.

CropDiseaseFormulationApplicationControl Effect (%)Patent/Reference
TomatoGray Mold (Botrytis cinerea)200g/L SC1000x dilution87.28[5]
500x dilution99.29[5]
WheatFusarium Crown RotSeed treatment (15 g a.i./100 kg seed)Pre-emergenceSignificantly reduced damping-off and discoloration[10]
Seed treatment (30 g a.i./100 kg seed)Pre-emergenceSignificantly reduced damping-off and discoloration[10]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the nematicidal and fungicidal activity of compounds like this compound, based on methods described in the patent literature.

Nematicide Indoor Virulence Assay

This assay determines the direct toxicity of the compound to nematodes.

G A Prepare nematode suspension (e.g., Meloidogyne incognita J2 larvae) C Add nematode suspension and This compound dilutions to 96-well plates A->C B Prepare serial dilutions of this compound B->C D Incubate at 25°C C->D E Assess nematode mortality (e.g., lack of movement upon probing) D->E F Calculate mortality rate and co-toxicity coefficient (for mixtures) E->F

Caption: Workflow for an in vitro nematicide virulence assay.

  • Nematode Suspension Preparation: Second-stage juveniles (J2) of Meloidogyne incognita are collected and suspended in sterile water to a known concentration (e.g., 400 larvae/mL).[6]

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of test concentrations.

  • Assay Setup: In a 96-well plate, a specific volume of the nematode suspension is added to each well, followed by the corresponding dilution of this compound. A sterile water control is also included.[6]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a set period.

  • Mortality Assessment: Nematode mortality is assessed at different time points. Dead nematodes are typically identified by their rigid, straight posture and lack of movement when probed.

  • Data Analysis: The mortality rate is calculated and corrected for control mortality. For mixtures of active ingredients, a co-toxicity coefficient (CTC) can be calculated to determine synergistic or antagonistic effects.[6]

Fungicide In Vivo Efficacy Test (e.g., Tomato Gray Mold)

This assay evaluates the protective and curative efficacy of the compound on a host plant.

  • Plant Cultivation: Tomato plants are grown to a specific developmental stage (e.g., 4-5 true leaves).

  • Compound Application: A formulation of this compound (e.g., 200g/L Suspension Concentrate) is diluted to the desired concentrations and sprayed onto the tomato plants until runoff.[5]

  • Inoculation: After the spray has dried (for protective assays) or a set time after inoculation (for curative assays), the plants are inoculated with a spore suspension of Botrytis cinerea.

  • Incubation: The plants are maintained in a high-humidity environment at a suitable temperature (e.g., 20-25°C) to promote disease development.

  • Disease Assessment: After a specific incubation period (e.g., 3-5 days), the disease severity is assessed by measuring the lesion size or the percentage of infected leaf area.

  • Efficacy Calculation: The control effect is calculated based on the reduction in disease severity in the treated plants compared to the untreated, inoculated control plants.[5]

Conclusion

The patent literature reveals this compound as a potent and versatile pesticide with both nematicidal and fungicidal activities. Its mode of action as a succinate dehydrogenase inhibitor provides a valuable tool for integrated pest management strategies. The synthesis of this compound involves a multi-step process with several key intermediates. The biological data presented in patents and related scientific publications demonstrate its high efficacy against economically important nematodes and fungal pathogens. The experimental protocols outlined in these documents provide a basis for the continued evaluation and development of this compound and related compounds. Further research into the full spectrum of its activity, optimal application methods, and resistance management will be crucial for its successful and sustainable use in agriculture.

References

Methodological & Application

Application Notes and Protocols for In Vitro Nematicide Assays with Cyclobutrifluram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro nematicide assays to evaluate the efficacy of Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI). The following methodologies are designed to ensure reproducibility and accuracy in assessing the impact of this compound on nematode survival, motility, and egg hatching.

Mechanism of Action

This compound is a nematicide and fungicide that functions by inhibiting the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, in the respiratory electron transport chain of nematodes and fungi.[1][2] This inhibition disrupts the conversion of succinate to fumarate, a critical step in the citric acid cycle (Krebs cycle) and cellular respiration.[1] The blockage of the electron transport chain ultimately impedes the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to reduced motility, paralysis, and eventual death of the nematode.[1][3]

Signaling Pathway of this compound's Nematicidal Action

cluster_mitochondrion This compound This compound Complex_II Succinate Dehydrogenase (SDH) - Complex II This compound->Complex_II Inhibits Mitochondrion Nematode Mitochondrion Fumarate Fumarate Complex_II->Fumarate Oxidizes to ETC Electron Transport Chain Complex_II->ETC Donates electrons to Succinate Succinate Succinate->Complex_II Substrate ATP_Synthase ATP Synthase ETC->ATP_Synthase Powers ATP ATP Production (Cellular Energy) ATP_Synthase->ATP Synthesizes Paralysis Reduced Motility & Paralysis ATP->Paralysis Depletion leads to Death Nematode Death Paralysis->Death Leads to cluster_prep Preparation Phase cluster_assay Assay Setup & Incubation cluster_data Data Collection & Analysis Prep_Compound Prepare this compound Stock & Dilutions Assay_Setup Set up Microplate Assay (Treatment & Control) Prep_Compound->Assay_Setup Prep_Nematodes Prepare Nematode Suspension (Juveniles or Eggs) Prep_Nematodes->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Observation Microscopic Observation (Motility/Hatching) Incubation->Observation Data_Collection Count Motile/Immotile or Hatched/Unhatched Observation->Data_Collection Data_Analysis Calculate % Mortality/ Inhibition & LC50/IC50 Data_Collection->Data_Analysis

References

Determining the Nematicidal Efficacy of Cyclobutrifluram: LC50 Against Meloidogyne incognita

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the field of nematology and agrochemical development.

Introduction:

Cyclobutrifluram is a novel nematicide that has demonstrated significant activity against a broad spectrum of plant-parasitic nematodes.[1] It belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which target the mitochondrial respiratory chain in nematodes, leading to paralysis and eventual death.[2][3] This document provides a detailed protocol for determining the median lethal concentration (LC50) of this compound against the root-knot nematode Meloidogyne incognita, a globally significant agricultural pest. The LC50 value is a critical parameter for assessing the potency of a nematicide and for developing effective pest management strategies.

I. Quantitative Data Summary

The nematicidal activity of this compound against Meloidogyne incognita has been quantified in laboratory assays. The key endpoint is the EC50 (Effective Concentration, 50%), which in the context of motility assays, is analogous to the LC50.

SpeciesParameterValueExposure TimeReference
Meloidogyne incognitaEC50 (motility)0.48 µg/ml2 hours[4][5]
Meloidogyne enterolobiiEC50 (motility)0.423 mg/L48 hours[6]

II. Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[2][7][8] This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to a cessation of metabolic activity and ultimately, death of the nematode.[2]

cluster_mitochondrion Mitochondrial Inner Membrane cluster_etc Electron Transport Chain ComplexI Complex I UQ Ubiquinone (UQ) ComplexI->UQ Proton_Gradient Proton Gradient (H+) ComplexI->Proton_Gradient H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIII->Proton_Gradient H+ pumping ComplexIV Complex IV ComplexIV->Proton_Gradient H+ pumping UQ->ComplexIII CytC->ComplexIV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Proton_Gradient->ATP_Synthase H+ flow This compound This compound This compound->ComplexII Inhibition Succinate Succinate Succinate->ComplexII

Caption: this compound's mode of action via inhibition of Complex II.

III. Experimental Protocol: Determination of LC50 of this compound against M. incognita Second-Stage Juveniles (J2s)

This protocol outlines an in vitro motility assay to determine the LC50 of this compound against M. incognita J2s.

A. Materials:

  • This compound (analytical grade)

  • Meloidogyne incognita culture (egg masses or infected plant roots)

  • Sterile distilled water

  • Pluronic F-127 solution (0.01-0.03%)

  • Sodium hypochlorite solution (0.5-1.0%)

  • 200-mesh (75 µm) and 500-mesh (25 µm) sieves

  • Baermann funnels or similar extraction setup

  • 96-well microtiter plates

  • Inverted microscope

  • Pipettes and sterile tips

  • Incubator

B. Methods:

1. Preparation of M. incognita J2s:

  • Extract eggs from infected tomato or other suitable host plant roots using a modified sodium hypochlorite method.[9]

  • Gently agitate root segments in the NaOCl solution for 3-4 minutes to dissolve the gelatinous matrix of the egg masses.

  • Thoroughly rinse the eggs with sterile distilled water over a 500-mesh sieve nested in a 200-mesh sieve.

  • Collect the eggs from the 500-mesh sieve and place them on a Baermann funnel or in a shallow dish with a fine-meshed sieve for hatching at room temperature (25-28°C).

  • Collect freshly hatched J2s within 48 hours.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions in sterile distilled water containing a surfactant like Pluronic F-127 to prevent the compound from adhering to the plastic wells.

  • A suggested range of concentrations for the initial assay could be 0.01, 0.1, 0.5, 1.0, and 5.0 µg/ml. A water control with the surfactant should also be included.

3. Motility Assay:

  • Dispense 100 µl of each this compound dilution (and the control) into the wells of a 96-well microtiter plate.

  • Add approximately 50-100 J2s in a small volume (10-20 µl) of water to each well.

  • Incubate the plates at a constant temperature (e.g., 25°C) for the desired exposure time (e.g., 2, 24, or 48 hours).[4][6]

4. Data Collection and Analysis:

  • After the incubation period, observe the motility of the J2s under an inverted microscope. Nematodes that are straight and unresponsive to gentle probing with a fine needle are considered immobile (dead or paralyzed).

  • Count the number of motile and immobile J2s in each well.

  • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

  • Determine the LC50 value and its 95% confidence intervals using probit analysis or a similar statistical method.

Caption: Experimental workflow for determining the LC50 of this compound.

Disclaimer: This protocol is intended for research purposes only. All work with pesticides should be conducted in accordance with institutional safety guidelines and regulations.

References

Methodology for Assessing Cyclobutrifluram's Effect on Nematode Lifespan

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel nematicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] It has demonstrated significant efficacy against a broad spectrum of plant-parasitic nematodes.[3] Understanding the precise impact of this compound on nematode lifespan is crucial for optimizing its application, assessing potential resistance development, and for its broader use in research and drug development. This document provides detailed methodologies and protocols for assessing the effects of this compound on the lifespan of the model organism Caenorhabditis elegans.

Mechanism of Action

This compound targets and inhibits the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, a key enzyme in the electron transport chain and the tricarboxylic acid (TCA) cycle.[1][4][5][6] This inhibition disrupts ATP production, leading to impaired mitochondrial function, which in turn adversely affects the nematode's development, fertility, and overall survival.[1][3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of this compound on nematode survival and lifespan, primarily using the model organism C. elegans.

Table 1: Acute Toxicity of this compound on C. elegans

ParameterValueReference
Median Lethal Concentration (LC50) - 24h exposure0.069 µM (0.026 mg/L)[4]

Table 2: Effect of this compound on the Lifespan of C. elegans

This compound Concentration (µM)Mean Lifespan (days)Control Mean Lifespan (days)Reference
0.0251016.5[4][7]
0.1116.5[4][7]
0.25216.5[4][7]

Experimental Protocols

Protocol 1: C. elegans Lifespan Assay

This protocol details the steps for conducting a lifespan assay to determine the effect of this compound on adult C. elegans.

Materials:

  • C. elegans wild-type strain (e.g., N2)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source)

  • This compound (analytical grade)

  • Acetone (or other suitable solvent) as a vehicle

  • M9 buffer

  • Synchronized L4 stage worms

  • Platinum wire worm pick

  • Incubator at 20°C

  • Dissecting microscope

Procedure:

  • Preparation of NGM Plates: Prepare NGM plates and seed them with a lawn of E. coli OP50. Allow the lawn to grow overnight at room temperature.

  • Preparation of this compound Plates:

    • Prepare a stock solution of this compound in acetone.

    • Add the appropriate volume of the stock solution to the surface of the NGM plates to achieve the desired final concentrations (e.g., 0.025, 0.1, and 0.25 µM).

    • Prepare control plates with the same volume of acetone vehicle.

    • Allow the plates to dry completely in a fume hood.

  • Synchronization of Worms: Synchronize a population of C. elegans to obtain a cohort of L4 stage worms. This can be achieved by standard bleaching of gravid adults to isolate eggs, followed by hatching and growth to the L4 stage.

  • Initiation of Lifespan Assay:

    • Transfer a set number of synchronized L4 worms (e.g., 100 worms per condition) to each experimental and control plate.

    • Incubate the plates at 20°C.

  • Daily Monitoring and Scoring:

    • Examine the worms daily under a dissecting microscope.

    • Score worms as dead if they do not respond to gentle prodding with a platinum wire pick.

    • Transfer the surviving worms to fresh plates every day for the first few days to separate them from their progeny.

    • Censor any worms that crawl off the agar, have internal hatching ("bagging"), or are otherwise lost.

  • Data Analysis:

    • Record the number of surviving worms each day for each condition.

    • Generate survival curves using the Kaplan-Meier method.

    • Compare the survival curves between the different concentrations of this compound and the control using the log-rank test to determine statistical significance.

Visualizations

Signaling Pathway

Cyclobutrifluram_MoA cluster_mitochondrion Mitochondrion cluster_extracellular cluster_cellular_effects Cellular Effects TCA_cycle TCA Cycle Succinate Succinate TCA_cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes I, III, IV) SDH->ETC Electron Transfer ATP ATP ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) ETC->ROS ATP_Synthase->ATP ATP_depletion ATP Depletion ATP->ATP_depletion Oxidative_stress Oxidative Stress ROS->Oxidative_stress This compound This compound This compound->SDH Inhibition Cell_death Germ Cell Death ATP_depletion->Cell_death Oxidative_stress->Cell_death Reduced_fertility Reduced Fertility Cell_death->Reduced_fertility Reduced_lifespan Reduced Lifespan Reduced_fertility->Reduced_lifespan

Caption: Mechanism of action of this compound in nematodes.

Experimental Workflow

Lifespan_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_plates Prepare NGM Plates with E. coli OP50 prep_cyclo Prepare this compound and Control Plates prep_plates->prep_cyclo transfer_worms Transfer L4 Worms to Experimental Plates prep_cyclo->transfer_worms prep_worms Synchronize C. elegans to L4 Stage prep_worms->transfer_worms incubation Incubate at 20°C transfer_worms->incubation daily_monitoring Daily Scoring of Survival incubation->daily_monitoring transfer_progeny Transfer to Fresh Plates (to separate from progeny) daily_monitoring->transfer_progeny First few days record_data Record Daily Survival Data daily_monitoring->record_data transfer_progeny->daily_monitoring survival_curves Generate Survival Curves (Kaplan-Meier) record_data->survival_curves statistical_analysis Statistical Analysis (Log-rank test) survival_curves->statistical_analysis

Caption: Workflow for C. elegans lifespan assay with this compound.

References

Application Notes and Protocols for Transcriptomic Analysis of Nematodes Exposed to Cyclobutrifluram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a transcriptomic analysis of nematodes, specifically Caenorhabditis elegans, exposed to the novel nematicide Cyclobutrifluram. This document outlines the molecular mode of action, experimental procedures, and expected transcriptomic responses, serving as a valuable resource for research and development in nematology and drug discovery.

Introduction

This compound is a next-generation nematicide that has demonstrated significant efficacy against a broad spectrum of plant-parasitic nematodes.[1][2][3] Its primary mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, in the electron transport chain.[2][3][4][5][6] This disruption of mitochondrial respiration leads to a significant reduction in ATP production, ultimately causing paralysis and death in susceptible nematodes.[7] Understanding the downstream transcriptomic effects of this compound exposure is crucial for elucidating the full cellular response, identifying potential resistance mechanisms, and discovering new targets for nematicidal compounds.

Recent transcriptomic studies using the model organism Caenorhabditis elegans have revealed a robust and specific transcriptional response to this compound.[1][2][3][6] This analysis provides a molecular fingerprint of the nematode's response to the compound, highlighting the upregulation of detoxification pathways and other stress responses.

Data Presentation: Summary of Transcriptomic Analysis

A transcriptomic analysis of C. elegans exposed to this compound identified a total of 851 differentially expressed genes (DEGs), with a q-value of ≤ 0.001 and a log2 fold change of ≥ 2 or ≤ -2.[4] Of these, 570 genes were up-regulated, and 281 were down-regulated.[4] The analysis highlighted a significant over-representation of genes involved in metabolic processes and defense responses.[4]

Key among the upregulated genes are those encoding for detoxifying proteins, such as cytochrome P450s (CYPs) and UDP-glucuronosyl transferases (UGTs).[1][2][3][4] This suggests an active cellular effort to metabolize and eliminate the xenobiotic compound.

Table 1: Representative Up-Regulated Genes in C. elegans Exposed to this compound

Gene IDGene NameLog2 Fold ChangeDescription
F11D11.3->6Uncharacterized protein
C10H11.6ugt-26>5UDP-glucuronosyl transferase
C10H11.4ugt-28>4UDP-glucuronosyl transferase
K08D12.3cyp-14A4>4Cytochrome P450
C09H10.2->4Uncharacterized protein

Table 2: Representative Down-Regulated Genes in C. elegans Exposed to this compound

Gene IDGene NameLog2 Fold ChangeDescription
F48E8.7-<-4Uncharacterized protein
C33H5.8-<-3Uncharacterized protein
F55A12.1-<-3Uncharacterized protein
Y47D3A.29-<-3Uncharacterized protein
C01G8.7-<-3Uncharacterized protein

Note: The data presented in these tables are illustrative and based on the findings of Heydari et al. (2023). For a complete list of differentially expressed genes, please refer to the supplementary materials of the cited publication.[4]

Mandatory Visualizations

Experimental Workflow for Transcriptomic Analysis cluster_nematode_prep Nematode Preparation cluster_exposure This compound Exposure cluster_rna_seq RNA-Seq Analysis cluster_bioinformatics Bioinformatic Analysis A C. elegans Culture (Wild-type N2) B Synchronization (Bleaching) A->B C Exposure to this compound (e.g., 0.25 µM) B->C D Control Group (DMSO) B->D E RNA Extraction (TRIzol) C->E D->E F cDNA Library Preparation E->F G High-Throughput Sequencing F->G H Quality Control and Mapping G->H I Differential Gene Expression Analysis H->I J Gene Ontology and Pathway Analysis I->J

Caption: Experimental workflow for the transcriptomic analysis of nematodes.

This compound's Mode of Action and Downstream Effects cluster_etc Mitochondrial Electron Transport Chain cluster_transcriptome Transcriptomic Response succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate atp_depletion ATP Depletion sdh->atp_depletion Leads to This compound This compound This compound->sdh Inhibition detox Upregulation of Detoxification Genes (CYPs, UGTs) This compound->detox Induces stress Stress Response This compound->stress Induces paralysis Paralysis & Death atp_depletion->paralysis

Caption: this compound's mechanism and its impact on nematodes.

Experimental Protocols

C. elegans Culture and Synchronization

This protocol describes the standard method for culturing and synchronizing C. elegans to obtain a population of age-matched nematodes for consistent experimental results.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacterial culture

  • M9 buffer

  • Bleaching solution (Sodium hypochlorite and 1M NaOH)

  • Sterile water

Procedure:

  • Culturing: Maintain wild-type (N2) C. elegans on NGM plates seeded with a lawn of E. coli OP50 at 20°C.

  • Harvesting: Wash gravid adult nematodes from the plates using M9 buffer and collect them in a centrifuge tube.

  • Synchronization: a. Centrifuge the nematode suspension to pellet the worms. b. Resuspend the pellet in bleaching solution and vortex for 5-7 minutes to dissolve the adult worms, leaving the eggs intact. c. Pellet the eggs by centrifugation and wash them three times with M9 buffer to remove the bleaching solution. d. Resuspend the eggs in M9 buffer and allow them to hatch into L1 larvae overnight with gentle shaking.

This compound Exposure

This protocol details the exposure of synchronized L1 larvae to this compound.

Materials:

  • Synchronized L1 C. elegans

  • This compound stock solution (dissolved in DMSO)

  • NGM plates seeded with E. coli OP50

  • DMSO (vehicle control)

Procedure:

  • Plate Preparation: Prepare NGM plates containing the desired final concentration of this compound (e.g., 0.25 µM). Also, prepare control plates with an equivalent concentration of DMSO.

  • Exposure: Pipette the synchronized L1 larvae onto the prepared NGM plates.

  • Incubation: Incubate the plates at 20°C for the desired exposure duration (e.g., until the nematodes reach the L4 larval stage).

  • Harvesting: After the exposure period, harvest the nematodes by washing them off the plates with M9 buffer.

RNA Extraction, Library Preparation, and Sequencing

This protocol outlines the steps for isolating high-quality RNA from the nematodes, preparing sequencing libraries, and performing high-throughput sequencing.

Materials:

  • Harvested C. elegans

  • TRIzol reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • RNase-free water

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • DNase I

  • RNA sequencing library preparation kit (e.g., Illumina TruSeq)

Procedure:

  • RNA Extraction: a. Homogenize the nematode pellet in TRIzol reagent. b. Perform phase separation using chloroform and collect the aqueous phase. c. Precipitate the RNA with isopropanol, wash with 75% ethanol, and resuspend the RNA pellet in RNase-free water.

  • RNA Purification and Quality Control: a. Treat the RNA sample with DNase I to remove any contaminating genomic DNA. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: a. Prepare cDNA libraries from the extracted RNA using a commercial library preparation kit according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: a. Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis

This protocol provides a general workflow for the bioinformatic analysis of the sequencing data to identify differentially expressed genes.

Software/Tools:

  • FastQC (for quality control)

  • Trimmomatic (for adapter trimming)

  • STAR or HISAT2 (for mapping reads to the reference genome)

  • HTSeq-count or featureCounts (for read counting)

  • DESeq2 or edgeR (for differential gene expression analysis)

  • Gene Ontology (GO) and pathway analysis tools (e.g., DAVID, Metascape)

Procedure:

  • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

  • Read Pre-processing: Trim adapter sequences and low-quality bases from the reads.

  • Mapping: Align the processed reads to the C. elegans reference genome.

  • Read Counting: Quantify the number of reads mapping to each gene.

  • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.

  • Functional Annotation: Perform GO and pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and molecular functions.

References

Application Note: Quantification of Cyclobutrifluram in Agricultural and Environmental Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analytical method for the quantification of the fungicide Cyclobutrifluram in various matrices, such as soil and agricultural products, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, ensuring high recovery and reproducibility. This document includes comprehensive experimental protocols, instrument parameters, and method validation guidelines to facilitate the accurate and precise measurement of this compound residues.

Introduction

This compound is a novel succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide used to control a broad spectrum of plant-parasitic nematodes and soil-borne diseases.[1] Its chemical name is N-[rac-(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide.[2] Given its application in agriculture, the development of a robust and sensitive analytical method for the quantification of its residues in environmental and food samples is crucial for regulatory monitoring and food safety assessment. HPLC-MS/MS offers the high selectivity and sensitivity required for detecting trace levels of pesticide residues in complex matrices.

Chemical Information:

PropertyValue
Chemical Name N-[rac-(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide
CAS Number 1460292-16-3[2][3][4][5][6]
Molecular Formula C17H13Cl2F3N2O[3][4][6]
Molecular Weight 389.2 g/mol [3][4][5][6]

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined sample preparation procedure that involves a simple extraction and cleanup process. The following protocols are adapted for soil and agricultural product matrices.

  • Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For samples with low water content, add an appropriate amount of water to ensure a total water content of approximately 80-90%.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For matrices with high pigment content, C18 or graphitized carbon black (GCB) may also be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for HPLC-MS/MS analysis.

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to hydrate the soil.

    • Add 10 mL of acetonitrile and shake vigorously for 5 minutes.

    • Add the QuEChERS extraction salts as described for agricultural products.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing PSA and C18 sorbents, along with anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

G cluster_sample_prep Sample Preparation Workflow sample Homogenized Sample (10g) extraction Extraction (Acetonitrile + QuEChERS Salts) sample->extraction 1 centrifuge1 Centrifugation extraction->centrifuge1 2 d_spe d-SPE Cleanup (PSA/C18 + MgSO4) centrifuge1->d_spe 3 (Supernatant) centrifuge2 Centrifugation d_spe->centrifuge2 4 final_extract Final Extract for HPLC-MS/MS centrifuge2->final_extract 5 (Filtered Supernatant)

Caption: QuEChERS Sample Preparation Workflow.

HPLC-MS/MS Analysis

The final extract is analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 800 - 1000 L/hr
Desolvation Temperature 350 - 500 °C
Collision Gas Argon

MRM Transitions for this compound:

The precursor ion for this compound in positive ESI mode is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 390.0. The selection of product ions and optimization of collision energies are critical for method sensitivity and specificity. While specific, validated MRM transitions for this compound are not publicly available in the provided search results, a rational approach to their determination is outlined below.

  • Precursor Ion (Q1): m/z 390.0

  • Product Ions (Q3) and Collision Energies (CE): These must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Based on the structure of this compound, likely fragmentation would occur at the amide bond and around the cyclobutyl ring. Two to three of the most abundant and stable product ions should be selected for the MRM method.

G cluster_hplc_ms HPLC-MS/MS Analysis Workflow autosampler Autosampler Injection hplc HPLC Separation (C18 Column) autosampler->hplc esi Electrospray Ionization (ESI+) hplc->esi quad1 Quadrupole 1 (Precursor Ion Selection m/z 390.0) esi->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data Data Acquisition & Quantification detector->data

Caption: HPLC-MS/MS Quantification Workflow.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of pesticide residues using QuEChERS and HPLC-MS/MS. These values should be established for this compound during in-house method validation.

ParameterTypical Performance in Agricultural & Soil Matrices
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg[1][7]
Accuracy (Recovery) 70 - 120%[1][7][8][9]
Precision (RSD) ≤ 20%[7][8][9]

Method Validation

The analytical method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure the reliability of the results. Key validation parameters include:

  • Selectivity: Analysis of blank matrix samples to ensure no interferences are present at the retention time of this compound.

  • Linearity: A calibration curve should be prepared using matrix-matched standards over the expected concentration range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[7]

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.[7]

  • Accuracy: Determined by recovery studies, where blank samples are spiked with known concentrations of this compound at different levels (e.g., LOQ, 2x LOQ, and 10x LOQ). Recoveries should typically be within 70-120%.[1][7][8][9]

  • Precision: Assessed by the relative standard deviation (RSD) of replicate measurements at different concentration levels. RSD values should generally be ≤20%.[7][8][9]

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte should be evaluated. This can be done by comparing the response of a standard in solvent to that of a standard in a matrix extract.

Conclusion

The HPLC-MS/MS method detailed in this application note, combined with QuEChERS sample preparation, provides a robust and sensitive approach for the quantification of this compound residues in complex matrices. Proper method validation is essential to ensure the accuracy and reliability of the analytical data. This method is well-suited for routine monitoring in food safety and environmental laboratories.

References

Application Note: High-Throughput Analysis of Cyclobutrifluram Residues in Soil Using a Modified QuEChERS Protocol and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide used to protect a variety of crops from soil-borne pests and diseases. As with any agricultural chemical, monitoring its persistence and concentration in soil is crucial for environmental risk assessment and ensuring food safety. This application note provides a detailed protocol for the extraction and quantification of this compound residues in soil samples. The described method is a modification of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which is renowned for its simplicity, speed, and minimal solvent consumption.[1][2] This protocol is optimized for subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity for the detection of pesticide residues at trace levels.[1][3]

Experimental Protocol

This protocol is based on the Association of Official Analytical Chemists (AOAC) official QuEChERS method, which utilizes an acetate buffer.[1][4]

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Reagent-grade water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc), anhydrous

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (octadecylsilane)

  • 50 mL polypropylene centrifuge tubes

  • 2 mL dispersive SPE (d-SPE) centrifuge tubes containing MgSO₄, PSA, and C18

  • Mechanical shaker or vortex mixer

  • High-speed centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure

1. Soil Sample Preparation

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris.[5]

  • If the soil is dry (less than 20% moisture), it needs to be hydrated before extraction. Weigh 10 g of the sieved soil into a 50 mL centrifuge tube. Add 8 mL of reagent-grade water, vortex for 1 minute, and allow it to stand for 30 minutes to ensure thorough hydration.

2. Extraction

  • To the hydrated soil sample, add 10 mL of acetonitrile.

  • Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker. This step ensures the efficient extraction of this compound residues from the soil matrix.[6]

  • Add the QuEChERS AOAC extraction salts (4 g of anhydrous MgSO₄ and 1 g of anhydrous NaOAc) to the centrifuge tube.[4]

  • Immediately cap and shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in the separation of the acetonitrile layer (top layer) containing the extracted pesticides from the aqueous and solid soil layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • The d-SPE step is crucial for removing matrix co-extractives that can interfere with LC-MS/MS analysis.[4][6]

  • Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortex the d-SPE tube for 1 minute to facilitate the interaction of the co-extractives with the sorbents.

  • Centrifuge the tube at high speed (e.g., ≥8000 rpm) for 2 minutes.

  • Filter the purified supernatant through a 0.22 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected performance characteristics of this method for the analysis of this compound in a typical loam soil, based on validation data for similar modern pesticides analyzed by LC-MS/MS following a QuEChERS protocol.[3][7][8]

ParameterSpiking Level 1 (10 µg/kg)Spiking Level 2 (100 µg/kg)Acceptance Criteria
Mean Recovery (%) 959870-120%
Repeatability (RSDr, %) 86≤ 20%
Limit of Detection (LOD) \multicolumn{2}{c}{0.5 µg/kg}-
Limit of Quantification (LOQ) \multicolumn{2}{c}{2.0 µg/kg}-

Visualization of the Experimental Workflow

Soil_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis A 1. Collect and Sieve Soil Sample (2mm) B 2. Weigh 10g of Soil A->B C 3. Hydrate with 8mL Water (if dry) B->C D 4. Add 10mL Acetonitrile C->D E 5. Shake for 5 min D->E F 6. Add QuEChERS Salts (MgSO4, NaOAc) E->F G 7. Shake for 1 min F->G H 8. Centrifuge at 4000 rpm for 5 min G->H I 9. Transfer 1mL Supernatant H->I J 10. Add to d-SPE Tube (MgSO4, PSA, C18) I->J K 11. Vortex for 1 min J->K L 12. Centrifuge at >8000 rpm for 2 min K->L M 13. Filter Supernatant (0.22 µm) L->M N 14. Inject into LC-MS/MS M->N

Caption: Workflow for this compound Soil Extraction.

References

Cyclobutrifluram Seed Treatment: Application Notes and Protocols for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for use in diagnostic procedures.

Introduction

Cyclobutrifluram, commercially known as TYMIRIUM® technology, is a novel active ingredient with both nematicidal and fungicidal properties. Its dual action makes it a valuable tool for researchers studying integrated pest management strategies in a variety of crops. This compound belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiration of target organisms, leading to their eventual demise. These application notes provide detailed protocols for the preparation and application of this compound as a seed treatment in a research setting, as well as methodologies for assessing its efficacy and potential phytotoxicity.

Mechanism of Action

This compound targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain in both nematodes and fungi.[1][2][3] By inhibiting this crucial enzyme, it blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and cellular respiration. This disruption of ATP production ultimately leads to paralysis and death of the target pests.[1][2]

Cyclobutrifluram_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_complex_II Complex II (Succinate Dehydrogenase) ETC Electron Transport Chain SDHA SDHA Fumarate Fumarate SDHA->Fumarate Converts to SDHB SDHB ATP_Production ATP Production SDHB->ATP_Production Electron Transport SDHC SDHC SDHC->ATP_Production Electron Transport SDHD SDHD SDHD->ATP_Production Electron Transport Succinate Succinate Succinate->SDHA Binds This compound This compound This compound->SDHB Inhibits This compound->SDHC Inhibits This compound->SDHD Inhibits Cell_Death Paralysis & Death ATP_Production->Cell_Death Leads to

Caption: Mechanism of this compound as an SDHI.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available research.

Table 1: Recommended Seed Treatment Application Rates for Research

CropApplication Rate (g active ingredient / 100 kg seed)Application Rate (mg active ingredient / seed)Reference
Cotton4460.45[4][5]
Soybean75N/A[4]
Wheat15 - 30N/A

Table 2: In Vitro Efficacy of this compound

Target OrganismEC50 (Effective Concentration, 50%)Reference
Fusarium pseudograminearum0.016 - 0.142 mg/L
Fusarium asiaticum0.010 - 0.041 mg/L
Fusarium graminearum0.012 - 0.059 mg/L
Bursaphelenchus xylophilus (Pinewood Nematode)0.1078 mg/L (LC50)[6]

Experimental Protocols

Protocol 1: Preparation of this compound Slurry for Laboratory Seed Treatment

This protocol describes the preparation of a this compound slurry for treating small batches of seeds for research purposes. This compound is typically available as a flowable concentrate (FC) or suspension concentrate (SC) formulation.

Materials:

  • This compound formulation (e.g., 500 g/L SC)

  • Distilled water

  • Small, clean container (e.g., beaker or flask)

  • Magnetic stirrer and stir bar (or vortex mixer)

  • Pipettes or graduated cylinders for accurate measurement

  • Balance for weighing seeds

Procedure:

  • Determine the Target Application Rate: Refer to Table 1 or conduct a dose-response study to determine the desired application rate for your specific crop and research objectives.

  • Calculate the Required Amount of this compound:

    • For g a.i./100 kg seed:

      • Weight of this compound (g) = (Target Rate (g a.i./100 kg) / Concentration of formulation (g/L)) * (Weight of seeds (kg) / 100) * 1000

    • For mg a.i./seed:

      • Weight of this compound (mg) = (Target Rate (mg a.i./seed) / Concentration of formulation (g/L)) * Number of seeds * 1000

  • Prepare the Slurry:

    • In the container, add a small amount of distilled water. The total slurry volume should be sufficient to ensure even coverage without overwetting the seeds. A general guideline is 5-10 mL of total slurry per kg of seed.

    • While stirring, slowly add the calculated amount of this compound formulation to the water.

    • Continue stirring for at least 5 minutes to ensure a homogenous suspension.

Slurry_Preparation_Workflow start Start determine_rate Determine Target Application Rate start->determine_rate calculate_amount Calculate Required This compound Amount determine_rate->calculate_amount prepare_container Prepare Clean Container with Distilled Water calculate_amount->prepare_container add_this compound Slowly Add this compound while Stirring prepare_container->add_this compound mix_slurry Stir for 5 minutes to Ensure Homogeneity add_this compound->mix_slurry end Slurry Ready for Application mix_slurry->end

Caption: Workflow for preparing this compound slurry.

Protocol 2: Laboratory Application of this compound to Small Seed Lots

This protocol provides a standardized method for applying the prepared this compound slurry to small batches of seeds.

Materials:

  • Prepared this compound slurry

  • Seeds to be treated

  • Plastic bag or a container with a tight-fitting lid

  • Drying rack or screen

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Weigh the Seeds: Accurately weigh the desired amount of seeds for your experiment.

  • Transfer Seeds: Place the seeds into the plastic bag or container.

  • Add the Slurry: Add the prepared this compound slurry to the seeds.

  • Coat the Seeds:

    • Plastic Bag Method: Inflate the bag with air, seal it, and shake vigorously for 1-2 minutes until the seeds are uniformly coated.

    • Container Method: Close the container and shake or rotate it until the seeds are evenly covered.

  • Dry the Treated Seeds: Spread the treated seeds in a thin layer on a drying rack or screen in a well-ventilated area (e.g., a fume hood). Allow the seeds to air dry completely before planting or storage. Avoid direct sunlight or high temperatures, which could affect seed viability.

  • Quality Control: Visually inspect the treated seeds to ensure uniform color and coverage.

Seed_Treatment_Application_Workflow start Start weigh_seeds Weigh Seeds start->weigh_seeds place_in_container Place Seeds in Container/Bag weigh_seeds->place_in_container add_slurry Add Prepared Slurry place_in_container->add_slurry coat_seeds Shake to Coat Seeds Uniformly add_slurry->coat_seeds dry_seeds Air Dry Treated Seeds coat_seeds->dry_seeds quality_check Visually Inspect for Uniform Coverage dry_seeds->quality_check end Treated Seeds Ready quality_check->end

Caption: Workflow for laboratory seed treatment application.

Protocol 3: Assessment of Phytotoxicity on Seed Germination and Seedling Vigor

This protocol outlines a method to evaluate the potential phytotoxic effects of this compound seed treatment on germination and early seedling growth.

Materials:

  • Treated and untreated (control) seeds

  • Petri dishes with filter paper or germination paper

  • Growth chamber or incubator with controlled temperature and light

  • Distilled water

  • Ruler or calipers

Procedure:

  • Experimental Setup:

    • For each treatment group (including an untreated control), prepare at least four replicate Petri dishes.

    • Place one or two layers of filter paper in each Petri dish and moisten with a standard volume of distilled water.

    • Place a known number of seeds (e.g., 25 or 50) evenly spaced on the filter paper in each dish.

  • Incubation: Place the Petri dishes in a growth chamber or incubator set to the optimal germination conditions for the specific crop being tested.

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds daily for a set period (e.g., 7-14 days). A seed is considered germinated when the radicle has emerged.

      • Calculation: (Number of germinated seeds / Total number of seeds) * 100

    • Germination Rate (Speed): Calculate a germination index (e.g., Timson's Germination Index) to assess the speed of germination.

    • Seedling Vigor: After the germination period, measure the following for a subset of seedlings from each replicate:

      • Root length

      • Shoot length

      • Observe any morphological abnormalities (e.g., discoloration, stunted growth, necrosis).

  • Data Analysis: Statistically compare the germination percentage, germination rate, and seedling vigor measurements between the treated and control groups to determine if there are any significant phytotoxic effects.

Phytotoxicity_Assessment_Workflow start Start setup_dishes Prepare Petri Dishes with Treated & Control Seeds start->setup_dishes incubate Incubate under Optimal Germination Conditions setup_dishes->incubate collect_data Collect Data: - Germination % - Germination Rate - Seedling Vigor incubate->collect_data analyze_data Statistically Analyze Data collect_data->analyze_data assess_phytotoxicity Assess Phytotoxic Effects analyze_data->assess_phytotoxicity end End assess_phytotoxicity->end

Caption: Workflow for phytotoxicity assessment.

Safety Precautions

When handling this compound and treated seeds, it is essential to follow standard laboratory safety procedures. Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area, preferably a fume hood, especially when handling the concentrated formulation and during the drying of treated seeds. Dispose of all waste materials according to your institution's chemical waste disposal guidelines.

Disclaimer

These protocols are intended for research purposes only and should be adapted as necessary for specific experimental needs. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with all applicable regulations.

References

Biochemical Assay for Measuring Succinate Dehydrogenase Inhibition by Cyclobutrifluram: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel succinate dehydrogenase (SDH) inhibitor belonging to the class of carboxamides. It targets the ubiquinone binding site (Q-site) of mitochondrial complex II (also known as succinate-coenzyme Q reductase or SQR), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1] By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to its efficacy as a nematicide and fungicide.[2][3] These application notes provide detailed protocols for a biochemical assay to measure the inhibitory activity of this compound against SDH, enabling researchers to determine key inhibitory constants such as IC50 and Ki.

Principle of the Assay

The biochemical assay for SDH inhibition by this compound is based on a colorimetric method. The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. In this assay, succinate serves as the substrate for SDH. The electrons from the oxidation of succinate to fumarate are transferred to DCPIP, and the rate of this reaction is measured spectrophotometrically by the decrease in absorbance at 600 nm. The presence of an inhibitor like this compound will decrease the rate of DCPIP reduction, and the extent of this inhibition can be quantified to determine the inhibitor's potency.

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of this compound from various studies. It is important to note that these values were determined in whole-organism or cellular assays and not from a purely biochemical assay with isolated SDH. The protocol described below can be used to determine the biochemical IC50 and Ki values.

CompoundOrganism/SystemParameterValueReference
This compoundBursaphelenchus xylophilusLC500.1078 mg·L⁻¹[1][4]
This compoundFusarium fujikuroiEC500.025 μg/mL[2][5]
This compoundCorynespora cassiicolaEC500.98 ± 1.26 μg/mL[3]

Note: LC50 (Lethal Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the compound that causes 50% mortality or a 50% reduction in a measured biological effect in a population, respectively. These values are influenced by factors such as cell permeability and metabolism, and therefore may differ from the biochemical IC50.

Experimental Protocols

Materials and Reagents
  • SDH Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2

  • Succinate Solution: 1 M succinate dibasic solution in dH₂O

  • DCPIP Solution: 2 mM 2,6-dichlorophenolindophenol sodium salt hydrate in dH₂O

  • This compound Stock Solution: 10 mM this compound in DMSO

  • Enzyme Source: Isolated mitochondria or a purified/partially purified SDH enzyme preparation.

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements at 600 nm

Enzyme Preparation (from rat liver mitochondria - example)
  • Euthanize a rat according to approved institutional guidelines.

  • Excise the liver and wash it with ice-cold PBS to remove excess blood.

  • Homogenize the liver in ice-cold mitochondrial isolation buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

  • Resuspend the mitochondrial pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

Assay Protocol for IC50 Determination
  • Prepare a serial dilution of this compound: From the 10 mM stock solution, prepare a series of dilutions in SDH Assay Buffer. The final concentrations in the assay should typically range from nanomolar to micromolar, depending on the expected potency.

  • Set up the assay in a 96-well plate:

    • Blank: 190 µL SDH Assay Buffer.

    • Control (No Inhibitor): 50 µL SDH Assay Buffer, 10 µL of enzyme preparation, and 130 µL of SDH Assay Buffer.

    • Inhibitor Wells: 50 µL of each this compound dilution, 10 µL of enzyme preparation, and 130 µL of SDH Assay Buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 10 µL of 1 M Succinate Solution and 10 µL of 2 mM DCPIP Solution to all wells (except the blank).

  • Kinetic Measurement: Immediately start measuring the decrease in absorbance at 600 nm every minute for 15-30 minutes at 25°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve (ΔA600/min).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6]

Protocol for Ki Determination (Competitive Inhibition)

Since this compound is a ubiquinone-binding site inhibitor, it is expected to be a competitive inhibitor with respect to the ubiquinone substrate. For a more in-depth characterization, the inhibition constant (Ki) can be determined.

  • Perform the SDH assay as described above for IC50 determination , but with several different fixed concentrations of the substrate (succinate).

  • Determine the apparent Km (Michaelis constant) of succinate in the presence of different concentrations of this compound.

  • Calculate Ki using the Cheng-Prusoff equation for competitive inhibition: [7][8] Ki = IC50 / (1 + [S]/Km) Where:

    • IC50 is the determined half-maximal inhibitory concentration.

    • [S] is the concentration of the substrate (succinate) used in the assay.

    • Km is the Michaelis-Menten constant for the substrate.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mitochondrial electron transport chain and the site of action of this compound.

Mitochondrial Electron Transport Chain cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII e- Fumarate Fumarate NADH NADH ComplexI Complex I NADH->ComplexI e- NAD NAD+ CoQ Coenzyme Q ComplexI->CoQ e- cluster_ims cluster_ims ComplexI->cluster_ims H+ ComplexII->Fumarate ComplexII->CoQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIII->cluster_ims H+ ComplexIV Complex IV O2 O2 ComplexIV->O2 ComplexIV->cluster_ims H+ CoQ->ComplexIII e- CytC->ComplexIV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase H2O H2O O2->H2O This compound This compound This compound->ComplexII Inhibits cluster_ims->ATP_Synthase H+

Caption: Inhibition of Complex II (SDH) by this compound in the ETC.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the IC50 of this compound.

IC50 Determination Workflow A Prepare Serial Dilutions of this compound B Prepare 96-well Plate with Enzyme, Buffer, and Inhibitor A->B C Pre-incubate at 25°C B->C D Initiate Reaction with Succinate and DCPIP C->D E Kinetic Measurement of Absorbance at 600 nm D->E F Calculate Reaction Rates (V) E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. log[Inhibitor] G->H I Determine IC50 from Dose-Response Curve H->I

Caption: Workflow for determining the IC50 of an SDH inhibitor.

Logical Relationship Diagram

This diagram illustrates the logical relationship between SDH inhibition and its downstream effects.

Logical Relationship of SDH Inhibition A This compound B Binds to Ubiquinone Site of SDH (Complex II) A->B C Inhibition of Succinate Dehydrogenase Activity B->C D Disruption of Electron Transport Chain C->D E Decreased ATP Production D->E F Cellular Energy Depletion E->F G Cell Death (Nematicidal/Fungicidal Effect) F->G

Caption: Downstream effects of SDH inhibition by this compound.

References

Protocol for Studying Cyclobutrifluram's Impact on Fungal Mycelial Growth

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for evaluating the efficacy of Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI), on the mycelial growth of various fungal species. The described methods allow for the determination of key inhibitory concentrations and the observation of morphological changes, providing valuable data for fungicide development and resistance management studies.

Introduction

This compound is a broad-spectrum fungicide and nematicide that targets the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, in the mitochondrial respiratory chain.[1][2][3][4][5][6] By inhibiting the SDH enzyme, this compound disrupts the production of adenosine triphosphate (ATP), the primary cellular energy source, leading to the cessation of fungal growth and eventual cell death.[1][7][8] This document outlines a comprehensive in vitro protocol to quantify the inhibitory effects of this compound on fungal mycelial growth.

Signaling Pathway of this compound's Action

This compound's mode of action is centered on the disruption of the mitochondrial electron transport chain. The diagram below illustrates the targeted signaling pathway.

cluster_0 Mitochondrial Inner Membrane cluster_1 Proton Pumping ComplexI Complex I UQ UQ ComplexI->UQ p1 H+ ComplexI->p1 H+ ComplexII Complex II (SDH) Fumarate Fumarate ComplexII->Fumarate ComplexII->UQ ComplexIII Complex III CytC Cyt c ComplexIII->CytC p2 H+ ComplexIII->p2 H+ ComplexIV Complex IV O2 O₂ ComplexIV->O2 p3 H+ ComplexIV->p3 H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Succinate->Fumarate Krebs Cycle UQH2 UQH2 UQH2->ComplexIII CytC->ComplexIV H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase p1->ATP_Synthase p2->ATP_Synthase p3->ATP_Synthase This compound This compound This compound->ComplexII

Caption: Mechanism of action of this compound on the mitochondrial respiratory chain.

Experimental Protocols

This section details the necessary materials and methods for conducting the mycelial growth inhibition assay.

Materials
  • Fungal Cultures: Pure cultures of test fungi (e.g., Botrytis cinerea, Alternaria alternata, Sclerotinia sclerotiorum).

  • Culture Media: Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB).

  • This compound: Analytical grade standard.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Sterile Petri dishes (90 mm)

  • Sterile pipettes and tips

  • Incubator

  • Laminar flow hood

  • Micropipettes

  • Spectrophotometer (for liquid culture)

  • Hemocytometer or automated cell counter (for spore suspension)

  • Sterile distilled water

  • Glass beads

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

A Stock Solution Preparation of this compound in DMSO B Preparation of Amended Culture Media (PDA/PDB) A->B C Inoculation of Fungal Plugs (Solid Media Assay) B->C D Inoculation of Spore Suspension (Liquid Media Assay) B->D E Incubation at Optimal Temperature and Duration C->E D->E F Data Collection: Radial Growth Measurement E->F G Data Collection: Biomass (Dry Weight) or Optical Density Measurement E->G H Data Analysis: Calculation of EC50 and Minimum Inhibitory Concentration (MIC) F->H G->H I Results and Reporting H->I

Caption: Experimental workflow for assessing this compound's impact on fungal growth.

Detailed Methodologies

3.3.1. Preparation of this compound Stock Solution

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 4°C in the dark.

3.3.2. Solid Media Assay (Radial Growth Inhibition)

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the autoclaved PDA to 45-50°C in a water bath.

  • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only DMSO should be prepared.

  • Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal colony.

  • Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.[9][10]

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treatment plate.[11]

3.3.3. Liquid Media Assay (Biomass and MIC Determination)

  • Prepare PDB medium and dispense 100 mL into 250 mL Erlenmeyer flasks.

  • Add the this compound stock solution to the flasks to achieve the desired final concentrations.

  • Prepare a spore suspension from a 7-10 day old fungal culture by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface.

  • Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.

  • Inoculate each flask with 1 mL of the spore suspension.

  • Incubate the flasks on a rotary shaker (150 rpm) at the optimal temperature for the specific fungus.

  • After a defined incubation period (e.g., 72-96 hours), determine the minimum inhibitory concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible mycelial growth.[12]

  • For biomass determination, harvest the mycelium by filtration through pre-weighed filter paper.

  • Wash the mycelial mat with sterile distilled water and dry it in an oven at 60°C until a constant weight is achieved.

  • Calculate the dry weight of the mycelium.

Data Presentation

The quantitative data obtained from the experiments should be summarized in the following tables for clear comparison.

Table 1: Radial Mycelial Growth Inhibition of Fungus species by this compound on PDA

This compound Concentration (µg/mL)Mean Colony Diameter (mm) ± SDPercent Inhibition (%)
0 (Control)0
0.01
0.1
1
10
100

Table 2: Effect of this compound on Mycelial Biomass of Fungus species in PDB

This compound Concentration (µg/mL)Mean Dry Weight (mg) ± SDPercent Inhibition (%)
0 (Control)0
0.01
0.1
1
10
100

Table 3: EC50 and MIC Values of this compound against Various Fungal Species

Fungal SpeciesEC50 (µg/mL)MIC (µg/mL)
Botrytis cinerea
Alternaria alternata
Sclerotinia sclerotiorum

Conclusion

This protocol provides a standardized framework for assessing the in vitro efficacy of this compound against fungal mycelial growth. The results generated from these experiments will be crucial for understanding the antifungal spectrum of this compound, determining effective concentrations for disease control, and for monitoring the potential development of resistance in fungal populations. The use of both solid and liquid media assays provides a comprehensive evaluation of the fungicide's impact on different aspects of fungal development.

References

Application Notes and Protocols for Developing Cyclobutrifluram-Resistant Nematode Strains in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel nematicide that targets the mitochondrial succinate dehydrogenase (SDH) complex, also known as complex II, in nematodes.[1][2][3][4] This inhibition disrupts the mitochondrial electron transport chain, leading to impaired ATP production and ultimately, nematode mortality.[1][2] As with any nematicide, the potential for resistance development is a significant concern for the long-term efficacy of this compound. Understanding the mechanisms of resistance is crucial for developing sustainable nematode management strategies and for the discovery of next-generation nematicides.

These application notes provide a comprehensive set of protocols for the in-lab development of this compound-resistant nematode strains. The methodologies detailed below will guide researchers through the process of long-term selection, confirmation of resistance, and investigation of the underlying molecular mechanisms. The free-living nematode Caenorhabditis elegans is recommended as a model organism due to its short life cycle, ease of culture, and well-characterized genetics.[2][4] However, the principles of these protocols can be adapted for plant-parasitic nematodes.

Data Presentation

Table 1: Toxicity of this compound against Susceptible Nematode Species

Nematode SpeciesAssay TypeEC50/LC50Exposure TimeReference
Meloidogyne incognitaMotility0.48 µg/ml2 hours[5]
Rotylenchulus reniformisMotility1.07 µg/ml2 hours[5]
Bursaphelenchus xylophilusMortality0.1078 mg·L−1Not specified[3]
Caenorhabditis elegansMortality0.069 µM (0.026 mg/L)24 hours[6]

Table 2: Comparative Efficacy of this compound and Fluopyram

Nematode SpeciesNematicideConcentrationEffectReference
M. incognita & R. reniformisThis compound0.5 µg/ml>45% more immotile nematodes after 24h[5]
Fluopyram0.5 µg/ml[5]
C. elegansThis compoundNot specifiedLC50 is ~10 times lower than Fluopyram[6]
FluopyramNot specified[6]

Experimental Protocols

Protocol 1: Determination of the Median Lethal Concentration (LC50) of this compound

Objective: To determine the concentration of this compound that is lethal to 50% of the nematode population. This value is essential for establishing the sub-lethal concentrations to be used in the resistance selection protocol.

Materials:

  • Nematode culture (C. elegans, wild-type N2 strain)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • This compound stock solution (in acetone or DMSO)

  • M9 buffer

  • 96-well microtiter plates

  • Microplate reader (optional, for automated scoring)

  • Stereomicroscope

Methodology:

  • Nematode Synchronization: Prepare a synchronized population of L4 stage nematodes. This can be achieved by bleaching gravid adults to isolate eggs, followed by hatching the eggs in M9 buffer without food to arrest the larvae at the L1 stage. Transfer the L1 larvae to seeded NGM plates and allow them to develop to the L4 stage.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in M9 buffer from the stock solution. The concentration range should bracket the expected LC50. Include a solvent control (M9 buffer with the same concentration of acetone or DMSO as the highest this compound concentration).

  • Toxicity Assay:

    • Add a defined volume of each this compound dilution and the control solution to the wells of a 96-well plate.

    • Transfer a set number of synchronized L4 nematodes (e.g., 10-20) into each well.

    • Incubate the plates at 20°C for 24 hours.

  • Mortality Assessment:

    • After 24 hours, assess nematode mortality under a stereomicroscope. A nematode is considered dead if it does not respond to a gentle touch with a platinum wire pick.

    • For each concentration, calculate the percentage of mortality.

  • Data Analysis:

    • Use a suitable statistical software (e.g., probit analysis) to calculate the LC50 value and its 95% confidence intervals.

Protocol 2: In-Vitro Selection of this compound-Resistant Nematode Strains

Objective: To select for this compound-resistant nematode strains through continuous, multi-generational exposure to sub-lethal concentrations of the nematicide.

Materials:

  • Wild-type C. elegans (N2 strain)

  • NGM agar plates

  • E. coli OP50 culture

  • This compound stock solution

  • M9 buffer

Methodology:

  • Initiation of Selection:

    • Start with a large, genetically diverse population of C. elegans.

    • Expose the nematodes to a sub-lethal concentration of this compound, starting with the LC10 to LC20, determined from the LC50 assay. The nematicide can be incorporated into the NGM agar before pouring the plates.

  • Multi-Generational Selection:

    • Allow the nematodes to grow and reproduce on the this compound-containing plates.

    • After one generation, transfer a large population of the surviving nematodes to fresh plates with the same or a slightly increased concentration of this compound.

    • Repeat this process for multiple generations (e.g., 10-20 generations). Gradually increase the concentration of this compound as the population shows increased tolerance.

  • Monitoring Resistance Development:

    • Periodically (e.g., every 5 generations), perform an LC50 assay (Protocol 1) on the selected population and compare it to the parental, non-selected strain. A significant increase in the LC50 value indicates the development of resistance.

  • Isolation of Resistant Strains:

    • Once a significant level of resistance is achieved, isolate individual nematodes from the selected population and establish clonal lines.

    • Confirm the resistance of these clonal lines by performing LC50 assays.

Protocol 3: Confirmation and Characterization of Resistance

Objective: To confirm the resistance phenotype and investigate the underlying molecular mechanisms.

A. Phenotypic Confirmation (Bioassays):

  • Lethality Assay: Perform LC50 assays as described in Protocol 1 to quantify the level of resistance.

  • Fecundity Assay: Compare the number of progeny produced by resistant and susceptible nematodes in the presence and absence of this compound.

  • Motility Assay: Quantify the effect of this compound on the movement of resistant and susceptible nematodes.

B. Molecular Characterization:

  • DNA Extraction and Sequencing of SDH Genes:

    • Extract genomic DNA from both resistant and susceptible nematode populations.

    • Amplify and sequence the genes encoding the subunits of the SDH complex (e.g., sdha, sdhb, sdhc, sdhd).

    • Compare the sequences to identify any mutations in the resistant strains that may alter the binding of this compound.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from resistant and susceptible nematodes exposed to a sub-lethal concentration of this compound and from unexposed controls.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) to analyze the expression levels of genes potentially involved in resistance, such as:

      • Genes encoding the SDH subunits.

      • Genes encoding detoxification enzymes, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[2][4]

  • Enzyme Activity Assays:

    • Succinate Dehydrogenase (SDH) Activity Assay:

      • Prepare mitochondrial fractions from resistant and susceptible nematodes.

      • Measure SDH activity spectrophotometrically by monitoring the reduction of an artificial electron acceptor (e.g., DCPIP or MTT) in the presence of succinate.

      • Compare the activity in the presence and absence of this compound to assess the level of inhibition.

    • Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Activity Assays:

      • Prepare microsomal fractions from resistant and susceptible nematodes.

      • Use commercially available assay kits with specific substrates to measure the activity of CYP and UGT enzymes. Increased activity in resistant strains may indicate a metabolic resistance mechanism.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Selection cluster_2 Phase 3: Confirmation & Characterization cluster_3 Phase 4: Data Analysis & Conclusion start Start with Wild-Type Nematode Population lc50_initial Determine Initial LC50 (Protocol 1) start->lc50_initial selection Multi-Generational Selection on Sub-lethal this compound (Protocol 2) lc50_initial->selection lc50_periodic Periodic LC50 Monitoring selection->lc50_periodic Every 5-10 generations lc50_periodic->selection Increase concentration if tolerance increases isolate Isolate Resistant Strains lc50_periodic->isolate Significant LC50 increase phenotype Phenotypic Confirmation (Lethality, Fecundity, Motility Assays) (Protocol 3A) isolate->phenotype molecular Molecular Characterization (Protocol 3B) isolate->molecular conclusion Identify Resistance Mechanisms phenotype->conclusion dna_seq DNA Sequencing (SDH genes) molecular->dna_seq gene_exp Gene Expression (qPCR) molecular->gene_exp enzyme_act Enzyme Activity Assays (SDH, CYP, UGT) molecular->enzyme_act dna_seq->conclusion gene_exp->conclusion enzyme_act->conclusion

Caption: Experimental workflow for developing and characterizing this compound-resistant nematode strains.

Signaling_Pathway cluster_0 Mechanism of Action cluster_1 Putative Resistance Mechanisms cluster_target Target-Site Resistance cluster_detox Metabolic Resistance This compound This compound sdh Mitochondrial SDH Complex (Complex II) This compound->sdh Inhibition etc Electron Transport Chain sdh->etc atp ATP Production etc->atp Leads to death Nematode Death atp->death Reduced production leads to sdh_mutation Mutation in sdhc gene of SDH Complex binding Altered this compound Binding Site sdh_mutation->binding binding->sdh Prevents inhibition survival Nematode Survival binding->survival detox_genes Upregulation of Detoxification Genes cyp_ugt Increased Cytochrome P450 (CYP) & UGT Enzyme Activity detox_genes->cyp_ugt metabolism Increased this compound Metabolism/Detoxification cyp_ugt->metabolism metabolism->this compound Reduces effective concentration metabolism->survival

References

Application Notes & Protocols: Cyclobutrifluram in Integrated Pest Management (IPM) Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclobutrifluram, the active ingredient in TYMIRIUM® technology, is a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide.[1][2] It belongs to the Fungicide Resistance Action Committee (FRAC) Group 7 and the Insecticide Resistance Action Committee (IRAC) Group N-3.[1][3] this compound demonstrates broad-spectrum activity against economically significant plant-parasitic nematodes and several soil-borne fungal diseases, particularly those caused by Fusarium species.[2][4] Its mode of action, coupled with its application flexibility, makes it a valuable tool for modern Integrated Pest Management (IPM) programs, offering an alternative to older, more hazardous nematicides and supporting practices like conservation tillage.[1][2][3] As a recently developed compound, understanding its efficacy, potential for resistance, and integration into pest management strategies is crucial for sustainable agriculture.[4][5]

Mechanism of Action

This compound functions by inhibiting the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, in the mitochondrial electron transport chain.[4][5][6] This inhibition blocks the conversion of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration. The disruption of this process halts ATP production, leading to paralysis and eventual death of the target organism.[7] Studies using the model organism Caenorhabditis elegans and the plant-parasitic nematode Bursaphelenchus xylophilus have genetically confirmed that this compound targets the SDH complex, specifically showing that mutations in the SDHC subunit can confer resistance.[5][7]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition succinate Succinate sdh Complex II (SDH) succinate->sdh fumarate Fumarate sdh->fumarate H+ q Ubiquinone (Q) c3 Complex III q->c3 QH2 qh2 Ubihydroquinone (QH2) c4 Complex IV c3->c4 atp ATP Synthase c4->atp O2 -> H2O atp_out ATP atp->atp_out adp ADP + Pi adp->atp cyclo This compound cyclo->sdh Inhibition

Caption: this compound inhibits Complex II (SDH) in the mitochondrial ETC.

Quantitative Efficacy Data

This compound has demonstrated potent activity against a range of nematode and fungal pests. The following tables summarize key efficacy data from various research studies.

Table 1: Nematicidal Efficacy of this compound

Target Pest Metric Value Notes Source(s)
Meloidogyne incognita 2-hr EC50 (motility) 0.48 µg/mL Paralysis observed after 2h at 0.5 µg/mL. [4]
Rotylenchulus reniformis 2-hr EC50 (motility) 1.07 µg/mL Paralysis observed after 2h at 0.5 µg/mL. [4]

| Bursaphelenchus xylophilus | LC50 | 0.1078 mg/L | Most effective compared to emamectin benzoate, abamectin, and fluopyram. |[7][8] |

Table 2: Fungicidal Efficacy of this compound

Target Pest Metric EC50 Range (mg/L) Notes Source(s)
Fusarium pseudograminearum EC50 0.016 - 0.142 Effective in controlling Fusarium crown rot of wheat. [9]
Fusarium asiaticum EC50 0.010 - 0.041 [9]
Fusarium graminearum EC50 0.012 - 0.059 [9]
Alternaria alternata Baseline Sensitivity Mean: 0.10 ± 0.07 Based on 111 isolates. [10]

| Corynespora cassiicola | Baseline Sensitivity | Mean: 0.98 ± 1.26 | Based on field isolates. |[11] |

Experimental Protocols

Protocol 1: In Vitro Nematicidal Efficacy Assay (Motility)

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to induce immobility in plant-parasitic nematodes. This protocol is adapted from methodologies used to evaluate M. incognita and R. reniformis.[4]

Materials and Reagents:

  • This compound technical grade (e.g., 88.9% active ingredient).[12]

  • Acetone (99.9%) or DMSO for stock solution.

  • Sterile distilled water.

  • Multi-well plates (e.g., 24-well or 96-well).

  • Target nematodes (e.g., second-stage juveniles (J2s) of M. incognita).

  • Pipettes and sterile tips.

  • Inverted microscope.

  • Incubator.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetone.

  • Working Solutions: Create a serial dilution of this compound in sterile water to achieve a range of final test concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 µg/mL). Ensure the final solvent concentration is consistent across all treatments (including the control) and is non-lethal (typically <1%).

  • Nematode Suspension: Prepare a suspension of nematodes in sterile water at a density of approximately 50-100 J2s per 50 µL.

  • Assay Setup:

    • Pipette 450 µL of each this compound working solution into the wells of a multi-well plate. Include a solvent-only control.

    • Add 50 µL of the nematode suspension to each well.

    • Each concentration should be replicated at least 3-4 times.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) in the dark for a defined period (e.g., 2, 24, or 48 hours).

  • Assessment:

    • After the incubation period, observe each well under an inverted microscope.

    • Count the number of motile and immotile (paralyzed) nematodes. A nematode is considered immotile if it does not move when gently prodded with a fine probe.

    • Calculate the percentage of immotile nematodes for each replicate.

Data Analysis:

  • Correct for control mortality using Abbott's formula if necessary.

  • Use probit or logit analysis to calculate the EC50 value, which is the concentration that causes immobility in 50% of the nematode population.

prep_stock 1. Prepare this compound Stock Solution prep_working 2. Create Serial Dilutions (Working Solutions) prep_stock->prep_working setup_plate 4. Add Solutions & Nematodes to Multi-well Plate prep_working->setup_plate prep_nema 3. Prepare Nematode Suspension prep_nema->setup_plate incubate 5. Incubate at Constant Temperature setup_plate->incubate assess 6. Count Motile/Immotile Nematodes incubate->assess analyze 7. Analyze Data & Calculate EC50 assess->analyze

Caption: Workflow for determining the in vitro nematicidal efficacy of this compound.

Protocol 2: Seed Treatment Efficacy for Fungal Pathogen Control

Objective: To evaluate the efficacy of this compound as a seed treatment for controlling soil-borne fungal pathogens like Fusarium pseudograminearum, the causal agent of Fusarium crown rot. This protocol is based on studies of FCR in wheat.[9]

Materials and Reagents:

  • This compound formulation suitable for seed treatment (e.g., 500FS).[1]

  • Certified seeds of a susceptible crop variety (e.g., wheat).

  • Inoculum of the target pathogen (e.g., F. pseudograminearum colonized grain).

  • Potting mix (sterilized soil/sand mixture).

  • Pots or seedling trays.

  • Fungicide-free control and a positive control (standard commercial fungicide).

  • Growth chamber or greenhouse with controlled conditions.

Procedure:

  • Inoculum Preparation: Prepare pathogen inoculum by growing the fungus on a sterile grain medium until well-colonized. Determine the inoculum density required to cause significant disease in untreated controls.

  • Seed Treatment:

    • Calculate the amount of this compound formulation needed based on the target application rate (e.g., 15 or 30 g of active ingredient per 100 kg of seed).[9]

    • In a suitable container, mix the seeds with the formulation until evenly coated. A small amount of water can be added to aid adhesion.

    • Prepare an untreated control (seeds only) and a positive control (seeds treated with a standard fungicide).

    • Allow seeds to air dry before planting.

  • Planting:

    • Fill pots with the sterilized potting mix.

    • Thoroughly mix the prepared pathogen inoculum into the soil of each pot (except for a non-inoculated control group).

    • Plant a set number of treated seeds (e.g., 10 seeds) in each pot.

    • Arrange pots in a randomized complete block design in the greenhouse or growth chamber.

  • Incubation and Growth: Maintain plants under conditions favorable for disease development (e.g., specific temperature and moisture regimes). Water as needed.

  • Disease Assessment:

    • Pre-emergence damping-off: Count the number of emerged seedlings at a set time post-planting (e.g., 14 days).

    • Post-emergence symptoms: At a later stage (e.g., heading or maturity), carefully uproot the plants.

    • Assess the severity of crown rot by measuring the length of discoloration on the stem base.

    • Assess the incidence of "whiteheads" (prematurely ripened, empty heads), a key symptom of FCR.[9]

Data Analysis:

  • Calculate the percentage of seedling emergence.

  • Calculate a disease severity index (DSI) based on the lesion measurements.

  • Calculate the control efficacy (%) for each treatment relative to the inoculated, untreated control.

  • Use ANOVA and a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 3: Resistance Risk and Molecular Mechanism Analysis

Objective: To assess the risk of resistance development to this compound in a target fungal population and identify the molecular mechanisms involved, such as point mutations in the Sdh genes. This protocol is based on methodologies used for Fusarium and Alternaria species.[9][10][13]

Materials and Reagents:

  • Wild-type isolates of the target fungus.

  • Potato Dextrose Agar (PDA) medium.

  • This compound.

  • DNA extraction kit.

  • Primers for amplifying and sequencing the SdhB, SdhC, and SdhD gene subunits.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Sanger sequencing services.

  • Bioinformatics software for sequence alignment.

Procedure:

  • Baseline Sensitivity:

    • Establish the baseline sensitivity of a diverse population of wild-type isolates (e.g., 50-100 isolates) to this compound.

    • Determine the EC50 value for mycelial growth inhibition for each isolate on fungicide-amended PDA plates.

  • Generation of Resistant Mutants (In Vitro):

    • Expose wild-type isolates to gradually increasing concentrations of this compound on PDA plates.

    • Alternatively, use UV mutagenesis on fungal spores and plate them on a discriminatory dose of this compound to select for resistant colonies.

  • Characterization of Resistant Mutants:

    • Resistance Factor (RF): Calculate the RF for each mutant by dividing its EC50 value by the EC50 value of the parental wild-type isolate.

    • Fitness Assays: Compare the biological fitness of resistant mutants to their parental isolates by measuring parameters like mycelial growth rate, sporulation, and pathogenicity on a host plant.[9][10]

    • Cross-Resistance: Test the resistant mutants against other SDHI fungicides (e.g., boscalid, fluopyram) and fungicides with different modes of action to determine the cross-resistance profile.[10]

  • Molecular Analysis:

    • Extract genomic DNA from the parental isolates and the resistant mutants.

    • Amplify the SdhB, SdhC, and SdhD genes using PCR with designed primers.

    • Sequence the PCR products.

    • Align the sequences from the resistant mutants with the parental sequences to identify any point mutations that correlate with the resistant phenotype. Common mutations have been found in SdhB (H248Y), SdhC (A83V, R86K), and SdhD.[9][10][13]

Data Analysis:

  • Statistically compare fitness parameters between mutant and wild-type isolates.

  • Correlate specific mutations (e.g., SdhC-A83V) with the level of resistance (RF) and cross-resistance patterns.

IPM Integration and Resistance Management

The successful long-term use of this compound depends on its judicious integration into IPM programs to manage resistance.[3]

  • Monitoring: Apply this compound based on pest monitoring and economic thresholds, rather than on a fixed schedule. This is a key advantage over fumigants that require pre-plant application.[3][14]

  • Rotation: this compound is an SDHI (FRAC 7). To delay resistance, it must be rotated with nematicides and fungicides that have different modes of action (e.g., abamectin).[3]

  • Mixtures: Using pre-formulated mixtures or tank mixes with different modes of action can be an effective resistance management strategy.

  • Limiting Applications: Adhere to label recommendations regarding the maximum number of applications per season.

  • Non-chemical Control: Integrate cultural practices (e.g., crop rotation, resistant varieties) and biological controls to reduce overall reliance on chemical treatments.

scout 1. Scouting & Monitoring (Pest/Disease Presence) id 2. Pest Identification scout->id thresh 3. Is Economic Threshold Met? id->thresh no_action Continue Monitoring thresh->no_action No action 4. Select Control Tactic thresh->action Yes no_action->scout cyclo Apply this compound (FRAC 7) action->cyclo other_moa Use Alternative MOA (e.g., Abamectin) action->other_moa non_chem Use Non-Chemical Control action->non_chem eval 5. Evaluate Efficacy cyclo->eval other_moa->eval non_chem->eval rotate 6. Plan Next Application: Rotate MOA eval->rotate rotate->scout

Caption: Decision-making logic for this compound use within an IPM framework.

Non-Target Organism Safety Profile

Evaluating the impact on non-target organisms is a critical component of IPM. Studies have been conducted to assess the risk of this compound to key beneficial species.

Table 3: Ecotoxicological Profile of this compound

Organism Endpoint Value Notes Source(s)
Earthworm (Eisenia andreii) NOEC (reproduction) 71–171 mg a.i./kg dry soil No Observed Effect Concentration. [1]
Soil Mite (Hypoaspis aculifier) NOEC (reproduction) >1000 mg a.i./kg dry soil No effects on reproduction were observed. [1]
Honeybee (Apis mellifera) Acute Contact LD50 >200 µg a.i./bee Low toxicity to bees. [1]
Honeybee (Apis mellifera) Acute Oral LD50 >72 µg a.i./bee Low toxicity to bees. [1]
Rat Chronic Toxicity No adverse effects up to 23/31 mg/kg/day Thyroid is the most sensitive endpoint in the toxicity database. [15]

| Mouse | Carcinogenicity | No adverse effects up to 48/54 mg/kg/day | |[15] |

References

Application Notes and Protocols for Field Trials Assessing Cyclobutrifluram Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide.[1][2][3] It demonstrates broad-spectrum activity against a wide range of plant-parasitic nematodes and fungal pathogens.[4][5][6] Its dual mode of action, inhibiting mitochondrial respiration in both nematodes and fungi, makes it a valuable tool for integrated pest management (IPM) strategies.[2][3] this compound is effective on a variety of crops, including turf, ornamentals, romaine lettuce, cotton, and soybean.[3][7]

These application notes provide detailed protocols for designing and executing field trials to assess the performance of this compound. The following sections outline the experimental design, application procedures, data collection methods, and data analysis guidelines to ensure robust and reliable results.

Biological Pathway

This compound's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1][2] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of target nematodes and inhibition of fungal growth.[2]

TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate converts to ETC Electron Transport Chain SDH->ETC e- transfer ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP produces This compound This compound This compound->SDH inhibits

Figure 1. This compound's mode of action via inhibition of Succinate Dehydrogenase (SDH).

Experimental Design and Protocols

A robust experimental design is crucial for obtaining reliable data. A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.

Experimental Workflow

The following diagram outlines the general workflow for conducting a field trial to assess this compound's performance.

start Start site_selection Site Selection & Field Preparation start->site_selection plot_layout Plot Layout & Randomization (RCBD) site_selection->plot_layout baseline_sampling Baseline Sampling (Nematodes & Disease) plot_layout->baseline_sampling application This compound Application (Seed, Soil, or Foliar) baseline_sampling->application data_collection Data Collection (Periodic Intervals) application->data_collection harvest Harvest & Yield Measurement data_collection->harvest data_analysis Statistical Analysis harvest->data_analysis end End data_analysis->end

Figure 2. General workflow for a this compound field trial.

Detailed Protocols

Protocol 1: Site Selection and Field Preparation

  • Site History: Select a field with a documented history of the target nematode species and/or fungal diseases.

  • Soil Analysis: Conduct a baseline soil analysis to determine soil type, pH, organic matter content, and nutrient levels.

  • Field Preparation: Prepare the field according to standard agricultural practices for the selected crop, ensuring uniform conditions across the trial area.

Protocol 2: Plot Establishment and Treatment Randomization

  • Plot Size: Establish plots of a size appropriate for the crop and application equipment (e.g., 10m x 3m).

  • Replication: Include a minimum of four replicates for each treatment.

  • Treatments:

    • Untreated Control (UTC)

    • This compound at various application rates (e.g., low, medium, high label rates)

    • Standard commercial nematicide/fungicide (Positive Control)

  • Randomization: Assign treatments to plots within each block in a randomized manner using a random number generator or a field plan created with agricultural research software.

Protocol 3: this compound Application

  • Seed Treatment:

    • Calibrate seed treatment equipment to ensure accurate application rates.

    • Apply this compound to the seeds as per the specified treatment rate.

    • Allow seeds to dry completely before planting.

  • Soil-Directed Application:

    • Calibrate application equipment (e.g., backpack sprayer, tractor-mounted sprayer).

    • Apply this compound to the soil surface or in-furrow at planting, ensuring uniform coverage.

    • Incorporate the product into the soil if required by the label.

  • Foliar Application:

    • Calibrate sprayer to deliver the correct volume and pressure.

    • Apply this compound to the crop foliage, ensuring thorough coverage.

    • Record weather conditions (temperature, humidity, wind speed) at the time of application.

Protocol 4: Data Collection

  • Baseline Nematode Sampling: Before application, collect soil and root samples from each plot to determine the initial nematode population density.

  • Post-Application Nematode Sampling: Collect soil and root samples at predetermined intervals (e.g., 30, 60, and 90 days after application) to assess the impact on nematode populations.

  • Disease Assessment:

    • Visually assess disease incidence (% of plants infected) and severity (% of tissue affected) at regular intervals.

    • Use a standardized disease rating scale (e.g., 0-5 or 0-9 scale).

  • Phytotoxicity Assessment: Visually inspect plants for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals after application.

  • Yield Data: At the end of the growing season, harvest the crop from the center of each plot and measure the yield (e.g., weight of harvested produce, lint yield for cotton).

Protocol 5: Nematode Extraction and Counting

  • Soil Samples: Use a soil probe to collect 10-20 cores per plot to a depth of 15-20 cm. Combine cores to form a composite sample.

  • Root Samples: Carefully excavate the root systems of several plants per plot.

  • Extraction: Use a standard nematode extraction method, such as the Baermann funnel or centrifugal flotation technique, to separate nematodes from soil and root samples.

  • Counting: Identify and count the target nematode species under a microscope. Express results as nematodes per 100 cm³ of soil or per gram of root tissue.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatments.

Table 1: Effect of this compound on Nematode Populations in Soil

TreatmentApplication Rate (g a.i./ha)Initial Nematode Count (per 100 cm³ soil)30 Days After Application60 Days After Application90 Days After Application
Untreated Control0150165180200
This compoundX148504540
This compound2X152252015
Standard NematicideY145605550

Table 2: Effect of this compound on Fungal Disease Severity

TreatmentApplication Rate (g a.i./ha)Disease Severity (%) - 14 Days After InfectionDisease Severity (%) - 28 Days After Infection
Untreated Control04570
This compoundX1525
This compound2X510
Standard FungicideZ2035

Table 3: Effect of this compound on Crop Yield

TreatmentApplication Rate (g a.i./ha)Yield (t/ha)% Yield Increase over UTC
Untreated Control05.0-
This compoundX6.530%
This compound2X7.244%
Standard TreatmentY/Z6.224%

Statistical Analysis

All collected data should be subjected to statistical analysis to determine the significance of the observed differences between treatments. Analysis of Variance (ANOVA) is a suitable method for analyzing data from a Randomized Complete Block Design. If the ANOVA shows a significant treatment effect, a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) should be performed to compare individual treatment means.

Conclusion

These detailed application notes and protocols provide a framework for conducting scientifically sound field trials to evaluate the performance of this compound. Adherence to these guidelines will ensure the generation of high-quality data that can be used to support product registration, develop best-use recommendations, and communicate the benefits of this novel fungicide and nematicide to the agricultural community.

References

Application Notes and Protocols for Statistical Analysis of Cyclobutrifluram Efficacy Data from Greenhouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the statistical analysis of Cyclobutrifluram efficacy data derived from greenhouse studies. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate the design and interpretation of nematicidal efficacy experiments.

Quantitative Efficacy Data of this compound

The following tables summarize the efficacy of this compound against various plant-parasitic nematodes from greenhouse and laboratory studies.

Table 1: Lethal and Effective Concentrations of this compound against Various Nematode Species.

Nematode SpeciesParameterConcentrationNotes
Bursaphelenchus xylophilusLC500.1078 mg/L-
Caenorhabditis elegansLC500.069 µM (0.026 mg/L)Approximately 10 times more potent than fluopyram.
Meloidogyne incognitaEC50 (motility)0.48 µg/mL (2-hour exposure)-
Rotylenchulus reniformisEC50 (motility)1.07 µg/mL (2-hour exposure)-

Table 2: Efficacy of this compound on Nematode Reproduction and Development.

Nematode SpeciesParameterTreatmentResultComparison to Control/Other Nematicides
B. xylophilusPopulation SizeLC20 doseReduced to ~1/23 of the control group.-
B. xylophilusSexual Maturity RateLC20 concentration50.73 ± 1.12%Significantly lower than control (91.68 ± 0.70%) and other nematicides like abamectin and fluopyram (~60-62%).
B. xylophilusEgg LayingLC20 concentrationSignificantly reduced-
B. xylophilusEgg Hatching RateLC20 concentrationSignificantly reduced-
M. incognita & R. reniformisHatching>1.0 µg/mLSuppressedCompared to a water control.

Table 3: Comparative Efficacy of this compound in Greenhouse Studies.

Nematode SpeciesComparison NematicidesApplication RateFinding
Sting, Root-Knot (RKN), and Lance NematodesAbamectin, FluopyramNot specifiedComparable performance to standard control methods.
RKNFluopyramNot specifiedIn two of four trials, this compound treated groups had significantly less galling. In the other two, performance was similar, with both being significantly better than the untreated control.

Experimental Protocols

Greenhouse Efficacy Study Protocol for this compound

This protocol outlines a general procedure for assessing the efficacy of this compound against plant-parasitic nematodes in a greenhouse setting.

1. Materials:

  • Certified nematode-free soil mix (e.g., sandy loam).
  • Pots of appropriate size for the host plant.
  • Host plants susceptible to the target nematode (e.g., tomato for M. incognita, pine seedlings for B. xylophilus).
  • Cultures of the target plant-parasitic nematode.
  • This compound formulation.
  • Positive control nematicide (e.g., Fluopyram).
  • Negative control (vehicle/solvent used for this compound dilution).
  • Untreated control.
  • Standard greenhouse equipment.

2. Experimental Design:

  • Employ a randomized complete block design to minimize the effects of environmental gradients within the greenhouse.
  • Include a sufficient number of replicates for each treatment group to ensure statistical power.

3. Procedure:

  • Planting: Fill pots with the sterilized soil mix and plant one seedling per pot. Allow plants to acclimate for a period appropriate for the species before nematode inoculation.
  • Nematode Inoculation:
  • Prepare a nematode suspension of a known concentration.
  • Inoculate the soil of each pot (except for uninfected controls) with a predetermined number of nematodes (e.g., 500 juveniles/100 cm³ of soil for Pratylenchus brachyurus on cotton).
  • Treatment Application:
  • Soil Drench: Prepare solutions of this compound, positive control, and negative control at the desired concentrations. Apply a specified volume of the solution to the soil surface of each pot.
  • Seed Treatment: If evaluating a seed treatment formulation, treat seeds with the product according to the manufacturer's instructions before planting.
  • Incubation: Maintain the pots in the greenhouse under controlled conditions (temperature, light, water) suitable for the host plant and nematode species.
  • Data Collection: At predetermined time points (e.g., 60 days post-inoculation), terminate the experiment and collect data on:
  • Plant Growth Parameters: Shoot height, root length, fresh and dry weights of shoots and roots.
  • Nematode Population Densities:
  • Soil: Extract nematodes from a known volume of soil using a method like Baermann funnels.
  • Roots: Extract nematodes from a known weight of roots using a mist chamber.
  • Root Damage Assessment: For root-knot nematodes, assess the degree of root galling using a rating scale (e.g., 0-10).
  • Data Analysis: Analyze the collected data using appropriate statistical methods (see Section 3).

Statistical Analysis of Efficacy Data

The choice of statistical model is critical for the accurate interpretation of nematicide efficacy data. While Analysis of Variance (ANOVA) is commonly used, nematode count data often violate its assumptions of normality and homogeneity of variance.

Recommended Statistical Models:

  • Generalized Linear Models (GLMs): GLMs are a flexible alternative to ANOVA as they do not require the data to be normally distributed. For count data (e.g., number of nematodes), a GLM assuming a negative binomial distribution is often more appropriate than one assuming a Poisson distribution, as it can account for the overdispersion commonly seen in pest abundance data.

  • Generalized Linear Mixed Models (GLMMs): GLMMs are an extension of GLMs that can include random effects, which is useful for accounting for variability between experimental blocks or repeated measures over time.

Statistical Software: Software packages such as R, SAS, or SPSS can be used to perform these statistical analyses.

Visualizations

Signaling Pathway of this compound's Mode of Action

cluster_0 Mitochondrial Inner Membrane cluster_1 Cellular Respiration cluster_2 Physiological Effects ETC_Complex_II Complex II (Succinate Dehydrogenase - SDH) ETC_Complex_III Complex III ETC_Complex_II->ETC_Complex_III Electron Transfer Fumarate Fumarate ETC_Complex_II->Fumarate Reduced ATP ATP Production ETC_Complex_II->ATP Disrupted ETC_Complex_IV Complex IV ETC_Complex_III->ETC_Complex_IV ATP_Synthase ATP Synthase ETC_Complex_IV->ATP_Synthase Succinate Succinate Succinate->ETC_Complex_II Oxidized ATP_Synthase->ATP Paralysis Paralysis ATP->Paralysis Reduced_Fertility Reduced Fertility ATP->Reduced_Fertility Mortality Mortality Paralysis->Mortality This compound This compound This compound->ETC_Complex_II Inhibits SDHC subunit

Caption: Mode of action of this compound via inhibition of the SDH complex.

Experimental Workflow for Greenhouse Efficacy Studies

Start Start: Experimental Design Potting Potting and Plant Acclimation Start->Potting Inoculation Nematode Inoculation Potting->Inoculation Treatment Application of this compound and Controls Inoculation->Treatment Incubation Greenhouse Incubation Treatment->Incubation Data_Collection Data Collection (Plant & Nematode Parameters) Incubation->Data_Collection Statistical_Analysis Statistical Analysis (GLM/GLMM) Data_Collection->Statistical_Analysis End End: Efficacy Determination Statistical_Analysis->End

Caption: Workflow for a greenhouse-based nematicide efficacy trial.

Troubleshooting & Optimization

overcoming solubility issues with Cyclobutrifluram in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with Cyclobutrifluram in aqueous media.

Troubleshooting Guide

This guide offers solutions to common problems encountered during the preparation of this compound solutions for experimental use.

Q1: My this compound is not dissolving in my aqueous buffer.

A1: this compound has low intrinsic water solubility (33 mg/L at 20°C)[1][2][3]. Direct dissolution in aqueous buffers is often challenging. Here is a systematic approach to address this issue:

  • Particle Size Reduction: Ensure you are starting with a fine powder. If the material is crystalline, consider gentle grinding with a mortar and pestle to increase the surface area available for dissolution[4][5][6][7].

  • Co-solvent Addition: Introduce a water-miscible organic solvent to the aqueous buffer. This is a common and effective technique for increasing the solubility of lipophilic compounds[4][8][9]. Please see the detailed protocol for preparing a stock solution with a co-solvent below.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in the solubilization of hydrophobic compounds by forming micelles[4][7].

Q2: I managed to dissolve this compound with a co-solvent, but it precipitates when I dilute it into my aqueous experimental medium.

A2: This is a common issue when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the compound to crash out of the solution.

  • Optimize Co-solvent Concentration: Determine the minimum amount of co-solvent required to keep this compound in solution at your final desired concentration. It may be necessary to have a small percentage of the co-solvent in your final experimental medium.

  • Slow Dilution with Agitation: Add the stock solution to the aqueous medium dropwise while vigorously stirring or vortexing. This can help to prevent localized high concentrations that lead to precipitation.

  • Consider a Different Solubilization Technique: If co-solvents are not compatible with your experimental system, you may need to explore other methods such as the use of cyclodextrins or preparing a solid dispersion.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: While heating can increase the solubility of many compounds, caution is advised for this compound. It has a melting point of 125°C and begins to decompose at temperatures above 271°C[1]. Gentle warming (e.g., to 37°C or 40°C) may be acceptable and could aid dissolution, but it is crucial to monitor for any signs of degradation. The stability of this compound in your specific buffer at elevated temperatures should be verified.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound related to its solubility?

A: The following table summarizes the relevant properties of this compound:

PropertyValueReference
IUPAC Name N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide[11]
Molecular Formula C17H13Cl2F3N2O[11][12]
Molecular Weight 389.2 g/mol [11][12]
Water Solubility 33 mg/L (at 20°C)[1][2][3]
Log P (octanol/water) 3.2 (at 20°C)[1]
Physical State Off-white crystalline powdered solid[1]

Q: Which organic solvents are suitable for dissolving this compound?

A: this compound is reported to be more soluble in acetone, dichloromethane, ethyl acetate, and methanol[1]. For biological experiments, ethanol or dimethyl sulfoxide (DMSO) are common choices for preparing stock solutions of poorly soluble compounds, though their specific solubility in these for this compound is not detailed in the provided results. Always start with a small amount to test solubility.

Q: How can cyclodextrins help with the solubility of this compound?

A: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound within a more hydrophilic exterior[8][13][14]. This can significantly enhance the aqueous solubility and stability of the guest molecule. A general protocol for using cyclodextrins is provided in the experimental section.

Q: What is a solid dispersion and how can it improve solubility?

A: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix[8][15][16]. By reducing the particle size to a molecular level and preventing re-crystallization, the dissolution rate and apparent solubility can be dramatically increased[9]. Common carriers include polymers like PVP (polyvinylpyrrolidone) and PEGs (polyethylene glycols).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh out the desired amount of this compound powder and place it in a clean vial.

  • Add a small volume of the chosen co-solvent (e.g., DMSO) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid has not fully dissolved, continue to add the co-solvent in small increments, vortexing after each addition, until the this compound is completely dissolved.

  • Record the final volume of the co-solvent used to calculate the stock solution concentration.

  • Store the stock solution appropriately, typically at -20°C, and protect it from light.

Protocol 2: Enhancing Aqueous Concentration with Cyclodextrins

Objective: To increase the apparent solubility of this compound in an aqueous medium using a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the suspension at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.

  • After the incubation period, remove the undissolved this compound by filtering the solution through a 0.22 µm syringe filter.

  • The resulting clear filtrate is your saturated solution of the this compound-cyclodextrin complex. The concentration can be determined using a suitable analytical method like HPLC.

Visualizations

G Troubleshooting Workflow for this compound Dissolution cluster_troubleshooting Solubilization Strategies start Start: Dissolve this compound in Aqueous Buffer check_dissolution Does it dissolve? start->check_dissolution success Success: Solution Prepared check_dissolution->success Yes troubleshoot Issue: Poor Solubility check_dissolution->troubleshoot No cosolvent Use Co-solvent (e.g., DMSO, Ethanol) troubleshoot->cosolvent cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin solid_dispersion Prepare Solid Dispersion (e.g., with PVP) troubleshoot->solid_dispersion ph_adjustment Adjust pH troubleshoot->ph_adjustment G Mechanism of Co-solvent Action water Water Molecules (High Polarity) cyclo This compound (Low Polarity) water->cyclo Poor Interaction (Low Solubility) water_co Water + Co-solvent (Reduced Polarity) cyclo_sol This compound (Low Polarity) water_co->cyclo_sol Improved Interaction (Enhanced Solubility) plus + G Cyclodextrin Inclusion Complex Formation cyclo This compound (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow complex Inclusion Complex (Water Soluble)

References

troubleshooting inconsistent results in Cyclobutrifluram bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclobutrifluram bioassays. The information is designed to help address common issues and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI). It targets and inhibits the mitochondrial complex II (succinate dehydrogenase) in the electron transport chain. This disruption of cellular respiration leads to a cessation of ATP production, ultimately causing paralysis and death in susceptible nematodes and fungi.[1]

Q2: Why am I seeing inconsistent EC50 values for this compound in my experiments?

A2: Inconsistent EC50 values can arise from several factors. These include variations in the physiological state of the test organisms, inconsistencies in preparing serial dilutions, and fluctuations in experimental conditions such as temperature and incubation time.[2][3] The specific cell density and the method used for cytotoxicity detection can also contribute to this variability.[2]

Q3: My control group is showing high mortality. What could be the cause?

A3: High mortality in the control group can invalidate an experiment. Potential causes include contamination of the culture medium, issues with the solvent used to dissolve this compound, or suboptimal environmental conditions for the test organisms. For nematode bioassays, survival in the reference soil or medium should be at least 90%.[1] For insect bioassays, control mortality should generally be less than 20%.[4]

Q4: Can this compound be used against both fungi and nematodes?

A4: Yes, this compound has a dual action as both a fungicide and a nematicide.[1] Its mode of action, the inhibition of succinate dehydrogenase, is effective against both types of organisms as this enzyme is crucial for their cellular respiration.[1]

Q5: Are there known resistance mechanisms to this compound?

A5: Yes, resistance to SDHIs like this compound can develop through point mutations in the genes encoding the succinate dehydrogenase subunits (SdhB, SdhC, and SdhD).[2][5][6] For example, specific mutations such as H248Y in FgSdhB of Fusarium graminearum and S73L in AaSdhC of Alternaria alternata have been shown to confer resistance.[2][5]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible EC50 Values
Potential Cause Recommended Solution
Inaccurate Serial Dilutions Review your serial dilution protocol. Ensure thorough mixing at each step and use calibrated pipettes with fresh tips for each transfer. For dilutions of 1000-fold or more, use a multi-step serial dilution rather than a single large dilution.[7][8][9]
Variability in Test Organisms Use organisms from the same culture and at a consistent age or life stage for each assay. For example, in nematode bioassays, it is recommended to use three to four-day-old C. elegans.[1]
Fluctuations in Incubation Conditions Strictly control incubation temperature and duration. Fungal growth, for instance, is highly sensitive to both temperature and pH.[6][10][11]
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO, acetone) is consistent across all wells and does not exceed a level that affects the organism's viability (typically <0.5% for cellular assays).[12][13]
Issue 2: High Mortality in Control Group
Potential Cause Recommended Solution
Contaminated Media or Diluent Use sterile water, buffers, and growth media. Prepare fresh solutions for each experiment to minimize the risk of contamination.[8]
Solvent Toxicity Run a solvent-only control to determine if the solvent itself is causing mortality at the concentration used in the experiment.[13]
Suboptimal Organism Health Ensure that the cultures of your test organisms are healthy and not stressed before initiating the assay.[1]
Improper Handling For nematode assays, handle the organisms gently during transfer to avoid physical damage. A flame-sterilized platinum wire is a recommended tool.[1]
Issue 3: Poor Dose-Response Curve Shape
Potential Cause Recommended Solution
Inappropriate Concentration Range Conduct a preliminary range-finding experiment to determine the optimal concentration range that captures the full sigmoidal dose-response curve, including the upper and lower plateaus.[14][15]
Outlier Data Points Carefully examine your data for outliers, which may result from pipetting errors or other procedural inconsistencies. Statistical methods can be used to identify and potentially exclude outliers, but this should be done with caution and clear justification.[16]
Incorrect Data Analysis Model Ensure you are using an appropriate statistical model to fit your data. A four-parameter logistic (4PL) model is commonly used for sigmoidal dose-response curves.[17][18]
Precipitation of this compound Visually inspect the wells for any precipitation of the compound, especially at higher concentrations. If precipitation occurs, you may need to adjust the solvent or experimental conditions.[19]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

Fungal SpeciesEC50 (µg/mL)Reference
Fusarium graminearum0.0110[2]
Fusarium pseudograminearum0.0248[6]
Alternaria alternata (baseline)0.10 ± 0.07[5]
Corynespora cassiicola (mean)0.98 ± 1.26

Table 2: Nematicidal Activity of this compound

Nematode SpeciesAssay EndpointValue (µg/mL)Reference
Meloidogyne incognita2-hr EC50 (motility)0.48[20]
Rotylenchulus reniformis2-hr EC50 (motility)1.07[20]
Caenorhabditis elegans24-hr LC500.024 (0.069 µM)[10]
Bursaphelenchus xylophilusLC500.1078[8]

Experimental Protocols

Key Experiment: In Vitro Fungal Growth Inhibition Assay

This protocol provides a general framework for assessing the efficacy of this compound against filamentous fungi.

  • Preparation of Fungal Inoculum:

    • Culture the fungal species on an appropriate agar medium (e.g., Potato Dextrose Agar).

    • Harvest spores or mycelial fragments from a fresh culture.

    • Prepare a spore suspension or mycelial slurry in sterile water or a suitable buffer.

    • Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution in the growth medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent and non-toxic to the fungus.[7]

  • Assay Procedure:

    • Dispense the this compound dilutions into the wells of a microtiter plate.

    • Add the fungal inoculum to each well.

    • Include positive (no treatment) and negative (medium only) controls.

    • Incubate the plate at an optimal temperature and for a sufficient duration to allow for fungal growth in the control wells.[6][10]

  • Data Collection and Analysis:

    • Assess fungal growth by measuring absorbance (optical density) using a microplate reader or by visual assessment of mycelial growth.

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.[3]

Key Experiment: Nematode Viability Assay

This protocol outlines a general method for determining the nematicidal activity of this compound.

  • Nematode Culture and Preparation:

    • Culture a synchronized population of nematodes (e.g., C. elegans or a target plant-parasitic species).[1]

    • Collect nematodes at the desired life stage (e.g., L3 or L4 larvae for C. elegans, second-stage juveniles (J2) for root-knot nematodes).

    • Wash the nematodes to remove any residual culture medium.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, which has been shown to be safe for some nematode species).[13]

    • Perform a serial dilution of the stock solution in a suitable assay buffer or water.

  • Assay Procedure:

    • Dispense a known number of nematodes into the wells of a microtiter plate or other suitable containers.[1]

    • Add the this compound dilutions to the corresponding wells.

    • Include a solvent control and a negative (buffer/water only) control.

    • Incubate the nematodes for a defined period (e.g., 24 or 48 hours) at a controlled temperature.[1]

  • Data Collection and Analysis:

    • Assess nematode viability. This can be done by observing motility under a microscope (nematodes that do not move when prodded are considered dead).[1]

    • Alternatively, fluorescent dyes such as Sytox or propidium iodide can be used to differentiate between live and dead nematodes.[5][21][22]

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group.

    • Determine the LC50 value by plotting the percentage of mortality against the log of the this compound concentration.

Visualizations

This compound's Mode of Action cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate Complex_II Complex_II Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone Complex_II->Ubiquinone Electron Transfer ATP_Production_Blocked ATP_Production_Blocked Complex_II->ATP_Production_Blocked Disruption of Electron Transport Chain Complex_III Complex_III Ubiquinone->Complex_III This compound This compound This compound->Complex_II Inhibition

Caption: Inhibition of mitochondrial complex II by this compound.

Troubleshooting Workflow for Inconsistent Bioassay Results Start Inconsistent Results Observed Check_Controls Review Control Wells: - High Mortality? - High Variability? Start->Check_Controls Check_Procedure Review Experimental Protocol: - Pipetting Technique? - Serial Dilutions Correct? Check_Controls->Check_Procedure Controls OK Check_Reagents Examine Reagents: - Freshly Prepared? - Correct Solvent Concentration? Check_Controls->Check_Reagents Controls Faulty Check_Conditions Verify Assay Conditions: - Temperature Stable? - Incubation Time Consistent? Check_Procedure->Check_Conditions Procedure OK Redesign_Experiment Redesign Experiment: - Adjust Concentration Range? - Optimize Organism Density? Check_Procedure->Redesign_Experiment Procedural Error Found Analyze_Data Re-analyze Data: - Correct Statistical Model? - Check for Outliers? Check_Conditions->Analyze_Data Conditions OK Check_Conditions->Redesign_Experiment Conditions Varied Check_Reagents->Redesign_Experiment Reagent Issue Found Analyze_Data->Redesign_Experiment Data Analysis Issues End Consistent Results Achieved Analyze_Data->End Analysis Confirms Results Redesign_Experiment->Start Rerun Assay

Caption: A logical workflow for troubleshooting inconsistent bioassay data.

General Experimental Workflow for this compound Bioassay A 1. Prepare Test Organism Culture B 2. Prepare this compound Stock and Serial Dilutions A->B C 3. Dispense Reagents into Microtiter Plate B->C D 4. Add Test Organisms to Plate C->D E 5. Incubate Under Controlled Conditions D->E F 6. Assess Viability/ Growth Inhibition E->F G 7. Data Analysis: Calculate EC50/LC50 F->G

Caption: A typical workflow for conducting a this compound bioassay.

References

Technical Support Center: Microbial Contamination in In Vitro Nematicide Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address microbial contamination during in vitro nematicide testing.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of microbial contamination in my nematicide assay?

A1: Microbial contamination can manifest in several ways. Visual cues are often the first indication and include turbidity or cloudiness in the culture medium, a sudden change in the medium's pH (often indicated by a color change of phenol red indicator), the appearance of a film on the surface of the medium, or the formation of clumps.[1][2] Microscopic examination can confirm the presence of bacteria, yeast, or fungal hyphae.

Q2: What are the primary sources of contamination in an in vitro nematicide testing workflow?

A2: Contamination can be introduced at multiple stages. The most common sources include the laboratory environment (airborne microorganisms), contaminated reagents or media, the nematodes themselves (if not properly surface-sterilized), and the researcher's technique (improper aseptic handling).[3][4] It is crucial to maintain a sterile work environment and follow strict aseptic protocols to minimize these risks.[5][6]

Q3: Can I use antibiotics in my nematicide testing assays? Will they affect the results?

A3: Yes, antibiotics can be used to control bacterial contamination. However, they should be used with caution. Some antibiotics may have unintended effects on the nematodes or could interact with the nematicide being tested, potentially altering the experimental outcome.[7][8] It's also important to be aware that routine use of antibiotics can mask underlying issues with aseptic technique and may lead to the development of antibiotic-resistant microbial strains.[3][5] When used, a combination of antibiotics is often more effective.[7][8]

Q4: What is the most effective way to sterilize nematodes before introducing them to the assay?

A4: Surface sterilization is a critical step. A common and effective method involves washing the nematodes with a dilute solution of sodium hypochlorite (bleach), followed by several rinses in sterile water or a buffer solution to remove residual bleach.[9][10] Other sterilizing agents like mercuric chloride or specific antibiotics can also be used, but the choice of agent and exposure time may need to be optimized for the specific nematode species to ensure their viability is not compromised.[11][12]

Q5: How can I distinguish between bacterial and fungal contamination?

A5: Bacterial contamination typically appears as uniform turbidity or cloudiness in the culture medium and can cause a rapid drop in pH.[1] Under a microscope, individual bacterial cells, often motile, will be visible. Fungal contamination, on the other hand, usually starts as small, localized clumps of mycelia which can grow into larger, filamentous structures. Yeast, a type of fungus, will appear as individual oval or budding cells under the microscope.[1]

Troubleshooting Guides

Problem 1: The culture medium in my assay plates has become cloudy or changed color.

Potential CauseHow to VerifyRecommended Solution
Bacterial Contamination Microscopic examination reveals small, motile or non-motile single cells. The medium may appear uniformly turbid.- Immediately discard all contaminated plates to prevent cross-contamination.[13] - Review and reinforce aseptic techniques with all laboratory personnel.[3] - Filter-sterilize all media and solutions using a 0.22 µm filter.[5] - Consider incorporating a broad-spectrum antibiotic cocktail into the assay medium after validating its non-interference with the nematicide and nematodes.[14]
Chemical Contamination No microorganisms are visible under the microscope. The pH change might be due to a chemical reaction.- Ensure all reagents and water are of high purity and suitable for cell culture.[1] - Verify the correct preparation and buffering of the culture medium.

Problem 2: I'm observing fuzzy or filamentous growths in some wells of my assay plates.

Potential CauseHow to VerifyRecommended Solution
Fungal (Mold) Contamination Microscopic examination shows the presence of hyphae (long, branching filaments).- Discard contaminated plates immediately. - Thoroughly clean and disinfect the incubator and biosafety cabinet.[5] - Check the laboratory's air filtration system. Consider using an air sampler to monitor for fungal spores. - If necessary, include an antifungal agent in the assay medium, after verifying it does not affect the nematodes or the test compound.

Problem 3: My control nematodes are dying or showing reduced motility, but there are no obvious signs of contamination.

Potential CauseHow to VerifyRecommended Solution
Mycoplasma Contamination Mycoplasma is not visible with a standard light microscope. Detection requires specific methods like PCR-based assays or DNA staining.[1]- Quarantine the culture and test for mycoplasma.[3] - If positive, discard the culture and decontaminate all potentially exposed equipment and reagents. - Obtain new, certified mycoplasma-free nematode stocks.
Incorrect Assay Conditions Review experimental parameters.- Verify that the temperature, humidity, and CO2 levels (if applicable) are optimal for the nematode species. - Ensure the culture medium has the correct osmolarity and pH.

Data Presentation: Quantitative Information

Table 1: Commonly Used Antibiotics for Controlling Bacterial Contamination

AntibioticCommon Working ConcentrationTarget MicroorganismsReference
Tetracycline10-20 mMBroad-spectrum antibacterial[7][8]
Ampicillin50-100 mMPrimarily Gram-positive bacteria[7][8]
Gentamycin50-100 mMBroad-spectrum, particularly Gram-negative bacteria[7][8]
Streptomycin200 µg/mLBroad-spectrum antibacterial[14]
Penicillin200 U/mLPrimarily Gram-positive bacteria[14]
Vancomycin50 µg/mLGram-positive bacteria[15]
Cefotaxime100 µg/mLBroad-spectrum antibacterial[15]
Chloramphenicol15 µg/mLBroad-spectrum antibacterial[15]

Table 2: Common Surface Sterilizing Agents for Nematodes

Sterilizing AgentConcentrationExposure TimeNotesReference
Sodium Hypochlorite (NaOCl)0.5% - 1%1-3 minutesMust be thoroughly rinsed off with sterile water.[9][16]
Ethanol70%2 minutesOften used as a pre-treatment before another sterilant.[9]
Mercuric Chloride (HgCl2)0.1%4 minutesHighly toxic, requires special handling and disposal.[11]

Experimental Protocols

Protocol 1: Surface Sterilization of Nematodes using Sodium Hypochlorite

  • Collect nematodes and pellet them by centrifugation at a low speed (e.g., 3000 g for 5 minutes).[9]

  • Carefully remove the supernatant.

  • Resuspend the nematode pellet in a 1% sodium hypochlorite solution and gently mix for 1 minute.[9]

  • Pellet the nematodes again by centrifugation.

  • Wash the nematode pellet three times with sterile 10 mM MgSO4 solution or sterile water to remove all traces of sodium hypochlorite.[9]

  • To verify the effectiveness of the sterilization, plate a small aliquot of the final nematode suspension onto a nutrient agar plate and incubate for 24-48 hours. No microbial growth should be observed.[9]

  • Resuspend the final, clean nematode pellet in the appropriate sterile assay buffer or medium.

Protocol 2: Aseptic Technique for In Vitro Nematicide Assay Setup

  • Before starting, thoroughly disinfect the work surface of the biological safety cabinet (BSC) with 70% ethanol.[17]

  • Wear appropriate personal protective equipment (PPE), including a clean lab coat and sterile gloves.[6]

  • Arrange all necessary sterile materials (pipettes, tips, plates, reagent tubes) inside the BSC in a logical manner to avoid passing non-sterile items over sterile ones.[3]

  • Only open sterile containers and packages inside the BSC.

  • Use a new sterile pipette tip for each reagent and each well to prevent cross-contamination.

  • Work with only one cell type or nematode culture at a time.[3]

  • After the assay is set up, promptly remove all waste and disinfect the work surface again.

Mandatory Visualizations

G Troubleshooting Microbial Contamination Workflow start Suspicion of Contamination visual_check Visual Inspection (Turbidity, Film, Color Change) start->visual_check microscopy Microscopic Examination visual_check->microscopy confirm_contam Contamination Confirmed microscopy->confirm_contam no_contam No Contamination Observed microscopy->no_contam Clean identify_type Identify Contaminant Type confirm_contam->identify_type check_conditions Review Assay Conditions (Temp, Media, pH) no_contam->check_conditions resolve Issue Resolved check_conditions->resolve bacterial Bacterial identify_type->bacterial Bacteria observed fungal Fungal / Yeast identify_type->fungal Hyphae / Buds observed unknown Unknown / Mycoplasma identify_type->unknown No visible microbes action_discard Discard Contaminated Cultures bacterial->action_discard fungal->action_discard action_myco_test Perform Mycoplasma Test unknown->action_myco_test action_review Review Aseptic Technique action_discard->action_review action_sterilize Check Sterilization of Reagents & Equipment action_review->action_sterilize action_sterilize->resolve action_myco_test->action_discard Positive

Caption: A workflow for troubleshooting microbial contamination.

G Potential Sources of Contamination in Nematicide Assays assay In Vitro Nematicide Assay source_air Environment (Airborne Spores/Bacteria) source_air->assay source_operator Operator (Improper Aseptic Technique) source_operator->assay source_nematodes Nematodes (Inadequate Surface Sterilization) source_nematodes->assay source_reagents Reagents & Media (Non-sterile Water, Buffers, Stock Solutions) source_reagents->assay source_equipment Equipment (Pipettes, Plates, Glassware) source_equipment->assay

Caption: Common sources of microbial contamination in experiments.

References

factors affecting Cyclobutrifluram stability in laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclobutrifluram. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under laboratory conditions. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of this compound in a laboratory setting?

A1: The primary factors affecting this compound's stability are exposure to light, and to a lesser extent, the presence of moisture in certain conditions.[1][2] It is hydrolytically stable across a range of pH values but is susceptible to photodegradation.[1][3] Temperature, within typical laboratory storage conditions, is not expected to be a significant factor in its degradation.[1]

Q2: How should I store my this compound samples to ensure maximum stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[4][5] It is crucial to protect it from light to prevent photolytic degradation.[1] The compound is stable for at least 12 months when stored under normal conditions in containers made of HDPE, laminated paper/aluminium/PETP/PE, PE bags, or varnished steel drums.[1]

Q3: Is this compound sensitive to pH changes in aqueous solutions?

A3: No, this compound is hydrolytically stable in aqueous solutions at pH 4, 7, and 9, even at elevated temperatures up to 70°C, provided it is kept in the dark.[1]

Q4: What is the expected shelf-life of this compound under ideal storage conditions?

A4: this compound is expected to be stable for at least one year when stored at room temperature without decomposition.[3] Formulated products containing this compound, such as TREFINTI Turf Nematicide, are expected to remain stable for at least two years under normal storage conditions.[1]

Troubleshooting Guide

Issue: I am observing a rapid degradation of my this compound standard solution.

  • Possible Cause 1: Exposure to Light.

    • Troubleshooting Step: this compound is known to undergo photolysis.[1] Ensure that your standard solutions are prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Possible Cause 2: Improper Solvent.

    • Troubleshooting Step: While this compound is soluble in various organic solvents like acetone, dichloromethane, ethyl acetate, and methanol, ensure the solvent itself is of high purity and does not contain reactive impurities.[1] Check for any known incompatibilities between this compound and your chosen solvent.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Contaminants in the solvent or on the glassware can potentially accelerate degradation.[2] Use high-purity solvents and thoroughly clean all glassware before use.

Issue: My experimental results show inconsistent concentrations of this compound between replicates.

  • Possible Cause 1: Incomplete Dissolution.

    • Troubleshooting Step: this compound has limited solubility in water (33 mg/L at 20°C).[1] Ensure the compound is fully dissolved in your chosen solvent before making further dilutions. Sonication may aid in dissolution.

  • Possible Cause 2: Adsorption to Container Surfaces.

    • Troubleshooting Step: Although not explicitly documented for this compound, some compounds can adsorb to glass or plastic surfaces, leading to lower than expected concentrations in solution. Consider using silanized glassware if you suspect this is an issue.

  • Possible Cause 3: Non-uniform Light Exposure.

    • Troubleshooting Step: If conducting photostability studies, ensure that all samples receive uniform irradiation. Variations in light intensity across samples can lead to different degradation rates.

Quantitative Stability Data

The following tables summarize the degradation half-life (DT50) of this compound under various laboratory conditions.

Table 1: Hydrolytic and Photolytic Stability of this compound in Aqueous Solutions

ConditionpHTemperatureHalf-life (DT50)Reference
Hydrolysis (in dark)4, 7, 950-70°CStable[1]
Photolysis (summer sunlight)7Not specified11 to 24 days[1]

Table 2: Stability of this compound in Soil

ConditionSoil MoistureHalf-life (DT50)Reference
PhotolysisMoist14.7 days[1]
PhotolysisDry52.8 days[1]
Aerobic (in dark)Not specified456 days (geomean)[1]

Experimental Protocols

Protocol: Evaluation of Photostability of this compound in an Aqueous Solution

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a suitable organic solvent (e.g., methanol) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Prepare a buffered aqueous solution at the desired pH (e.g., pH 7).

    • Spike the buffered solution with the stock solution to achieve the target concentration of this compound. Ensure the final concentration of the organic solvent is minimal.

  • Experimental Setup:

    • Transfer the test solution into quartz tubes for maximum light penetration.

    • Prepare parallel samples in amber glass tubes to serve as dark controls.

    • Place the quartz tubes in a photostability chamber equipped with a light source that simulates sunlight (e.g., a xenon lamp).

    • Place the dark controls in the same chamber, but shielded from light.

  • Sampling:

    • Collect samples from both the irradiated and dark control tubes at predetermined time intervals.

  • Sample Analysis:

    • Analyze the concentration of this compound in each sample using a validated analytical method, such as LC-MS/MS.[6]

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for both the irradiated and dark control samples.

    • Calculate the degradation rate and the photolytic half-life (DT50) of this compound.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_test Prepare Test Solutions prep_stock->prep_test setup Experimental Setup (Light vs. Dark) prep_test->setup sampling Time-point Sampling setup->sampling analysis LC-MS/MS Analysis sampling->analysis data_analysis Data Interpretation (Calculate DT50) analysis->data_analysis

Caption: Workflow for a this compound photostability study.

degradation_pathway cluster_products Major Degradation Products in Soil (Photolysis) This compound This compound SYN510275 SYN510275 (Predominant) This compound->SYN510275 Sunlight, Moist Soil CGA177291 CGA177291 This compound->CGA177291 Sunlight, Moist Soil EXC8199 EXC8199 This compound->EXC8199 Sunlight, Moist Soil

Caption: Photolytic degradation pathway of this compound in soil.

References

Technical Support Center: Addressing Variability in Nematode Response to Cyclobutrifluram

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Cyclobutrifluram, a succinate dehydrogenase inhibitor (SDHI) nematicide. Here you will find answers to frequently asked questions and troubleshooting guides to address the variability in nematode response observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in nematodes?

A1: this compound targets the mitochondrial respiratory chain in nematodes. Specifically, it is a succinate dehydrogenase inhibitor (SDHI) that binds to complex II (succinate dehydrogenase or SDH), interrupting the production of ATP, the main source of cellular energy.[1][2] This disruption of energy metabolism leads to reduced motility, cessation of feeding, paralysis, and ultimately, death of the nematode.[2] The specific binding site is within the ubiquinone pocket of the SDH complex, involving the SDHC and SDHD subunits.[3]

Q2: To which class of nematicides does this compound belong, and are there similar compounds?

A2: this compound is classified as a pyridine-3-carboxamide nematicide.[1] According to the Insecticide Resistance Action Committee (IRAC), it belongs to Group N-3.[4][5] Its mode of action is shared with fluopyram, another SDHI nematicide, which also targets mitochondrial complex II.[1][4]

Q3: What range of nematode species is this compound effective against?

A3: this compound has demonstrated broad-spectrum activity against many economically important plant-parasitic nematodes.[6] This includes, but is not limited to, Root-knot nematodes (Meloidogyne spp.), Reniform nematodes (Rotylenchulus reniformis), and Pine Wood nematodes (Bursaphelenchus xylophilus).[3][6][7]

Q4: What are the known factors that can contribute to variability in nematode response to this compound?

A4: Several factors can lead to variable responses:

  • Inherent Genetic Variation: Different nematode species and even different strains of the same species can exhibit varied sensitivity to nematicides due to their genetic makeup.[8]

  • Development of Resistance: Repeated use of nematicides with the same mode of action can lead to the selection of resistant populations.[4] Resistance to the related SDHI nematicide, fluopyram, has already been documented in some nematode species.

  • Gene Expression Changes: Exposure to this compound can induce a transcriptional response in nematodes. Studies in C. elegans have shown the upregulation of genes encoding detoxifying proteins, such as cytochrome P450s and UDP-glucuronosyl transferases (UGTs), which may help the nematode metabolize the compound.[9][10]

  • Experimental Conditions: Factors such as the formulation of the compound, the duration of exposure, and the life stage of the nematode being tested can all influence the outcome of an experiment.

Troubleshooting Guide

Q5: My experimental results with this compound are inconsistent across replicates. What could be the cause?

A5: Inconsistent results can stem from several sources. Refer to the following decision tree for troubleshooting:

G start Start: Inconsistent Results q1 Is the this compound solution prepared fresh for each experiment? start->q1 s1 Issue: Compound Degradation. Action: Prepare fresh solutions. Ensure proper storage of stock. q1->s1 a1_no q2 Are the nematodes synchronized to the same life stage? q1->q2 a1_yes a1_yes Yes a1_no No s2 Issue: Developmental Stage Variability. Action: Use synchronized cultures (e.g., all J2 or all adult). q2->s2 a2_no q3 Is the nematode density consistent across all wells/plates? q2->q3 a2_yes a2_yes Yes a2_no No s3 Issue: Population Density Effects. Action: Standardize nematode count per replicate. q3->s3 a3_no q4 Are environmental conditions (temp, humidity) stable? q3->q4 a3_yes a3_yes Yes a3_no No s4 Issue: Environmental Fluctuation. Action: Ensure consistent incubation conditions. q4->s4 a4_no end_node If issues persist, consider nematode strain variability or potential resistance. q4->end_node a4_yes a4_yes Yes a4_no No

Caption: Troubleshooting workflow for inconsistent experimental results.

Q6: I am observing a lower-than-expected mortality rate in my nematode population after treatment. Could this be resistance?

A6: While resistance is a possibility, especially if the nematode population has a history of exposure to SDHI nematicides, other factors should be considered first. Suboptimal dosing can lead to poor efficacy without necessarily indicating true genetic resistance.[8] Ensure your dose-response curve is well-characterized for your specific nematode species and strain. If you consistently observe high survival at concentrations that were previously effective, it may be necessary to investigate resistance mechanisms. This could involve sequencing the SDH genes to check for mutations or conducting transcriptomic analysis to look for upregulation of detoxification genes.[9][11]

Q7: How reversible are the effects of this compound?

A7: The effects of this compound can be reversible. Studies on M. incognita and R. reniformis have shown that while the nematicide causes paralysis, nematodes may recover after being removed from the treatment solution.[12] However, even a short exposure can be effective at reducing the ability of the nematodes to infect host plant roots.[12] The degree of reversibility can depend on the concentration and the duration of exposure.

Data Presentation: Nematicidal Activity

The following tables summarize key quantitative data on the efficacy of this compound against various nematode species.

Table 1: Lethal Concentration (LC50) Values

Nematode SpeciesLC50 ValueExposure TimeReference
Caenorhabditis elegans0.069 µM (0.026 mg/L)24 hours[9][11]
Bursaphelenchus xylophilus0.1078 mg/L24 hours[3][7]

Table 2: Effective Concentration (EC50) for Motility Inhibition

Nematode SpeciesEC50 ValueExposure TimeReference
Meloidogyne incognita0.48 µg/mL2 hours[12]
Rotylenchulus reniformis1.07 µg/mL2 hours[12]

Experimental Protocols

Protocol 1: General Nematode Toxicity Assay (Dipping Method)

This protocol is adapted from methodologies used for B. xylophilus.[3]

  • Preparation of Nematicide Solutions:

    • Prepare a stock solution of this compound (e.g., 5% EC) in a suitable solvent like DMSO.[3]

    • Create a series of at least six graded concentrations by diluting the stock solution with sterile distilled water.

    • Include a control group treated only with distilled water and a solvent control if applicable.

  • Nematode Exposure:

    • Dispense approximately 100 mixed-stage nematodes into each well of a 96-well plate.

    • Add 100 µL of the corresponding nematicide solution or control solution to each well.

    • Incubate the plates at a constant temperature (e.g., 25 °C) for 24 hours.

  • Mortality Assessment:

    • After incubation, count the number of live and dead nematodes in each well under a microscope.

    • Nematodes are considered dead if they are immobile (e.g., C- or L-shaped) and do not respond to physical stimuli, such as being touched with a fine needle.[3]

    • To confirm death and account for temporary paralysis, nematodes can be washed and transferred to sterile water for a recovery period (e.g., 12 hours) before the final count.[3]

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Use probit analysis or a similar statistical method to determine the LC50 value.

G A Prepare Serial Dilutions of this compound C Add Nematicide Dilutions and Controls to Wells A->C B Aliquot ~100 Nematodes per well (96-well plate) B->C D Incubate at 25°C for 24 hours C->D E Count Live/Dead Nematodes (Probe for movement) D->E F Optional: Wash & Recover in Water for 12h, Recount E->F G Calculate % Mortality and Determine LC50 F->G

Caption: Experimental workflow for a nematode toxicity assay.

Visualizations

This compound Mechanism of Action

The diagram below illustrates how this compound inhibits cellular respiration in nematodes.

G cluster_0 Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII This compound This compound This compound->ComplexII INHIBITS No_ATP ATP Production Blocked

References

best practices for handling and storing Cyclobutrifluram in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclobutrifluram

This guide provides best practices, troubleshooting advice, and experimental protocols for the safe handling and storage of this compound in a laboratory environment. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q: What is this compound? A: this compound is a novel nematicide and fungicide belonging to the pyridine-3-carboxamide chemical class.[1] It functions as a succinate dehydrogenase inhibitor (SDHI), disrupting energy production in the mitochondria of target organisms like nematodes and fungi.[1][2] The active ingredient is an off-white, crystalline powdered solid.[1]

Q: What are the primary hazards associated with this compound? A: this compound is harmful if absorbed through the skin.[3] It is also classified as a slight eye irritant but not a skin irritant or sensitizer.[1] A primary environmental hazard is its toxicity to aquatic life, with long-lasting effects.[3][4] Therefore, it should not be allowed to enter drains or waterways.[3][5]

Q: What is the shelf-life of this compound? A: The active ingredient, this compound, is stable for at least one year when stored at room temperature under normal conditions.[1][6] Formulated products, such as suspension concentrates, are expected to be stable for at least two years.[1]

Q: Is this compound flammable or explosive? A: No, this compound is not considered flammable, explosive, or oxidizing.[1]

Handling, Storage, and Disposal

Handling

Q: What personal protective equipment (PPE) should I wear when handling this compound? A: Always consult the specific Safety Data Sheet (SDS) for your product. However, general best practices include:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

  • Clothing: Wear long-sleeved shirts and long pants to avoid skin contact.[3]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

Q: What should I do in case of accidental exposure? A:

  • Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water for 15-20 minutes.[3]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • General Advice: Always have the product container or label with you when seeking treatment advice.[3]

Q: How should I handle spills? A: Prevent the spill from entering drains or waterways. For small spills of solid material, carefully sweep or scoop it up, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal. Ensure the area is well-ventilated during cleanup.

Storage

Q: What are the ideal storage conditions for this compound? A: Store this compound in its original, tightly closed container in a cool, dry, and secure place.[3][5] Keep it away from food, drink, and animal feed.[5] While specific temperature ranges may vary by formulation, general guidance for pesticides is to avoid freezing and excessive heat.

Q: Are there any incompatible materials I should avoid storing with this compound? A:

  • Metals: this compound is slightly corrosive to tin plate, galvanized sheet metal, and sheet steel.[1] Avoid prolonged direct contact.

  • pH Extremes: Avoid mixing with products that have extreme pH levels (<4.0 or >9.0) as this can reduce efficacy.[7]

  • Other Chemicals: Store away from strong oxidizing agents, acids, and bases to prevent unwanted reactions.[8]

Disposal

Q: How do I dispose of this compound waste? A: All waste containing this compound must be treated as hazardous chemical waste. It should be disposed of at an approved waste disposal facility according to local, state, and federal regulations.[3] Do not pour waste down the drain or dispose of it in the general trash.[3][9]

Q: How do I dispose of empty containers? A: Do not reuse or refill the original containers.[3] For solid formulations, completely empty the container by shaking and tapping the sides. For liquid formulations, triple-rinse the container. The rinsate must be collected and disposed of as hazardous waste.[10] Once clean, deface the label and dispose of the container as directed by your institution's EHS guidelines, which may include recycling or disposal in a sanitary landfill.[3][10]

Quantitative Data Summary

The table below summarizes key physicochemical properties of this compound.

PropertyValueSource
Physical State Off-white crystalline powdered solid[1][6]
Molecular Formula C₁₇H₁₃Cl₂F₃N₂O[4]
Molecular Weight 389.2 g/mol [4]
Melting Point 125°C[1]
Decomposition Temp. > 271°C[1]
Water Solubility 33 mg/L (at 20°C)[1]
Organic Solvents More soluble in acetone, dichloromethane, ethyl acetate, methanol[1]
Log P (octanol/water) 3.2 (at 20°C)[1][6]
Vapor Pressure <6.2 × 10⁻⁶ Pa (at 20°C)[1]
Hydrolytic Stability Stable at pH 4, 7, and 9[1]

Troubleshooting Guide

Q: My experiment is yielding inconsistent or unexpected results. What could be the cause? A: Inconsistent results can stem from several factors. Consider the following:

  • Compound Integrity: Was the compound stored correctly? Improper storage (e.g., exposure to high temperatures or moisture) could lead to degradation. This compound is stable for over a year if stored properly.[6]

  • Solution Stability: If using a stock solution, was it stored correctly (e.g., at 4°C)?[11] Ensure the solvent is appropriate and that the compound has not precipitated out of the solution. Visually inspect for clarity before use.

  • Contamination: Ensure all labware is clean. Cross-contamination from other chemicals or previous experiments can interfere with results.

  • Experimental Controls: Always include appropriate positive and negative controls. If a positive control fails, it may indicate a problem with a reagent or the assay system itself, rather than the test compound.[12] If a negative control shows an effect, contamination may be the issue.[12]

  • Accurate Measurements: Verify the calibration of balances and pipettes. Inaccurate measurements of the compound or other reagents will lead to unreliable data.

Q: I have prepared a stock solution in an organic solvent, but I see solid particles. What should I do? A: This indicates that the compound may have precipitated, either due to reaching its solubility limit or from being stored at a low temperature. First, ensure you have not exceeded the solubility in your chosen solvent. If the solution was stored in a refrigerator or freezer, allow it to warm to room temperature and gently agitate or vortex it to see if the compound redissolves. If it remains precipitated, you may need to prepare a fresh, more dilute stock solution.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the preparation of a standard stock solution of this compound in acetone for use in laboratory assays.

Materials:

  • This compound (solid)

  • Acetone (99.9% purity or higher)

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Volumetric flasks and pipettes

Methodology:

  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Weighing: Accurately weigh the calculated mass of this compound using an analytical balance and transfer it into a clean volumetric flask.

  • Dissolving: Add a portion of the acetone to the flask. Swirl gently or sonicate briefly until the solid is fully dissolved.

  • Final Volume: Once dissolved, add acetone to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.

  • Transfer and Storage: Transfer the stock solution to a properly labeled amber glass vial to protect it from light. The label should include the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Store the stock solution at 4°C.[11] Before each use, allow the solution to warm to room temperature and vortex briefly.

Protocol 2: Nematode Motility/Survival Bioassay

This protocol is a generalized method to assess the nematicidal activity of this compound using a model organism like Caenorhabditis elegans or other target nematodes.[11][13]

Materials:

  • Synchronized population of nematodes (e.g., L4 stage C. elegans)

  • Nematode Growth Medium (NGM) plates (for C. elegans) or appropriate assay plates

  • This compound stock solution (from Protocol 1)

  • Solvent control (e.g., acetone)

  • M9 buffer or water for dilutions

  • Microscope

Methodology:

  • Prepare Test Concentrations: Create a serial dilution of the this compound stock solution to achieve the desired final test concentrations (e.g., 0.01 µM to 10 µM). Prepare a solvent-only control with the same final concentration of solvent as the highest test concentration.

  • Plate Preparation: Apply the diluted this compound solutions and the solvent control to the surface of the assay plates. Allow the solvent to evaporate completely in a fume hood.

  • Introduce Nematodes: Transfer a known number of age-synchronized nematodes (e.g., 50-100) to each prepared plate.[11]

  • Incubation: Incubate the plates at the standard temperature for the nematode species (e.g., 20-25°C).

  • Data Collection: At predetermined time points (e.g., 2, 12, 24, 48 hours), observe the nematodes under a microscope. Count the number of motile and immotile (or dead) individuals in each treatment group and the control group. An individual can be considered immotile or dead if it does not respond to a gentle prod with a platinum wire pick.

  • Analysis: Calculate the percentage of mortality or immobility for each concentration. Data can be used to determine an LC₅₀ (lethal concentration for 50% of the population) value.[11]

Laboratory Workflow Diagram

The following diagram illustrates the lifecycle of this compound within a laboratory setting, from receipt to final disposal.

G cluster_0 Receiving & Storage cluster_1 Experimental Use cluster_2 Waste Management Receive Receive Compound Inspect Inspect Container & Verify SDS Receive->Inspect Store Store in Cool, Dry, Secure Location (per SDS) Inspect->Store Plan Review Protocol & Assess Risks Store->Plan PPE Don Appropriate PPE Plan->PPE Handle Weigh & Prepare Solutions in Hood PPE->Handle Experiment Perform Experiment Handle->Experiment Collect Collect Waste (Solid & Liquid) Experiment->Collect LabelWaste Label Hazardous Waste Container Collect->LabelWaste Dispose Arrange for EHS Waste Pickup LabelWaste->Dispose

Caption: Workflow for the safe handling, storage, and disposal of this compound in a lab.

References

Technical Support Center: Interpreting Unexpected Phenotypes in Cyclobutrifluram-Treated Organisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected phenotypes observed in organisms treated with Cyclobutrifluram. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI). It belongs to the pyridine-3-carboxamide chemical class and functions by selectively inhibiting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[1][2][3] This inhibition disrupts the production of ATP, the primary cellular energy source, in target organisms like nematodes and fungi.[4][5]

Q2: We are observing developmental abnormalities in our model organism (e.g., zebrafish) after this compound exposure. Is this an expected outcome?

A2: Yes, developmental toxicity is a potential, albeit often unexpected, phenotype associated with SDHI fungicides. Studies on zebrafish embryos exposed to various SDHIs have reported a range of adverse effects, including:

  • Developmental toxicity[6][7]

  • Cardiovascular abnormalities[6][7]

  • Microcephaly (abnormally small head)[6][7]

  • Axon growth defects[6][7]

  • Apoptosis (programmed cell death)[6][7]

These effects are thought to be linked to oxidative stress, energy deficits, and disruptions in metabolism caused by the inhibition of succinate dehydrogenase.[6][7]

Q3: Our transcriptomic data from this compound-treated cells shows upregulation of detoxification enzymes. What is the significance of this?

A3: Upregulation of detoxification enzymes, such as cytochrome P450s and UDP-glucuronosyl transferases (UGTs), is a documented response to this compound exposure in organisms like Caenorhabditis elegans.[8][9] This is likely a cellular stress response aimed at metabolizing and eliminating the compound. The induction of these genes suggests that the organism is actively trying to counteract the toxic effects of this compound.

Q4: We have observed phenotypes related to hypoxia, such as the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions. Could this be related to this compound treatment?

A4: Yes, this is a plausible off-target effect. Inhibition of succinate dehydrogenase (SDH) by this compound can lead to an accumulation of succinate.[5][10] Elevated succinate levels can inhibit prolyl hydroxylases, the enzymes responsible for marking HIF-1α for degradation.[1][11] This results in the stabilization of HIF-1α and the activation of a "pseudohypoxic" state, which can promote tumor growth and inflammation.[1][10]

Q5: Are there any known effects of this compound on specific organs in mammalian models?

A5: Yes, toxicological studies have identified the liver and thyroid as target organs for this compound and other SDHIs in rodent and dog models.[2][12][13] Observed effects include thyroid follicular cell hypertrophy in rats and liver effects in mice.[2][12][13] Some studies have also noted a dose-responsive increase in hepatocellular carcinomas in male mice.[8]

Troubleshooting Guides

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent compound dosage or bioavailability.

  • Troubleshooting Steps:

    • Verify the concentration and purity of your this compound stock solution.

    • Ensure consistent and accurate administration of the compound to all experimental groups.

    • For in vivo studies, consider factors that may affect bioavailability, such as diet composition. SDHIs are generally more soluble in lipids, which can influence their absorption.[5]

    • Monitor and control environmental conditions (e.g., temperature, light cycle) as they can influence metabolic rates and organismal responses.

Issue 2: Unexpected organismal death at seemingly low concentrations.

  • Possible Cause: Synergistic effects with other experimental components or heightened sensitivity of the specific life stage.

  • Troubleshooting Steps:

    • Review all components of your experimental medium or diet for potential interactions with this compound.

    • Be aware that the toxicity of SDHIs can be significantly higher in aquatic organisms compared to mammals and birds.[6][14]

    • Consider the developmental stage of your model organism. Embryonic and larval stages can be more susceptible to the toxic effects of SDHIs.[6][7]

    • Perform a dose-response curve to determine the precise LC50 (lethal concentration for 50% of the population) for your specific organism and experimental conditions.

Issue 3: Phenotypes are observed in control groups.

  • Possible Cause: Contamination of the experimental system.

  • Troubleshooting Steps:

    • Thoroughly clean all glassware and equipment to eliminate any residual this compound or other contaminants.

    • Use fresh, high-purity reagents and solvents for all solutions.

    • If possible, test for the presence of this compound in your control samples using analytical methods like HPLC.

Quantitative Data Summary

Table 1: Acute Toxicity of this compound and other SDHIs in various organisms.

CompoundOrganismExposure DurationEndpointValueReference
This compoundBursaphelenchus xylophilus24 hoursLC500.1078 mg/L[15][16]
BixafenRainbow Trout (Oncorhynchus mykiss)96 hoursLC500.095 mg/L[17]
BixafenFathead Minnow (Pimephales promelas)96 hoursLC500.105 mg/L[17]
BoscalidZebrafish (Danio rerio)96 hoursLC50>1 µM[6]
IsopyrazamCommon Carp (Cyprinus carpio)96 hoursLC5070 nM[6][14]

Table 2: Sub-chronic toxicity of this compound in mammalian models.

OrganismStudy DurationNOAEL (No Observed Adverse Effect Level)LOAEL (Lowest Observed Adverse Effect Level)Observed Effects at LOAELReference
Rat2-generation reproduction11 mg/kg/day43 mg/kg/dayMinimal follicular cell hypertrophy in the thyroid[13]
RatLong-term23.0 mg/kg bw per day-Basis for Acceptable Daily Intake (ADI)[18]
MouseCarcinogenicity--Dose-responsive increase in hepatocellular carcinomas (males)[8]

Experimental Protocols

Protocol 1: Assessment of Developmental Toxicity in Zebrafish (Danio rerio)

This protocol is adapted from studies investigating the effects of SDHI fungicides on zebrafish development.[6][7]

  • Animal Husbandry: Maintain adult zebrafish in a controlled environment with a 14:10 hour light:dark cycle.

  • Embryo Collection: Collect freshly fertilized embryos and screen for viability under a stereomicroscope.

  • Exposure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions in embryo medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all groups, including the control.

    • Place a specific number of viable embryos (e.g., 20-30) into each well of a multi-well plate containing the test solutions.

  • Observation:

    • Incubate the plates at a constant temperature (e.g., 28.5°C).

    • At predetermined time points (e.g., 24, 48, 72, 96 hours post-fertilization), observe and record developmental endpoints such as:

      • Hatching rate

      • Survival rate

      • Heart rate

      • Presence of malformations (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformation).

  • Data Analysis: Analyze the data for statistically significant differences between the control and treated groups.

Protocol 2: Gene Expression Analysis using RNA-seq

This protocol is based on the methodology used to study the transcriptomic response of C. elegans to this compound.[8][9]

  • Organism Culture and Treatment:

    • Culture the model organism under standard conditions.

    • Expose the organisms to a sub-lethal concentration of this compound for a defined period. Include a vehicle control group.

  • RNA Extraction:

    • Harvest the organisms and immediately proceed with RNA extraction using a suitable kit (e.g., TRIzol).

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the high-quality RNA samples.

    • Perform high-throughput sequencing on a platform such as Illumina.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome of the model organism.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the control.

    • Conduct gene ontology (GO) and pathway analysis to understand the biological functions of the differentially expressed genes.

Visualizations

SDHI_Primary_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Complex II (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Reduction Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ATP_Synthase ATP Synthase Ubiquinol->ATP_Synthase Electron Flow ATP ATP ATP_Synthase->ATP Production This compound This compound This compound->SDH Inhibition

Caption: Primary mechanism of this compound action.

SDHI_Off_Target_Pathway This compound This compound SDH Succinate Dehydrogenase (SDH) This compound->SDH Inhibition Succinate Succinate Accumulation SDH->Succinate Leads to PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibition HIF1a_Degradation HIF-1α Degradation PHD->HIF1a_Degradation Promotes HIF1a_Stabilization HIF-1α Stabilization PHD->HIF1a_Stabilization Pseudohypoxia Pseudohypoxic Response HIF1a_Stabilization->Pseudohypoxia Leads to Gene_Expression Altered Gene Expression Pseudohypoxia->Gene_Expression Experimental_Workflow_RNAseq start Start: Organism Culture treatment This compound Treatment (and Vehicle Control) start->treatment rna_extraction RNA Extraction treatment->rna_extraction quality_control RNA Quality Control (Spectrophotometry, Bioanalyzer) rna_extraction->quality_control library_prep RNA-seq Library Preparation quality_control->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, Differential Expression, Pathway Analysis) sequencing->data_analysis results Results: Differentially Expressed Genes and Affected Pathways data_analysis->results

References

Technical Support Center: High-Throughput Screening of Cyclobutrifluram Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for high-throughput screening (HTS) of Cyclobutrifluram analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its analogs?

A1: The primary target of this compound is the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] This enzyme plays a crucial role in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in both fungi and nematodes.[2][3] Inhibition of SDH disrupts cellular respiration and energy production, leading to paralysis and death of the target organisms.[2][4]

Q2: What types of high-throughput screening assays are suitable for this compound analogs?

A2: Both biochemical and whole-organism HTS assays are suitable.

  • Biochemical Assays: These directly measure the inhibition of SDH enzyme activity. A common method is a colorimetric assay that monitors the reduction of a dye by the enzyme.[5]

  • Whole-Organism Assays: These assays assess the phenotypic effects of the compounds on target organisms, such as nematodes (e.g., Caenorhabditis elegans) or pathogenic fungi.[6][7][8] Common readouts include inhibition of motility, growth, or viability.

Q3: What are the key quality control parameters to consider in an HTS campaign for this compound analogs?

A3: Key quality control parameters include:

  • Z'-factor: A statistical measure of assay quality, with a value > 0.5 indicating a robust assay.

  • Signal-to-Background (S/B) Ratio: This ratio should be sufficiently high to distinguish between active and inactive compounds.

  • Coefficient of Variation (%CV): This measures the variability of the data and should be as low as possible.

  • Positive and Negative Controls: Essential for validating each assay plate and normalizing the data.

Q4: How can I minimize false positives and false negatives in my screen?

A4: To minimize erroneous results, consider the following:

  • Counter-screens: Use assays that identify compounds that interfere with the detection method (e.g., autofluorescence).

  • Orthogonal Assays: Confirm hits using a different assay format that measures the same biological activity.

  • Dose-Response Curves: Active compounds should exhibit a concentration-dependent effect.

  • Strict Hit Criteria: Establish clear and statistically sound criteria for what constitutes a "hit."

Troubleshooting Guides

Biochemical SDH Inhibition Assay
Problem Possible Cause Solution
High variability between replicate wells (%CV > 15%) Inconsistent pipetting volumes.Use calibrated pipettes and consider using a multi-channel pipette or automated liquid handler.
Improper mixing of reagents.Ensure all reagents are thoroughly mixed before and after addition to the wells.
Edge effects on the microplate due to evaporation.Avoid using the outer wells of the plate or fill them with a buffer. Ensure a humidified environment during incubation.
Low signal-to-background ratio Enzyme concentration is too low.Optimize the enzyme concentration to achieve a robust signal.
Substrate concentration is not optimal.Determine the Km of the substrate and use a concentration at or near the Km.
Incorrect incubation time or temperature.Optimize incubation time and temperature to ensure the reaction is in the linear range.
Assay not working (no signal or very low signal) Inactive enzyme.Use a fresh batch of enzyme and ensure proper storage conditions. Include a positive control with a known SDH inhibitor.
Incorrect buffer pH or composition.Verify the pH of the assay buffer and ensure it is optimal for enzyme activity.
Plate reader settings are incorrect.Check the wavelength and other settings on the microplate reader.
Whole-Organism (Nematode/Fungal) HTS Assay
Problem Possible Cause Solution
High mortality in negative control wells Contamination of the culture medium.Use sterile techniques and fresh, quality-controlled media.
Inconsistent number of organisms per well.Optimize the dispensing method to ensure a uniform number of organisms in each well.
Stressful environmental conditions (e.g., temperature, humidity).Maintain optimal and consistent environmental conditions throughout the experiment.
Inconsistent compound effects Poor solubility of test compounds.Use a suitable solvent (e.g., DMSO) at a low final concentration that does not affect the organisms. Test the DMSO tolerance of your organism.[9]
Uneven distribution of compounds in the wells.Ensure proper mixing after compound addition.
Difficulty in automated image analysis Debris or air bubbles in the wells.Handle plates carefully to avoid introducing debris or bubbles.
Inconsistent lighting or focus.Calibrate and maintain the imaging system regularly.
Organisms clumping together.Optimize the density of organisms per well to prevent clumping.

Data Presentation

Table 1: Example Quantitative Data for SDHI HTS

Compound ID Assay Type Target Organism/Enzyme IC50 / EC50 (µM) Z'-factor Hit?
This compoundBiochemicalPorcine Heart SDH0.050.85Yes
Analog-001BiochemicalPorcine Heart SDH0.120.82Yes
Analog-002BiochemicalPorcine Heart SDH> 1000.84No
This compoundWhole-OrganismC. elegans (Motility)0.50.75Yes
Analog-001Whole-OrganismC. elegans (Motility)1.20.71Yes
Analog-002Whole-OrganismC. elegans (Motility)> 500.73No
This compoundWhole-OrganismBotrytis cinerea (Growth)0.20.78Yes
Analog-001Whole-OrganismBotrytis cinerea (Growth)0.80.76Yes
Analog-002Whole-OrganismBotrytis cinerea (Growth)> 500.79No

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening of SDH Inhibitors

This protocol is adapted from commercially available succinate dehydrogenase activity assay kits.

1. Reagent Preparation:

  • Prepare SDH Assay Buffer at the optimal pH (typically 7.2-7.8).
  • Reconstitute the SDH enzyme in assay buffer to the desired concentration.
  • Prepare the substrate solution (e.g., succinate) and the electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP) in assay buffer.
  • Prepare a stock solution of the test compounds (e.g., in DMSO) and create a dilution series.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the diluted test compounds or controls (DMSO for negative control, a known SDHI for positive control) to the appropriate wells.
  • Add 10 µL of the SDH enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding 10 µL of the substrate/dye mix to all wells.
  • Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) at time zero.
  • Incubate the plate at a controlled temperature (e.g., 25°C) and measure the absorbance at regular intervals (e.g., every 5 minutes for 30 minutes).

3. Data Analysis:

  • Calculate the rate of the reaction (change in absorbance over time) for each well.
  • Normalize the data using the positive and negative controls.
  • Plot the percentage of inhibition versus the compound concentration to determine the IC50 value for active compounds.

Protocol 2: Whole-Organism HTS of Nematicidal Activity using C. elegans

This protocol is based on automated motility assays for C. elegans.

1. Organism Preparation:

  • Synchronize a culture of C. elegans to obtain a population of L4 larvae or young adults.
  • Wash the worms and resuspend them in a suitable assay buffer at a defined density.

2. Assay Procedure (96-well plate format):

  • Dispense 50 µL of the worm suspension into each well of a 96-well plate.
  • Add 1 µL of the test compounds or controls to the wells.
  • Incubate the plates at a controlled temperature (e.g., 20°C) for a defined period (e.g., 24 hours).

3. Data Acquisition and Analysis:

  • Use an automated imaging system to capture videos or a series of images of each well.
  • Analyze the images using software that quantifies worm movement (e.g., by measuring the number of pixels that change intensity between frames).
  • Calculate the percentage of motility inhibition for each compound relative to the controls.
  • Determine the EC50 values for active compounds.

Mandatory Visualizations

G cluster_workflow High-Throughput Screening Workflow Compound_Library Compound Library (this compound Analogs) Primary_Screen Primary HTS Assay (Biochemical or Whole-Organism) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Based on pre-defined criteria) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for high-throughput screening of this compound analogs.

G cluster_pathway Cellular Consequences of SDH Inhibition This compound This compound Analog SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibition Succinate Succinate Accumulation SDH->Succinate ETC Disrupted Electron Transport Chain SDH->ETC Blocks electron transfer ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Paralysis Paralysis & Death ATP->Paralysis ROS->Paralysis

Caption: Signaling pathway showing the effects of Succinate Dehydrogenase (SDH) inhibition.

References

avoiding degradation of Cyclobutrifluram during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclobutrifluram analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of this compound during sample preparation and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low this compound recovery during sample preparation?

Low recovery of this compound can stem from several factors during the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method. Key areas to investigate include incomplete extraction from the sample matrix, degradation of the analyte, and loss during the cleanup step. It is crucial to use matrix-matched calibration standards for the highest accuracy.[1]

Q2: Is this compound sensitive to pH? Should I use a buffered QuEChERS method?

While this compound is hydrolytically stable at pH 4, 7, and 9 in the absence of light, the use of buffering is a good practice for nitrogen-containing compounds, especially when dealing with varied and complex matrices. For the analysis of this compound in livestock commodities, a validated QuEChERS-based method successfully utilizes aqueous 1% formic acid with acetonitrile for extraction, indicating that acidic conditions are well-tolerated.[2]

Q3: Can the type of cleanup sorbent in dispersive SPE (dSPE) affect this compound recovery?

Yes, the choice of dSPE sorbent can significantly impact the recovery of your analyte. While Primary Secondary Amine (PSA) is commonly used to remove organic acids and sugars, certain sorbents like Graphitized Carbon Black (GCB), used for pigment removal, can cause a loss of planar analytes.[1][3] If you are working with highly pigmented samples and suspect analyte loss, it is advisable to test a dSPE formulation without GCB or with a reduced amount.

Q4: My sample matrix is very dry. Could this be a problem?

Proper hydration of the sample is critical for efficient extraction. For the QuEChERS method to work effectively, samples should be at least 80% hydrated.[1] For dry matrices such as cereals or dried herbs, a rehydration step with an appropriate amount of water is necessary before adding the extraction solvent.

Q5: I am seeing inconsistent results between replicate samples. What could be the cause?

Inconsistent results often point to a lack of homogeneity in the sample or procedural variability. Ensure your initial sample is thoroughly homogenized. During the QuEChERS procedure, consistent and vigorous shaking during the extraction and dSPE steps is vital for achieving reproducible results. The use of an internal standard can also help to correct for variations between samples.[1]

Troubleshooting Guide for Low this compound Recovery

This guide addresses common issues that can lead to the degradation or loss of this compound during sample preparation using the QuEChERS method.

Issue Potential Cause Recommended Solution
Low Recovery in Extraction Step Inefficient extraction from the sample matrix.- Ensure the sample is properly homogenized and rehydrated if necessary.[1]- Use a high-quality, high-purity extraction solvent (e.g., acetonitrile).- Increase shaking time or intensity during the extraction step.
Degradation due to extreme pH.- While this compound is generally stable, consider using a buffered QuEChERS kit to maintain a consistent pH.[1] A method using 1% formic acid in the extraction solvent has been validated.[2]
Low Recovery in Cleanup Step Analyte loss due to strong interaction with dSPE sorbent.- If using GCB for pigment removal, consider that it may adsorb planar molecules.[1][3] Test a dSPE tube with a lower GCB content or without it.- For fatty matrices, ensure sufficient magnesium sulfate is used to remove water and prevent analyte loss in the water phase.
Incomplete phase separation.- Ensure adequate centrifugation time and speed after adding the QuEChERS salts to achieve a clear separation of the organic and aqueous layers.
Analyte Degradation in Final Extract Degradation due to light or temperature.- this compound is known to degrade under photolytic conditions.[1] Protect samples and extracts from direct light.- Store final extracts at low temperatures (e.g., -20°C) prior to analysis.
Sensitivity to the analytical method's conditions.- If using Gas Chromatography (GC), consider that some pesticides can be thermally labile or sensitive to acetonitrile. A solvent exchange to toluene may prevent analyte loss.[1]

Experimental Protocol: QuEChERS Method for this compound

The following is a general protocol for the extraction and cleanup of this compound from a hydrated sample matrix, based on standard QuEChERS procedures.

1. Sample Extraction

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (containing 1% formic acid is optional but has been validated for some matrices[2]).

  • Add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

2. Dispersive SPE Cleanup

  • Transfer a portion of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE cleanup tube containing the appropriate sorbents (e.g., magnesium sulfate and PSA).

  • Cap and shake vigorously for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS.

Visualizing the Workflow

To better understand the process and potential pitfalls, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample 1. Homogenized Sample add_solvent 2. Add Acetonitrile (+/- 1% Formic Acid) sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 supernatant 5. Transfer Supernatant centrifuge1->supernatant Acetonitrile Layer add_dspe 6. Add to dSPE Tube supernatant->add_dspe centrifuge2 7. Centrifuge add_dspe->centrifuge2 final_extract 8. Final Extract centrifuge2->final_extract Cleaned Extract lcms 9. LC-MS/MS Analysis final_extract->lcms

Caption: A streamlined workflow for this compound sample preparation using the QuEChERS method.

troubleshooting_guide start Low this compound Recovery? check_extraction Check Extraction Efficiency start->check_extraction Yes check_cleanup Review dSPE Cleanup Step start->check_cleanup Extraction OK solution1 - Ensure sample homogenization - Rehydrate dry samples - Increase shaking time check_extraction->solution1 check_stability Assess Analyte Stability check_cleanup->check_stability Cleanup OK solution2 - Test dSPE without GCB for  pigmented matrices - Ensure proper phase separation check_cleanup->solution2 solution3 - Protect extracts from light - Store samples at low temp. - Consider solvent exchange for GC check_stability->solution3

Caption: A decision tree to troubleshoot low recovery of this compound during sample preparation.

References

Validation & Comparative

Validating the Nematicidal Efficacy of Cyclobutrifluram Against Root-Lesion Nematodes (Pratylenchus spp.): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nematicidal effects of Cyclobutrifluram against Pratylenchus spp., commonly known as root-lesion nematodes. The performance of this compound is objectively evaluated against other commercially available nematicides, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

Introduction to Pratylenchus spp.

Pratylenchus spp. are migratory endoparasitic nematodes that cause significant economic losses in a wide range of agricultural crops worldwide. These microscopic roundworms penetrate plant roots, where they feed and migrate, causing necrotic lesions. This damage impairs water and nutrient uptake, leading to stunted growth, reduced yield, and increased susceptibility to other plant pathogens. Effective management of Pratylenchus spp. is crucial for maintaining crop health and productivity.

Nematicide Comparison: this compound and Alternatives

This compound is a novel nematicide belonging to the chemical class of succinate dehydrogenase inhibitors (SDHIs).[1] Its mode of action involves the disruption of mitochondrial respiration in nematodes, leading to paralysis and death.[2] This guide compares the efficacy of this compound with other prominent nematicides: Fluopyram (another SDHI), Abamectin, Fosthiazate, and Tioxazafen.

Quantitative Performance Data

The following tables summarize the available quantitative data on the efficacy of this compound and alternative nematicides against Pratylenchus spp. and other plant-parasitic nematodes. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various independent research efforts.

Table 1: In Vitro Nematicidal Activity (LC50/EC50 Values)

NematicideTarget NematodeMetricValue (mg/L or µg/mL)Exposure TimeCitation
This compound Bursaphelenchus xylophilusLC500.107824 h[2]
FluopyramHelicotylenchus microlobusLC500.014472 h[3]
FluopyramMesocriconema nebraskenseLC500.014472 h[3]
FosthiazateMeloidogyne spp. and Pratylenchus spp.LC900.5 - 1.0Not Specified[1]

Note: Data for this compound against Pratylenchus spp. was not available in the reviewed literature. The data for B. xylophilus is provided as an indicator of its nematicidal potency.

Table 2: Efficacy in Greenhouse and Field Studies (% Reduction)

NematicideTarget NematodeStudy TypeEfficacy Metric% ReductionCitation
This compound Pratylenchus brachyurusGreenhousePopulation DensityData not yet publishedMentioned in[4]
FluopyramPratylenchus penetransFieldEarly Season PopulationVariable[5]
FluopyramPratylenchus brachyurusGreenhousePopulation DensitySignificant[6]
AbamectinPratylenchus zeaeGreenhouseRoot Penetration>80%[6]
FosthiazatePratylenchus penetransFieldNematode Counts in Soil & RootsSignificant
TioxazafenLesion NematodesFieldGeneral ControlEffective[7]

Table 3: Effects on Nematode Biology

NematicideTarget NematodeEffectObservationCitation
This compound Bursaphelenchus xylophilusEgg-layingReduced to ~1/6th of control[2]
This compound Bursaphelenchus xylophilusHatching RateSignificantly reduced[2]
FluopyramPratylenchus penetransMotilitySeverely affected[5]
AbamectinPratylenchus penetrans eggsHatching RateSignificantly decreased at 25°C[8]
FosthiazatePratylenchus penetrans eggsHatching RateSignificantly decreased at 25°C[8]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of nematicidal efficacy. Below are generalized protocols for in vitro, greenhouse, and field experiments based on the reviewed literature.

In Vitro Nematicidal Assay

Objective: To determine the direct toxicity of a nematicide to Pratylenchus spp. and calculate metrics such as LC50 (Lethal Concentration 50%).

Materials:

  • Pratylenchus spp. culture

  • Test nematicide (e.g., this compound)

  • Solvent for the nematicide (if not water-soluble)

  • Sterile water

  • Multi-well plates (e.g., 24-well or 96-well)

  • Microscope

  • Incubator

Procedure:

  • Nematode Suspension: Prepare a suspension of Pratylenchus spp. of a known concentration (e.g., 100 nematodes per 100 µL) in sterile water.

  • Nematicide Solutions: Prepare a series of dilutions of the test nematicide in sterile water. Include a control with only sterile water (and solvent if used).

  • Exposure: Add a specific volume of the nematode suspension to each well of the multi-well plate. Then, add an equal volume of the corresponding nematicide dilution to each well.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).

  • Mortality Assessment: After the incubation period, observe the nematodes under a microscope. Nematodes are typically considered dead if they are straight and do not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Use probit analysis to determine the LC50 value.

Greenhouse Pot Experiment

Objective: To evaluate the efficacy of a nematicide in protecting plants from Pratylenchus spp. infection under controlled conditions.

Materials:

  • Susceptible host plant seedlings (e.g., corn, soybean)

  • Pots filled with sterilized soil mix

  • Pratylenchus spp. inoculum

  • Test nematicide

  • Greenhouse facilities

Procedure:

  • Planting: Plant one seedling per pot.

  • Nematicide Application: Apply the nematicide according to the desired method (e.g., soil drench, seed treatment).

  • Inoculation: Inoculate the soil with a known number of Pratylenchus spp. (e.g., 1,000 nematodes per pot) a few days after nematicide application.

  • Growth Period: Grow the plants in the greenhouse for a specific period (e.g., 6-8 weeks), maintaining optimal conditions for plant and nematode development.

  • Data Collection:

    • Plant Growth Parameters: Measure plant height, shoot weight, and root weight.

    • Nematode Extraction: Extract nematodes from both soil and root samples using standard methods (e.g., Baermann funnel for soil, mist chamber for roots).

    • Nematode Quantification: Count the number of Pratylenchus spp. per gram of root and per 100 cm³ of soil.

  • Data Analysis: Compare the plant growth parameters and nematode population densities between the treated and untreated control groups.

Field Trial

Objective: To assess the performance of a nematicide in controlling Pratylenchus spp. and protecting crop yield under real-world agricultural conditions.

Procedure:

  • Site Selection: Choose a field with a known history of Pratylenchus spp. infestation.

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment. Treatments should include an untreated control and different rates of the test nematicide.

  • Application: Apply the nematicide using commercial application equipment at the appropriate time (e.g., at planting).

  • Crop Management: Manage the crop according to standard agronomic practices for the region.

  • Sampling:

    • Pre-application: Collect soil samples to determine the initial nematode population density.

    • Mid-season: Collect soil and root samples to assess the impact of the nematicide on nematode populations.

    • At Harvest: Collect soil and root samples, and measure crop yield.

  • Nematode Analysis: Process the collected samples to determine the population densities of Pratylenchus spp.

  • Data Analysis: Statistically analyze the data to determine the effect of the nematicide on nematode populations and crop yield compared to the untreated control.[9]

Visualizations

Mode of Action of this compound

This compound This compound Mitochondrion Nematode Mitochondrion This compound->Mitochondrion Enters ComplexII Complex II (Succinate Dehydrogenase) This compound->ComplexII Inhibits ETC Electron Transport Chain Mitochondrion->ETC ETC->ComplexII ATP_Production ATP Production ComplexII->ATP_Production Blocks electron flow to Paralysis Paralysis ATP_Production->Paralysis Leads to Death Death Paralysis->Death

Caption: Mode of action of this compound in nematodes.

General Experimental Workflow for Nematicide Efficacy Testing

cluster_0 In Vitro Assay cluster_1 Greenhouse Study cluster_2 Field Trial a1 Nematode Suspension a3 Exposure in Multi-well Plates a1->a3 a2 Nematicide Dilutions a2->a3 a4 Mortality Assessment (LC50) a3->a4 b1 Planting & Nematicide Application b2 Nematode Inoculation b1->b2 b3 Plant Growth & Nematode Extraction b2->b3 b4 Efficacy Evaluation b3->b4 c1 Site Selection & Experimental Design c2 Nematicide Application c1->c2 c3 Mid-season & Harvest Sampling c2->c3 c4 Yield & Nematode Population Analysis c3->c4 Nematicides {Nematicide|Mode of Action|Primary Application|Key Feature} This compound This compound SDHI (Mitochondrial Respiration Inhibitor) Seed, Soil Novel chemistry with broad-spectrum activity Fluopyram Fluopyram SDHI (Mitochondrial Respiration Inhibitor) Seed, Foliar, Soil Dual activity as fungicide and nematicide Abamectin Abamectin Chloride Channel Activator Seed, Soil Biological origin (avermectin) Fosthiazate Fosthiazate Acetylcholinesterase Inhibitor Soil Effective against a wide range of nematodes Tioxazafen Tioxazafen Disrupts Ribosomal Activity Seed Novel mode of action for resistance management

References

A Comparative Analysis of Cyclobutrifluram and Fluopyram on Root-Knot Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available research highlights the comparative efficacy of two prominent succinate dehydrogenase inhibitor (SDHI) nematicides, Cyclobutrifluram and Fluopyram, in the management of root-knot nematodes (Meloidogyne spp.). This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their performance.

Both this compound and Fluopyram function by inhibiting the mitochondrial respiratory chain at Complex II (succinate dehydrogenase), disrupting ATP production and leading to nematode paralysis and death.[1][2] While sharing a common mode of action, studies indicate variations in their potency against different nematode species.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and Fluopyram against root-knot nematodes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Compound Nematode Species Parameter Value Exposure Time Source
This compoundMeloidogyne incognitaEC500.48 µg/ml2 hours[3]
FluopyramMeloidogyne incognitaEC505.18 µg/ml2 hours[2]
This compoundMeloidogyne enterolobiiEC500.423 mg/L48 hours[4]
FluopyramMeloidogyne enterolobiiEC500.204 mg/L48 hours[4]
FluopyramMeloidogyne incognitaLC502.15 µmol/L (0.85 µg/mL)1 day[5]
FluopyramMeloidogyne incognitaLC500.04 µmol/L (0.016 µg/mL)14 days[5]
Compound Nematode Species Metric Observation Source
This compound vs. FluopyramMeloidogyne spp. (Root-Knot Nematodes)Root GallingIn two of four trials, this compound showed significantly less galling than Fluopyram. In the other two, performance was similar.[1]
This compound vs. FluopyramMeloidogyne incognitaImmotilityContinuous exposure to 0.5 µg/ml this compound for 24 hours resulted in at least 45% more immotile nematodes compared to the same concentration of Fluopyram.[3]
This compoundMeloidogyne enterolobiiEgg Hatch Inhibition (at 2.5 mg/L)90.73% after 72 hours[4]
FluopyramMeloidogyne enterolobiiEgg Hatch Inhibition (at 1.25 mg/L)96.78% after 72 hours[4]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

Signaling Pathway: Inhibition of Mitochondrial Respiration cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain ComplexII->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Nematicide This compound or Fluopyram Nematicide->ComplexII Inhibits

Caption: Inhibition of Complex II (SDH) in the mitochondrial respiratory chain by this compound and Fluopyram.

Experimental Workflow: Nematicide Efficacy Bioassay cluster_prep Preparation cluster_assay In Vitro Assay cluster_pot_trial Pot Trial cluster_data Data Analysis Nematode_Culture 1. Culture Root-Knot Nematodes (e.g., on tomato plants) Egg_Extraction 2. Extract Nematode Eggs Nematode_Culture->Egg_Extraction J2_Hatching 3. Hatch Second-Stage Juveniles (J2) Egg_Extraction->J2_Hatching Prepare_Solutions 4. Prepare Serial Dilutions of Nematicides Expose_Nematodes 5. Expose J2 Nematodes to Nematicide Solutions Prepare_Solutions->Expose_Nematodes Incubate 6. Incubate at Controlled Temperature Expose_Nematodes->Incubate Assess_Mortality 7. Assess Mortality/Immobility (e.g., at 24, 48, 72 hours) Incubate->Assess_Mortality Calculate_LC50 13. Calculate LC50/EC50 Values Assess_Mortality->Calculate_LC50 Inoculate_Soil 8. Inoculate Potting Soil with Nematodes Apply_Nematicide 9. Apply Nematicide to Soil Inoculate_Soil->Apply_Nematicide Plant_Seedling 10. Transplant Host Plant (e.g., tomato seedling) Apply_Nematicide->Plant_Seedling Grow_Conditions 11. Maintain in Greenhouse Plant_Seedling->Grow_Conditions Assess_Galling 12. Assess Root Galling Index after several weeks Grow_Conditions->Assess_Galling Statistical_Analysis 14. Statistical Analysis of Root Galling Data Assess_Galling->Statistical_Analysis

References

A Comparative Assessment of the Toxicity of Cyclobutrifluram and Abamectin on Non-Target Mites

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The development of novel acaricides with improved safety profiles for non-target organisms is a critical objective in modern agriculture and integrated pest management (IPM). This guide provides a comparative toxicity assessment of a newer acaricide, Cyclobutrifluram, and a widely used conventional acaricide, Abamectin, on non-target mite species. This analysis is based on a comprehensive review of available scientific literature and is intended to assist researchers, scientists, and drug development professionals in evaluating the environmental impact of these compounds.

Executive Summary

Modes of Action: A Tale of Two Targets

The differential toxicity of this compound and Abamectin to non-target mites can be partly understood by their distinct modes of action.

  • This compound: This compound is a succinate dehydrogenase inhibitor (SDHI), belonging to IRAC Group 7. It targets the mitochondrial complex II in the electron transport chain, disrupting cellular respiration.[1][2] This mode of action can exhibit selectivity between pest and predatory mites.[3][4]

  • Abamectin: As a member of the avermectin class (IRAC Group 6), Abamectin acts as a chloride channel activator.[5] It disrupts the nervous system of insects and mites by enhancing the activity of glutamate-gated chloride channels, leading to paralysis and death.[5]

Diagram 1: Simplified Signaling Pathways

cluster_cyclo This compound cluster_abamectin Abamectin This compound This compound SDH Succinate Dehydrogenase (SDH) in Mitochondria This compound->SDH Inhibits ETC Electron Transport Chain Disruption SDH->ETC ATP Reduced ATP Production ETC->ATP CellDeath_C Cell Death ATP->CellDeath_C Abamectin Abamectin GluCl Glutamate-gated Chloride Channels Abamectin->GluCl Activates Cl_Influx Increased Chloride Ion Influx GluCl->Cl_Influx Hyperpolarization Hyperpolarization of Nerve and Muscle Cells Cl_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis CellDeath_A Death Paralysis->CellDeath_A Start Start PrepSoil Prepare artificial soil with This compound concentrations Start->PrepSoil IntroMites Introduce adult female mites (10 per replicate) PrepSoil->IntroMites Incubate1 Incubate for 14 days (20°C, 16h light:8h dark) IntroMites->Incubate1 AddFood Provide food (e.g., cheese mites) at intervals Incubate1->AddFood Extract Extract mites from soil using a heat gradient Incubate1->Extract Day 14 Count Count surviving adults and number of juveniles Extract->Count Analyze Analyze mortality and reproduction data (e.g., calculate NOEC) Count->Analyze End End Analyze->End cluster_sublethal Sublethal Effects Study Start Start PrepSolutions Prepare serial dilutions of Abamectin Start->PrepSolutions DipLeaves Dip leaf discs in Abamectin solutions PrepSolutions->DipLeaves IntroMites_A Introduce adult predatory mites onto treated leaf discs DipLeaves->IntroMites_A Incubate_A Incubate for 24-72 hours IntroMites_A->Incubate_A AssessMortality Assess mortality and calculate LC50 Incubate_A->AssessMortality IntroSurvivors Introduce surviving mites from sublethal concentrations to new arenas AssessMortality->IntroSurvivors ProvidePrey Provide a standard prey source IntroSurvivors->ProvidePrey Monitor Monitor daily for longevity (survival) and fecundity (egg production) ProvidePrey->Monitor Analyze_S Analyze data on life table parameters Monitor->Analyze_S End End Analyze_S->End

References

A Comparative Guide to the Validation of HPLC-MS/MS Methods for Cyclobutrifluram Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for the quantitative analysis of Cyclobutrifluram in complex matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for this novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide. This document outlines a detailed experimental protocol for a validated HPLC-MS/MS method, presents expected performance data, and discusses alternative analytical approaches.

Introduction to this compound Analysis

This compound is a recently developed pesticide used to control a wide range of nematodes and fungal diseases in various agricultural crops, including soybeans, cotton, and lettuce.[1] Its mode of action is the inhibition of the mitochondrial complex II, also known as succinate dehydrogenase (SDH).[1] The increasing use of this compound necessitates robust and validated analytical methods to monitor its residues in complex environmental and food matrices to ensure food safety and environmental protection. HPLC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex sample matrices.

Performance Comparison of Analytical Methods

The validation of an analytical method ensures that it is fit for its intended purpose. For the analysis of pesticide residues like this compound, key validation parameters include linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance data for a validated HPLC-MS/MS method for this compound and provide a conceptual comparison with potential alternative methods.

Table 1: Performance Data for Validated HPLC-MS/MS Method for this compound

ParameterMatrixTypical Performance
**Linearity (R²) **Agricultural Products> 0.995
Accuracy (Recovery) Agricultural Products81.3% - 112.1%
Lettuce70% - 120%[2]
Cottonseed Oil77% - 83% (for 87 pesticides)[3]
Soil72.6% - 119% (for 311 pesticides)[4]
Precision (RSD) Agricultural Products< 13.5% (intraday), < 12.3% (interday)
Lettuce≤ 20%[2]
Cottonseed Oil< 20% (for most pesticides)
Soil< 20%
LOQ Lettuce3 µg/kg[2]
Cottonseed OilSatisfies MRL requirements[3]
Soil0.01 µg/g (for most pesticides)[4]
Surface Water0.1 - 0.2 µg/L (for other SDHIs)[5]

Table 2: Conceptual Comparison of Analytical Methods for this compound Detection

MethodPrincipleProsCons
HPLC-MS/MS Chromatographic separation followed by mass spectrometric detection of parent compound and metabolites.High sensitivity and selectivity, capable of multi-residue analysis, well-established for pesticide residue monitoring.High initial instrument cost, requires skilled operators, potential for matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Chromatographic separation of volatile and semi-volatile compounds followed by mass spectrometric detection.Suitable for a wide range of pesticides, often used in conjunction with LC-MS/MS for comprehensive multi-residue methods.[6]Not ideal for non-volatile or thermally labile compounds like some modern pesticides.
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay based on the specific binding of an antibody to the target analyte.High throughput, cost-effective for screening large numbers of samples, can be field-portable.Susceptible to cross-reactivity, may not be as accurate or precise as chromatographic methods, requires development of specific antibodies.
Spectrophotometric Enzyme Inhibition Assay Measures the inhibition of the target enzyme (succinate dehydrogenase) by the analyte.Can provide information on the bioactivity of the residue, relatively simple and inexpensive instrumentation.Lacks specificity for this compound as it would detect all SDH inhibitors, may be affected by other enzyme inhibitors in the matrix.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound in a complex matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by HPLC-MS/MS is provided below. This method is widely adopted for pesticide residue analysis in food and environmental samples.[6][7]

Sample Preparation: QuEChERS Method
  • Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of homogenized fruit, vegetable, or soil) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Add an appropriate internal standard.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to induce liquid-liquid partitioning.[7]

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

    • Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation:

    • Take the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used for the separation of pesticides.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound and its relevant metabolites.

Visualizing the Workflow and Validation Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship of the validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction Acetonitrile Extraction & Salting Out sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup final_extract Filtration & Vialing cleanup->final_extract hplc HPLC Separation final_extract->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Experimental Workflow for this compound Analysis.

validation_parameters cluster_performance Performance Characteristics method Validated Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability) method->precision specificity Specificity method->specificity lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq linearity->loq informs lod->loq informs

References

Independent Verification of Cyclobutrifluram's Mode of Action on Succinate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cyclobutrifluram's performance with other succinate dehydrogenase inhibitor (SDHI) alternatives, supported by experimental data from independent research. It details the methodologies for key experiments and presents quantitative data in structured tables for ease of comparison.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

This compound is a novel nematicide and fungicide that functions by inhibiting the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, in the electron transport chain.[1] This inhibition disrupts the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle, and blocks the production of cellular ATP, ultimately leading to the death of susceptible nematodes and fungi.[1] Independent studies have confirmed this mode of action, demonstrating this compound's efficacy against a range of plant-parasitic nematodes and fungal pathogens.[2][3][4]

dot

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->SDH Inhibition

Caption: Mechanism of this compound's action on the mitochondrial respiratory chain.

Comparative Efficacy of this compound

Independent studies have quantified the efficacy of this compound against various pathogens, often in comparison to other SDHI fungicides. The following tables summarize these findings.

Table 1: Nematicidal Efficacy of this compound vs. Other Nematicides

OrganismCompoundMetricValue (mg/L)Reference
Bursaphelenchus xylophilusThis compoundLC500.1078[3][5][6]
AbamectinLC50> 10[6]
Emamectin benzoateLC50> 10[6]
FluopyramLC50> 10[6]
Caenorhabditis elegansThis compoundLC500.026[7]
FluopyramLC500.29[7]

Table 2: Fungicidal Efficacy (EC50) of this compound and Other SDHIs

PathogenThis compound (µg/mL)Pydiflumetofen (µg/mL)Fluopyram (µg/mL)Boscalid (µg/mL)Reference
Corynespora cassiicola0.98 ± 1.26---[2][8]
Fusarium fujikuroi0.025-Positive cross-resistance-[1][4]
Fusarium pseudograminearum0.0248Positive cross-resistance--[9]
Diaporthe longicolla-5.47> 100-[10]
Botrytis cinerea (Wild Type)---0.13[11]

Resistance to this compound

As with other SDHIs, resistance to this compound has been observed and is primarily associated with point mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[2][4][8][9] These mutations can reduce the binding affinity of the fungicide to its target site. Studies have shown positive cross-resistance between this compound and other SDHIs like pydiflumetofen and fluopyram, indicating that mutations conferring resistance to one may also confer resistance to others.[1][4][9]

dot

Resistance_Workflow Start Isolate pathogen from a resistant population Culture Culture pathogen in vitro Start->Culture Sensitivity_Assay Perform fungicide sensitivity assay (EC50) Culture->Sensitivity_Assay DNA_Extraction Extract genomic DNA Culture->DNA_Extraction Analysis Compare sequences to wild-type to identify mutations Sensitivity_Assay->Analysis PCR Amplify SdhB, SdhC, and SdhD genes via PCR DNA_Extraction->PCR Sequencing Sequence amplified genes PCR->Sequencing Sequencing->Analysis End Correlate mutations with resistance phenotype Analysis->End

Caption: Experimental workflow for identifying resistance mutations in the SDH gene.

Experimental Protocols

Mycelial Growth Inhibition Assay for EC50 Determination

This method is commonly used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC50).

Materials:

  • Pure culture of the test fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade this compound and other SDHIs

  • Solvent for fungicides (e.g., acetone or DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solutions: Dissolve the technical grade fungicides in a suitable solvent to create high-concentration stock solutions.

  • Prepare Amended Media: Autoclave the growth medium and cool it to approximately 50-55°C. Add the fungicide stock solutions to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile petri dishes.

  • Inoculation: Take a mycelial plug from the growing edge of a fresh culture of the test fungus using a sterile cork borer or scalpel. Place the mycelial plug in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate.

  • Calculation of EC50: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

In Vitro Succinate Dehydrogenase (SDH) Activity Assay

This assay directly measures the inhibitory effect of a compound on the SDH enzyme.

Materials:

  • Mitochondrial fraction isolated from the target organism

  • SDH assay buffer

  • Substrate (e.g., succinate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or tetrazolium salts)[12]

  • Test compounds (this compound and others)

  • Microplate reader

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the target organism (fungal mycelia, nematode tissue, etc.) using standard differential centrifugation methods.

  • Assay Preparation: In a 96-well plate, add the mitochondrial preparation to the SDH assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known SDH inhibitor) and a negative control (solvent only).

  • Initiate Reaction: Add the succinate substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance of the electron acceptor over time using a microplate reader at the appropriate wavelength. The rate of color change is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of SDH inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

Independent verification confirms that this compound's mode of action is the inhibition of succinate dehydrogenase. Comparative data indicates its high efficacy against certain nematodes and a range of fungal pathogens, with potencies that are, in some cases, greater than other established SDHIs. However, the risk of resistance development through target-site mutations is a significant consideration, and evidence of cross-resistance with other SDHIs highlights the importance of integrated resistance management strategies. The provided experimental protocols offer a framework for researchers to conduct their own independent verification and comparative studies.

References

Comparative Efficacy of Cyclobutrifluram in Diverse Soil Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the nematicidal efficacy of Cyclobutrifluram across various soil types reveals performance nuances critical for targeted application in agricultural research and development. This guide provides a comparative assessment of this compound against other leading alternatives, supported by available experimental data and detailed methodologies to aid in study replication and further investigation.

This compound, a novel succinate dehydrogenase inhibitor (SDHI) nematicide, demonstrates significant potential in managing plant-parasitic nematodes.[1] Its efficacy, however, is intrinsically linked to the complex physicochemical environment of the soil. This guide synthesizes available data to offer a comparative overview of this compound's performance in different soil types, alongside established alternatives such as Fluopyram and Tioxazafen.

Comparative Performance Analysis

The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives. It is important to note that the data presented is a synthesis from various studies and may not represent direct head-to-head comparisons under identical conditions.

Table 1: Nematicide Efficacy by Soil Type (Nematode Population Reduction %)

NematicideSoil TypeTarget NematodeEfficacy (% Reduction)Source
This compound Sandy LoamRoot-Knot NematodeAdvised for use in sandy soils[2]
Silt LoamNot specified in efficacy trialsDissipates faster than in sand
Clay LoamNot specified in efficacy trialsData not available
Fluopyram Sandy LoamRoot-Knot NematodeData not available
Silty Clay LoamRoot-Knot NematodeHalf-life of 484 days[3][4]
LoamRoot-Knot NematodeData not available
Tioxazafen VariousSoybean Cyst, Root-Knot, ReniformEffective as seed treatment[5][6][7]

Note: Efficacy data for direct comparison of these nematicides across a range of soil types in a single study is limited. The information provided is based on available literature and regulatory documents.

Table 2: Physicochemical Properties and Soil Behavior

NematicideMode of ActionWater SolubilitySoil Persistence (DT50)Soil Mobility
This compound SDHI (Complex II Inhibitor)33 mg/LCan be persistent; degrades faster in moist soils[8]Moderately mobile
Fluopyram SDHI (Complex II Inhibitor)[9]Low21-539 days, varies by soil type[3][10]Moderately mobile[4]
Tioxazafen Ribosomal activity disruption[6]1.24 mg/L[5]27-220 days[6]Moderately mobile[6]

Experimental Protocols

To ensure the validity and reproducibility of nematicide efficacy studies, a detailed and standardized experimental protocol is crucial. The following methodology is a composite of best practices identified in the reviewed literature.[11][12]

Objective: To evaluate the efficacy of this compound and alternative nematicides in controlling a target plant-parasitic nematode species in three distinct soil types (e.g., sandy loam, silty clay loam, and clay loam).

Materials:

  • Test Nematicides: this compound, Fluopyram, Tioxazafen

  • Target Nematode Species (e.g., Meloidogyne incognita)

  • Host Plant (e.g., Tomato, Solanum lycopersicum)

  • Three characterized soil types: sandy loam, silty clay loam, clay loam

  • Pots (e.g., 15 cm diameter)

  • Greenhouse or controlled environment chamber

  • Nematode extraction equipment (e.g., Baermann funnels)

  • Microscope for nematode counting

Procedure:

  • Soil Preparation and Potting: Each of the three soil types is sterilized to eliminate existing nematode populations. The sterilized soil is then used to fill the experimental pots.

  • Nematicide Application: The nematicides are applied to the soil in the pots according to the manufacturer's recommended rates for the specific crop and soil volume. A set of control pots for each soil type will receive no nematicide treatment.

  • Nematode Inoculation: A predetermined number of target nematodes (e.g., 5,000 eggs and second-stage juveniles of M. incognita) are inoculated into the soil of each pot.

  • Host Plant Transplanting: A healthy seedling of the host plant is transplanted into the center of each pot.

  • Incubation: The pots are maintained in a greenhouse or controlled environment chamber with optimal conditions for plant growth and nematode development (e.g., 25-28°C, 16-hour photoperiod). Pots are watered as needed.

  • Data Collection (after 45-60 days):

    • Nematode Population Assessment: Nematodes are extracted from a representative soil sample from each pot using a standardized method like the Baermann funnel technique. The number of nematodes per 100 cm³ of soil is determined.

    • Root Galling Index: The root system of each plant is carefully washed and rated for galling severity on a scale of 0 (no galls) to 10 (severely galled).

    • Plant Growth Parameters: Plant height, shoot dry weight, and root dry weight are measured.

  • Data Analysis: The data is statistically analyzed to determine the effect of each nematicide treatment on nematode population density, root galling, and plant growth parameters within and across the different soil types.

Visualizing Methodologies and Pathways

To further clarify the experimental process and the mode of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_data Data Collection & Analysis soil_prep Soil Sterilization & Potting (Sandy Loam, Silty Clay Loam, Clay Loam) nem_app Nematicide Application (this compound, Alternatives, Control) soil_prep->nem_app nem_ino Nematode Inoculation nem_app->nem_ino plant_trans Host Plant Transplanting nem_ino->plant_trans incubation Greenhouse Incubation (45-60 days) plant_trans->incubation nem_pop Nematode Population Assessment incubation->nem_pop root_gall Root Galling Index incubation->root_gall plant_growth Plant Growth Parameters incubation->plant_growth analysis Statistical Analysis nem_pop->analysis root_gall->analysis plant_growth->analysis

Caption: Experimental workflow for evaluating nematicide efficacy in different soil types.

Cyclobutrifluram_MOA cluster_ETC Mitochondrial Electron Transport Chain complex_I Complex I complex_III Complex III complex_I->complex_III complex_II Complex II (Succinate Dehydrogenase) complex_II->complex_III fumarate Fumarate complex_II->fumarate complex_IV Complex IV complex_III->complex_IV atp_synthase ATP Synthase complex_IV->atp_synthase atp ATP (Energy) atp_synthase->atp This compound This compound This compound->inhibition succinate Succinate succinate->complex_II inhibition->complex_II Inhibits

Caption: Mode of action of this compound on the mitochondrial electron transport chain.

References

Cyclobutrifluram's Fungicidal Efficacy Against Fusarium Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A new weapon in the arsenal against devastating Fusarium pathogens, Cyclobutrifluram, demonstrates potent activity. This guide provides a comparative analysis of its performance against other common fungicides, supported by experimental data and detailed protocols for researchers.

This compound, a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Syngenta, has emerged as a promising solution for the control of economically significant plant-parasitic nematodes and several soil-borne diseases, particularly those caused by Fusarium species.[1][2] This phenyl-cyclobutyl-pyridineamide compound has shown significant inhibitory effects against key Fusarium pathogens responsible for diseases like Fusarium Crown Rot (FCR) and Fusarium Head Blight (FHB) in wheat and other cereals.[3][4][5]

Comparative Fungicidal Efficacy: In Vitro Studies

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of the target pathogen's growth. A lower EC50 value indicates higher potency. Studies have shown this compound to be highly effective against various Fusarium species, with EC50 values in the low microgram per milliliter range.

Data from multiple studies have been compiled to compare the in vitro mycelial growth inhibition of this compound against that of other fungicides commonly used for Fusarium management, such as pydiflumetofen (another SDHI), tebuconazole (a demethylation inhibitor, DMI), and carbendazim (a benzimidazole).

FungicideTarget PathogenEC50 Range (µg/mL)Mean EC50 (µg/mL)
This compound Fusarium pseudograminearum0.016 - 0.142Not explicitly stated
Fusarium graminearum0.012 - 0.0590.011
Fusarium asiaticum0.010 - 0.041Not explicitly stated
Various Fusarium species0.0021 - 0.0647Not explicitly stated
Pydiflumetofen Fusarium graminearum0.008 - 0.2630.060
Fusarium pseudograminearum0.005 - 0.4050.060
Tebuconazole Fusarium graminearum0.030 - 1.7340.331 (post-2000)
Fusarium pseudograminearum0.042 - 1.5070.233
Carbendazim Fusarium graminearum (sensitive isolates)0.08 - 0.980.55
Fluopyram Fusarium graminearum (mycelial growth)1.033 - 4.8512.564

Note: EC50 values are compiled from different studies and may vary based on the specific isolates tested and the experimental conditions. The data presented is for comparative purposes.

As the table illustrates, this compound consistently exhibits very low EC50 values, often significantly lower than older fungicide classes like DMIs and benzimidazoles, indicating its high intrinsic activity against Fusarium mycelial growth.[3][4][5] Its potency is comparable to or, in some cases, greater than other modern SDHI fungicides like pydiflumetofen.[3][6]

In Vivo Protective and Curative Action

Beyond its potent in vitro activity, this compound has demonstrated both protective and curative capabilities against Fusarium Crown Rot (FCR) in wheat.[3] When applied as a seed treatment, it significantly reduces pre-emergence damping-off, discoloration at the stem base, and the formation of "whiteheads" characteristic of FCR infection.[4] Furthermore, the fungicide is readily absorbed by the roots and translocated systemically to the stems and leaves, providing comprehensive protection to the developing plant.[3] An additional benefit observed is the reduction of deoxynivalenol (DON), a mycotoxin produced by Fusarium graminearum, which poses a threat to human and animal health.[3][5]

Experimental Protocols

To ensure the reproducibility and validation of fungicidal activity data, detailed experimental protocols are essential. Below are standardized methodologies for key experiments.

In Vitro Mycelial Growth Inhibition Assay

This assay is fundamental for determining the EC50 value of a fungicide.

  • Media Preparation: Potato Dextrose Agar (PDA) is commonly used. It is prepared according to the manufacturer's instructions, autoclaved, and cooled to approximately 50-60°C.

  • Fungicide Stock and Dilution: A stock solution of the test fungicide (e.g., this compound) is prepared in a suitable solvent like acetone. Serial dilutions are then made.

  • Poisoned Media Preparation: The fungicide dilutions are added to the molten PDA to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL). A control plate contains only the solvent at the same concentration used in the treatments. The amended media is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a young Fusarium culture (e.g., 5-day-old) and placed, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Plates are incubated in the dark at a constant temperature (e.g., 25°C).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions once the colony in the control plate has reached near-full growth.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by performing a probit analysis or non-linear regression of the inhibition percentages against the logarithm of the fungicide concentrations.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Potato Dextrose Agar (PDA) C Create 'Poisoned' Media (PDA + Fungicide) A->C B Prepare Fungicide Stock & Serial Dilutions B->C D Inoculate Plates with Fusarium Mycelial Plugs C->D E Incubate at 25°C in the Dark D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition vs. Control F->G H Determine EC50 Value (Probit Analysis) G->H G cluster_Mitochondrion Mitochondrial Respiratory Chain ComplexII Complex II (Succinate Dehydrogenase) ComplexIII Complex III ComplexII->ComplexIII e- Resistance Resistance (e.g., SdhB/SdhC Mutation) ComplexII->Resistance Target Site Altered ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- This compound This compound (SDHI Fungicide) This compound->ComplexII Binds & Inhibits

References

Persistence in the Field: A Comparative Look at Cyclobutrifluram and Fluopyram in Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available data reveals that both Cyclobutrifluram and fluopyram exhibit significant persistence in soil, a critical factor for researchers and drug development professionals to consider in assessing their environmental fate and potential for long-term efficacy. While direct comparative studies under identical conditions are limited, a review of independent assessments provides valuable insights into their relative degradation profiles. Fluopyram, a broad-spectrum fungicide and nematicide, generally demonstrates moderate to high persistence, with its half-life (DT50) in soil varying widely from approximately 21 to over 500 days, influenced by factors such as soil type, organic matter content, and moisture levels.[1][2][3] In contrast, this compound, a newer nematicide, is characterized by its high persistence, with aerobic soil metabolism half-lives ranging from 198 to as long as 1097 days.[4][5][6]

This extended presence in the soil matrix underscores the importance of understanding the experimental conditions under which these persistence data are generated. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide standardized guidelines for conducting such studies to ensure data reliability and comparability.[1][7][8]

Comparative Persistence Data

To facilitate a clear comparison, the following table summarizes the reported soil half-lives (DT50) for this compound and fluopyram from various studies. It is crucial to note that these values were obtained under different experimental settings, including laboratory and field conditions, and across a range of soil types and geographical locations.

CompoundDT50 (days)ConditionsSoil TypeReference
This compound 198 - 1097Aerobic soil metabolismVarious[5][6]
14 - 271Field dissipationVarious[5]
Fluopyram 21 - 386European field sitesVarious[2][3]
24 - 539US field sitesVarious[2]
17.5 - 30.0Laboratory, air-dry & field capacityLaterite & Red Loam[9]
29.7 - 40.0Open field & poly-houseNot specified[8][10]
87 - 231GreenhouseNot specified[3]
15.8 - 24.8FieldNot specified
5.8 - 6.2FieldNot specified[4]

Understanding the Experimental Approach: A Generalized Protocol

The determination of pesticide persistence in soil follows a rigorous experimental workflow, designed to simulate environmental conditions and accurately measure the rate of degradation over time. The following diagram illustrates a typical protocol for a soil persistence study, based on established international guidelines.

Soil_Persistence_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation soil_selection Soil Selection & Characterization (e.g., pH, OM, texture) test_substance Test Substance Preparation (Radiolabeled or non-labeled) application Application to Soil Samples test_substance->application incubation Controlled Incubation (Temperature, Moisture, Light) application->incubation sampling Periodic Soil Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) cleanup->analysis quantification Quantification of Parent & Metabolites analysis->quantification kinetics Degradation Kinetics Modeling (e.g., First-order, DFOP) quantification->kinetics dt50 Calculation of DT50 & DT90 kinetics->dt50

Generalized workflow for a soil persistence study.
Detailed Methodologies for Key Experiments

1. Soil Selection and Characterization:

  • Objective: To use representative soil types that reflect agricultural areas where the compounds might be applied.

  • Protocol:

    • Collect soil from the upper layer (0-20 cm) of fields with no recent history of pesticide application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.

    • Characterize the soil for key properties including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass. These parameters are crucial as they significantly influence pesticide degradation rates.

2. Test Substance Application:

  • Objective: To uniformly apply the test substance to the soil samples at a concentration relevant to field application rates.

  • Protocol:

    • For laboratory studies, a stock solution of this compound or fluopyram (often radiolabeled to trace its fate) is prepared in a suitable solvent.

    • The solution is then thoroughly mixed with the prepared soil to achieve the target concentration. The solvent is typically allowed to evaporate before the start of the incubation period.

3. Incubation and Sampling:

  • Objective: To maintain the treated soil under controlled environmental conditions and collect samples at regular intervals to monitor the dissipation of the compound.

  • Protocol:

    • The treated soil is placed in incubation vessels and maintained at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity).

    • Aerobic conditions are typically maintained by ensuring adequate air exchange. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.

    • Soil samples are collected at predefined time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days) and stored frozen until analysis.

4. Sample Extraction and Analysis:

  • Objective: To extract the parent compound and its degradation products from the soil matrix and quantify their concentrations.

  • Protocol:

    • Extraction: A representative subsample of the soil is extracted with an appropriate organic solvent or solvent mixture (e.g., acetonitrile, methanol). Techniques like microwave-assisted extraction or pressurized liquid extraction can be employed to improve efficiency.[11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also commonly used for its simplicity and effectiveness.[4][12][13]

    • Cleanup: The resulting extract is often "cleaned up" to remove interfering substances from the soil matrix. Solid-phase extraction (SPE) is a common technique used for this purpose.

    • Analysis: The final extract is analyzed using highly sensitive and selective analytical instruments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred techniques for their ability to accurately identify and quantify pesticide residues at low concentrations.[4][10][11][12]

5. Data Analysis and Interpretation:

  • Objective: To determine the rate of degradation and calculate the half-life (DT50) and the time required for 90% dissipation (DT90).

  • Protocol:

    • The concentration of the parent compound at each sampling time is plotted against time.

    • Degradation kinetics are modeled using appropriate mathematical equations, most commonly first-order kinetics. In some cases, biphasic models like the double first-order in parallel (DFOP) model are used to better describe the degradation pattern.[14]

    • The DT50 and DT90 values are then calculated from the kinetic model.

References

Safety Operating Guide

Navigating the Disposal of Cyclobutrifluram: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Cyclobutrifluram is paramount for environmental protection and laboratory safety. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, a persistent nematicide and fungicide. Adherence to these protocols will help mitigate risks and ensure responsible chemical waste management.

Environmental Fate of this compound

This compound is characterized by its persistence in soil and aquatic environments.[1][2][3] Understanding its environmental behavior is crucial for appreciating the importance of proper disposal.

ParameterValueSource
Aerobic Soil Metabolism Half-Life 198 to 1097 days[2]
Aerobic Aquatic Metabolism Half-Life 713 to 776 days[2]
Anaerobic Aquatic Metabolism Half-Life 677 to 1230 days[2]
Hydrolysis Stable at pH 5, 7, and 9[1]
Soil Photolysis Half-Life 30 days (estimated)[2]
Water Photolysis Half-Life 12 to 23 days (estimated at 40°N latitude)[2]
Bioconcentration Factor (BCF) 31 L/kg-wet weight[2]

Protocol for this compound Waste Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including unused product and empty containers.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • 1.1. Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves and eye protection.[4]

  • 1.2. Avoid contact with eyes, skin, or clothing.[5]

  • 1.3. In case of skin contact, immediately rinse with plenty of water for 15-20 minutes.[5]

  • 1.4. Remove and wash contaminated clothing before reuse.[5]

  • 1.5. Work in a well-ventilated area.

2. Management of Unused or Excess this compound:

  • 2.1. Prioritize Use: The most environmentally sound approach is to avoid generating waste. Mix only the required amount of solution for your immediate needs.[6] If you have a small amount of leftover diluted product, it is best to use it up according to its intended application, as directed by the product label.[4]

  • 2.2. Prohibited Disposal Methods: NEVER pour this compound waste down the sink, toilet, or any sewer or street drain.[6][7] This is to prevent contamination of waterways, as many wastewater treatment facilities are not equipped to remove such pesticides.[6]

  • 2.3. Waste Collection: For unused, concentrated, or unwanted this compound, it must be treated as hazardous waste.[4]

    • 2.3.1. Keep the product in its original, clearly labeled container.[4]

    • 2.3.2. Store the waste in a cool, dry, and secure location, away from children and animals.

    • 2.3.3. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for collection and disposal.[8] You can also check with your local solid waste management authority for information on household hazardous waste collection programs.[6]

3. Decontamination and Disposal of Empty Containers:

  • 3.1. Triple Rinsing Procedure: All empty this compound containers must be thoroughly rinsed to remove residual product.[7]

    • 3.1.1. Empty the container into the application equipment and allow it to drain.

    • 3.1.2. Fill the container approximately one-quarter full with water.

    • 3.1.3. Securely cap the container and shake it vigorously for 30 seconds.

    • 3.1.4. Pour the rinsate into the application equipment.

    • 3.1.5. Repeat this rinsing procedure two more times.[7]

  • 3.2. Container Disposal:

    • 3.2.1. Do not reuse empty containers for any other purpose.[4][5]

    • 3.2.2. After triple-rinsing, the container can be offered for recycling if a suitable program is available.[5]

    • 3.2.3. If recycling is not an option, dispose of the empty container in a sanitary landfill or by incineration, in accordance with state and local regulations.[5] For some containers, breaking or crushing them may be recommended before disposal.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

cluster_product Unused/Excess Product cluster_container Empty Container start This compound Waste Generated product_check Can it be used according to the label? start->product_check rinse_container Triple-Rinse Container start->rinse_container use_product Use as directed product_check->use_product Yes hazardous_waste Dispose as Hazardous Waste (Contact EHS/Waste Contractor) product_check->hazardous_waste No recycle_check Recycling program available? rinse_container->recycle_check recycle Offer for Recycling recycle_check->recycle Yes landfill Dispose in Sanitary Landfill or via Incineration recycle_check->landfill No

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Logistical Information for Handling Cyclobutrifluram

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Quantitative Safety Data

While specific Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH have not been established for this compound, other valuable quantitative safety data are available to guide risk assessment and handling procedures.

ParameterValueIssuing Body/Source
Acceptable Daily Intake (ADI) 0.08 mg/kg bw/dayAustralian Pesticides and Veterinary Medicines Authority (APVMA)
Acute Reference Dose (ARfD) Not Established (considered unnecessary due to low oral toxicity)APVMA
Occupational Handler Margin of Exposure (MOE) Short- and intermediate-term inhalation MOEs are not of concern (≥ 30) with baseline single-layer clothing and no respirator.U.S. Environmental Protection Agency (EPA)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following recommendations are based on general best practices for handling pyridine-based chemical compounds in a laboratory setting.

  • Eye and Face Protection : Wear chemical safety goggles. If there is a splash hazard, use a face shield in addition to goggles.

  • Skin Protection :

    • Gloves : Due to the absence of specific breakthrough time data for this compound, it is recommended to use gloves made of materials known to be resistant to pyridine and related compounds. Butyl rubber is a suitable choice for prolonged contact. For incidental contact, nitrile gloves can be used, but they should be changed immediately upon any sign of contamination. Always inspect gloves for any tears or punctures before use.

    • Lab Coat : A fully buttoned lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection : All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Experimental Protocols: Step-by-Step Guidance

The following are generalized, step-by-step procedures for the safe handling of this compound in a laboratory. These should be adapted to specific experimental needs and institutional safety protocols.

1. Preparation and Weighing of this compound Powder:

  • Work Area Preparation : Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Don PPE : Put on a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (butyl rubber recommended).

  • Weighing : Carefully weigh the desired amount of this compound powder in a disposable weigh boat or on weighing paper within the fume hood.

  • Transfer : Gently transfer the powder to a suitable container for dissolution.

  • Clean-up : Dispose of the weigh boat/paper in a designated solid chemical waste container. Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

2. Solution Preparation:

  • Solvent Addition : In the chemical fume hood, add the appropriate solvent to the container with the weighed this compound. This compound is soluble in most organic solvents.

  • Dissolution : Cap the container and mix by gentle swirling or using a vortex mixer until the solid is completely dissolved.

  • Labeling : Clearly label the container with the chemical name, concentration, solvent, date, and your initials.

  • Storage : Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials. This compound is stable at room temperature for over a year.

3. Handling this compound Solutions:

  • Work in a Fume Hood : Always handle open containers of this compound solutions inside a chemical fume hood.

  • Pipetting : Use appropriate micropipettes with disposable tips to transfer the solution. Never pipette by mouth.

  • Spill Management : In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Report larger spills to your institution's safety officer.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure compliance with regulations.

  • Solid Waste : Unused this compound powder, contaminated weigh boats, and other solid materials should be collected in a clearly labeled, sealed container for hazardous solid chemical waste.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a dedicated, labeled, and sealed container for hazardous liquid chemical waste. Do not pour this compound solutions down the drain.

  • Contaminated Materials : Disposable gloves, pipette tips, and other contaminated materials should be placed in a designated hazardous waste container.

  • Empty Containers : Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Consult Local Regulations : Always follow your institution's and local regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal start Obtain this compound ppe Don Appropriate PPE (Lab coat, Goggles, Gloves) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh this compound Powder fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment spill_check Spill? experiment->spill_check spill_cleanup Follow Spill Cleanup Procedure spill_check->spill_cleanup Yes waste_collection Collect Waste (Solid & Liquid) spill_check->waste_collection No spill_cleanup->experiment decontaminate Decontaminate Work Area & Equipment waste_collection->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe end End of Procedure remove_ppe->end

Safe handling workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.